Product packaging for Boc-Dab(Aloc)-OH(Cat. No.:CAS No. 171820-73-8)

Boc-Dab(Aloc)-OH

Cat. No.: B558581
CAS No.: 171820-73-8
M. Wt: 302.32 g/mol
InChI Key: UAHHMBPTDNIRIB-VIFPVBQESA-N
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Description

Boc-Dab(Aloc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H22N2O6 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N2O6 B558581 Boc-Dab(Aloc)-OH CAS No. 171820-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHHMBPTDNIRIB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427330
Record name Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171820-73-8
Record name Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Dab(Aloc)-OH: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butyloxycarbonyl-Nγ-allyloxycarbonyl-2,4-diaminobutyric acid, commonly known as Boc-Dab(Aloc)-OH, is a non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic chemistry. Its unique dual-protection scheme, featuring an acid-labile Boc group on the α-amino group and a palladium-labile Aloc group on the side-chain amino group, offers orthogonal control during complex molecular synthesis. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where precise, sequential manipulation of protecting groups is paramount for the construction of modified peptides with novel structures and functions. The incorporation of Dab and its derivatives can introduce conformational constraints, enhance proteolytic stability, and provide sites for further chemical modification, such as cyclization or branching.

This technical guide provides a comprehensive overview of the known properties of this compound, its application in peptide synthesis, and detailed experimental protocols. Due to the specificity of this compound, data from closely related diaminobutyric acid derivatives are also included for comparative purposes where direct data is unavailable.

Core Properties of this compound

This compound is a synthetic amino acid derivative that requires careful handling and storage. The following tables summarize its key chemical and physical properties based on available data from chemical suppliers. It is important to note that properties can vary between stereoisomers (L- and D-forms) and whether the compound is in its free acid or salt form.

Chemical Identifiers
PropertyValueReferences
Chemical Name (2S)-2-[(tert-butoxycarbonyl)amino]-4-(prop-2-enoxycarbonylamino)butanoic acid (L-form)[1]
Synonyms Boc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid, Nα-Boc-Nγ-Aloc-L-Dab-OH[1]
CAS Number 171820-73-8 (L-form)[1]
Molecular Formula C13H22N2O6[1]
Molecular Weight 302.32 g/mol [1]

Note: The user's query was for "this compound", which is ambiguous regarding its stereochemistry. The L-form (CAS: 171820-73-8) is commonly used in peptide synthesis to mimic natural amino acids. A dicyclohexylammonium (DCHA) salt of the D-isomer, Boc-D-Dab(Alloc)-OH DCHA, is also commercially available (CAS: 350820-59-6) with a molecular formula of C13H22N2O6•C12H23N and a molecular weight of 483.6 g/mol .[2]

Physicochemical Properties

Direct experimental data for the melting point, optical rotation, and solubility of this compound is not consistently published across public datasheets. For reference, the table below includes data for a closely related compound, Boc-Dap-OH (the L-isomer), to provide an approximation of its physical state.

PropertyValue (for Boc-L-Dap-OH)References
Appearance White to off-white solid[3]
Melting Point 210 °C (with decomposition)[3]
Optical Rotation [α]20/D +5.5±1°, c = 1% in methanol:water (1:1)[3]
Purity ≥98.0% (TLC)[3]
Solubility Data not available for this compound. Generally soluble in organic solvents like DMF and DCM.

Chemical Structure and Protecting Group Strategy

The utility of this compound in synthesis stems from its orthogonal protecting groups. The diagram below illustrates the structure and the distinct removal conditions for the Boc and Aloc groups.

Caption: Orthogonal protecting groups of this compound.

Experimental Protocols

Incorporation of this compound in Boc-SPPS

This protocol outlines the manual Boc-SPPS process for incorporating a this compound residue. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.

Materials and Reagents:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield or PAM resin for C-terminal acid; MBHA resin for C-terminal amide)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) for Aloc removal

  • Scavenger for Aloc removal (e.g., Phenylsilane)

  • Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail)

  • Cold diethyl ether

Experimental Workflow:

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of this compound, followed by the specific step for side-chain deprotection.

SPPS_Workflow cluster_cycle Boc-SPPS Cycle for this compound Incorporation cluster_aloc_deprotection Orthogonal Side-Chain Deprotection start Start: Resin-Peptide with free N-terminal amine deprotection 1. Boc Deprotection: 50% TFA in DCM, 20-30 min start->deprotection wash1 2. Wash: DCM, IPA, DCM deprotection->wash1 neutralization 3. Neutralization: 5-10% DIEA in DCM, 5-10 min wash1->neutralization wash2 4. Wash: DCM neutralization->wash2 coupling 5. Coupling: Activate this compound (HBTU/DIEA in DMF). Couple for 1-2 hours. wash2->coupling wash3 6. Wash: DMF, DCM coupling->wash3 end_cycle End of Cycle: Resin-Peptide-Dab(Aloc)-Boc wash3->end_cycle start_aloc Resin-Peptide-Dab(Aloc)-... (at desired synthesis stage) aloc_removal Aloc Removal: Pd(PPh3)4 and scavenger (e.g., Phenylsilane) in DCM start_aloc->aloc_removal wash4 Wash: DCM, DMF aloc_removal->wash4 end_aloc Result: Resin-Peptide-Dab(NH2)-... (Free side-chain for modification) wash4->end_aloc

Caption: Boc-SPPS workflow for this compound.

Step-by-Step Protocol:

  • Resin Preparation: Start with the resin-bound peptide chain with a free N-terminal amine. Swell the resin in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash with isopropanol (2 times) and then DCM (3 times).

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the TFA salt.

    • Wash the resin with DCM (3-5 times) to remove excess base.[4]

  • Coupling of this compound:

    • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[3]

    • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[4]

  • Capping (Optional): To block any unreacted amino groups, a capping step can be performed using acetic anhydride and DIEA in DMF.

  • Cycle Repetition: Repeat steps 2-5 for the next amino acid in the sequence.

Orthogonal Deprotection of the Aloc Group

The Aloc group can be selectively removed at any stage of the synthesis to allow for side-chain modification, while the peptide remains attached to the resin and other protecting groups (like Boc on the N-terminus of the last coupled amino acid) remain intact.

  • Resin Preparation: Wash the peptide-resin with an inert solvent like DCM.

  • Aloc Removal: Add a solution of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a scavenger, such as phenylsilane, in anhydrous DCM. The reaction is typically agitated under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.

  • Washing: After complete deprotection, thoroughly wash the resin with DCM and DMF to remove the catalyst and byproducts. The free γ-amino group is now available for further functionalization (e.g., lactamization, branching, or conjugation).

Conclusion

References

An In-depth Technical Guide to Boc-Dab(Aloc)-OH: Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-butoxycarbonyl-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid, commonly abbreviated as Boc-Dab(Aloc)-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in modern peptide synthesis. Its unique structural feature lies in the presence of two orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Aloc) group on the γ-amino side chain. This arrangement allows for the selective deprotection and subsequent functionalization of either the N-terminus or the side chain of the diaminobutyric acid residue within a peptide sequence. This capability is instrumental in the synthesis of complex peptides, including cyclic peptides, branched peptides, and peptides conjugated to other molecules, which often exhibit enhanced biological activity and stability.[1]

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and logical workflows are presented to assist researchers in effectively utilizing this versatile reagent in their drug discovery and development endeavors.

Chemical Structure and Identification

This compound is a derivative of L-2,4-diaminobutyric acid, where the two amino groups are protected with Boc and Aloc moieties, respectively.

Systematic Name: (2S)-2-[(tert-butoxycarbonyl)amino]-4-[(prop-2-en-1-yloxy)carbonylamino]butanoic acid

Synonyms:

  • N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid[2]

  • Boc-L-Dab(Aloc)-OH

  • Nα-Boc-Nγ-Aloc-L-2,4-diaminobutyric acid

Chemical Identifiers:

IdentifierValue
CAS Number 171820-73-8 (for free acid)
Molecular Formula C13H22N2O6
Molecular Weight 302.32 g/mol

Note: This compound is also commercially available as a dicyclohexylamine (DCHA) salt (CAS No. 327156-92-3), which often exhibits enhanced stability and handling properties.[1]

Physicochemical and Chemical Properties

A summary of the key physicochemical and chemical properties of this compound is provided in the table below. It is important to note that some of the listed values are predicted and should be considered as estimates.

PropertyValueSource
Appearance White to off-white solidGeneral knowledge
Boiling Point (Predicted) 493.7 ± 45.0 °CCommercial Supplier Data
Density (Predicted) 1.172 ± 0.06 g/cm³Commercial Supplier Data
pKa (Predicted) 3.89 ± 0.10Commercial Supplier Data
Storage Temperature 2-8°CCommercial Supplier Data

The core chemical utility of this compound stems from the orthogonal nature of its protecting groups. The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), while the Aloc group is stable to acidic and basic conditions but can be selectively removed by palladium(0)-catalyzed allylic cleavage. This orthogonality is the foundation of its application in complex peptide synthesis strategies.

Experimental Protocols

Synthesis of this compound

Step 1: Selective Nγ-Aloc Protection

  • Dissolve L-2,4-diaminobutyric acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Adjust the pH of the solution to a basic level (e.g., pH 9-10) using an appropriate base like sodium bicarbonate or sodium carbonate.

  • Cool the solution in an ice bath.

  • Slowly add allyl chloroformate (Aloc-Cl) dropwise while maintaining the basic pH.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture and extract the Nγ-Aloc-Dab product.

Step 2: Nα-Boc Protection

  • Dissolve the Nγ-Aloc-Dab intermediate in a suitable solvent, such as a mixture of tert-butanol and water.

  • Add a base, such as triethylamine or sodium hydroxide, to the solution.

  • Add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • After completion, perform a standard aqueous workup to isolate the crude this compound.

  • Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Incorporation of this compound into Peptides using Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for incorporating a this compound residue into a peptide chain using manual Boc-SPPS.

Materials:

  • This compound

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

    • Drain the solution and add a fresh portion of the TFA/DCM solution.

    • Agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU) in DMF.

    • Add DIEA (4-6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates completion. If the test is positive (blue beads), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat the Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Selective On-Resin Deprotection of the Aloc Group

This protocol details the removal of the Aloc protecting group from the Dab side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing the this compound residue (with the N-terminal Boc group intact)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • A scavenger, such as phenylsilane (PhSiH3) or dimedone

  • Anhydrous and degassed DCM

Procedure:

  • Swell the peptide-resin in anhydrous, degassed DCM.

  • In a separate flask, dissolve Pd(PPh3)4 (0.1-0.2 equivalents relative to the Aloc group) in DCM.

  • Add the scavenger (e.g., 20 equivalents of phenylsilane) to the palladium catalyst solution.

  • Add the resulting solution to the peptide-resin.

  • Gently agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.

  • Drain the reaction solution and wash the resin extensively with DCM, DMF, and then DCM again to remove all traces of the catalyst and scavenger.

  • The resin now contains a free γ-amino group on the Dab side chain, ready for subsequent modification.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows involving this compound.

G cluster_synthesis General Synthesis of this compound start L-2,4-Diaminobutyric Acid step1 Selective Nγ-Aloc Protection (Allyl Chloroformate, Base) start->step1 intermediate Nγ-Aloc-Dab step1->intermediate step2 Nα-Boc Protection ((Boc)2O, Base) intermediate->step2 end This compound step2->end

Caption: General synthetic pathway for this compound.

G cluster_spps Boc-SPPS Cycle for Incorporation of this compound start Resin with Free N-terminus coupling Couple this compound (HBTU, DIEA) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection (TFA in DCM) wash1->deprotection wash2 Wash (DCM, IPA, DCM) deprotection->wash2 neutralization Neutralization (DIEA in DCM) wash2->neutralization next_cycle Ready for Next Amino Acid Coupling neutralization->next_cycle G cluster_orthogonal_deprotection Orthogonal Deprotection Strategy peptide_resin Peptide-Resin with This compound boc_deprotection Boc Deprotection (TFA) peptide_resin->boc_deprotection aloc_deprotection Aloc Deprotection (Pd(PPh3)4, Scavenger) peptide_resin->aloc_deprotection n_terminus_free Free N-terminus for Chain Elongation boc_deprotection->n_terminus_free side_chain_free Free Side Chain for Modification aloc_deprotection->side_chain_free

References

Boc-Dab(Aloc)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties of N-α-tert-Butoxycarbonyl-N-γ-allyloxycarbonyl-L-α,γ-diaminobutyric acid, commonly known as Boc-Dab(Aloc)-OH. This compound is a valuable building block in peptide synthesis and drug development, incorporating two distinct orthogonal protecting groups that allow for selective deprotection strategies.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

ParameterValueReference
CAS Number 171820-73-8[1]
Molecular Formula C13H22N2O6[1]
Molecular Weight 302.32 g/mol [1]

Molecular Structure and Protecting Groups

This compound is a derivative of L-α,γ-diaminobutyric acid. The α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions. The γ-amino group is protected by an allyloxycarbonyl (Aloc) group, which is selectively removed by palladium-catalyzed reactions. This orthogonal protection scheme is crucial for the stepwise elongation of peptide chains and the introduction of modifications at specific sites.

G Logical Relationship of this compound Components cluster_molecule This compound cluster_components Constituent Groups This compound This compound Boc Boc Group (tert-Butoxycarbonyl) This compound->Boc protects α-amino Dab Dab Core (Diaminobutyric Acid) This compound->Dab Aloc Aloc Group (Allyloxycarbonyl) This compound->Aloc protects γ-amino OH Carboxylic Acid (-OH) This compound->OH

Caption: Molecular components of this compound.

Experimental Protocols

Detailed experimental protocols for the application of this compound in solid-phase peptide synthesis (SPPS) are beyond the scope of this introductory guide. However, a generalized workflow is presented below to illustrate its utility.

General Workflow for Incorporation in SPPS
  • Resin Loading: The C-terminal amino acid is attached to a solid support (resin).

  • Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.

  • Coupling of this compound: this compound is activated using a suitable coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Selective Deprotection: The Boc or Aloc group can be selectively removed to allow for further chain elongation at the α-amino group or modification at the γ-amino group, respectively.

    • Boc Removal: Treatment with an acid such as trifluoroacetic acid (TFA).

    • Aloc Removal: Treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.

  • Peptide Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining protecting groups are removed.

G General Experimental Workflow for SPPS using this compound start Start SPPS resin_loading 1. Resin Loading start->resin_loading deprotection1 2. N-terminal Deprotection resin_loading->deprotection1 coupling 3. Couple this compound deprotection1->coupling selective_deprotection 4. Selective Deprotection coupling->selective_deprotection boc_removal 4a. Boc Removal (Acid) selective_deprotection->boc_removal α-amino path aloc_removal 4b. Aloc Removal (Pd(0)) selective_deprotection->aloc_removal γ-amino path elongation Further Peptide Elongation boc_removal->elongation modification Side-Chain Modification aloc_removal->modification cleavage 5. Cleavage from Resin elongation->cleavage modification->cleavage

Caption: SPPS workflow with this compound.

References

A Deep Dive into Orthogonal Protecting Groups for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. The principle of orthogonal protection, which allows for the selective removal of specific protecting groups under distinct chemical conditions without affecting others, is the cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive exploration of orthogonal protecting groups, detailing the core strategies, quantitative performance of common groups, and detailed experimental protocols for their application and removal.

The Core Principle of Orthogonality

At its heart, peptide synthesis is a series of controlled acylation reactions between amino acids. To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked. An orthogonal protection strategy employs multiple classes of protecting groups that are labile to different, non-interfering chemical reagents. This allows for a precise, stepwise assembly of the peptide chain and the introduction of specific modifications such as branching, cyclization, or the attachment of reporter molecules.

A typical orthogonal scheme in SPPS involves three main classes of protecting groups:

  • Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at the beginning of each coupling cycle.

  • "Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

  • Auxiliary Orthogonal Protecting Groups: These are employed for specific side-chain modifications and can be removed independently of both the temporary Nα-amino and the "permanent" side-chain protecting groups.

dot

Caption: Core concept of orthogonal protection in peptide synthesis.

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis

Two primary strategies have dominated the landscape of SPPS: the Fmoc/tBu approach and the Boc/Bzl approach.

The Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in contemporary peptide synthesis.[1] It is favored for its mild deprotection conditions. This strategy utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tBu-based groups for "permanent" side-chain protection.[2][3] The true orthogonality of this system, where one set of protecting groups is removed by a base and the other by an acid, makes it highly versatile and compatible with a wide range of peptide modifications.[2][3]

The Boc/Bzl Strategy: The Classic Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first to be developed for SPPS. It employs the acid-labile Boc group for temporary Nα-protection and more acid-stable Bzl-based groups for "permanent" side-chain protection.[3] While not strictly orthogonal, as both types of protecting groups are removed by acid, selectivity is achieved by using different acid strengths.[4] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[3]

SPPS_Strategies cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Removal (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Couple next Fmoc-AA Fmoc_Deprotection->Fmoc_Coupling Fmoc_Coupling->Fmoc_Deprotection Repeat n times Fmoc_Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Fmoc_Coupling->Fmoc_Final_Cleavage Fmoc_Peptide Peptide Fmoc_Final_Cleavage->Fmoc_Peptide Boc_Start Boc-AA-Resin Boc_Deprotection Boc Removal (TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple next Boc-AA Boc_Neutralization->Boc_Coupling Boc_Coupling->Boc_Deprotection Repeat n times Boc_Final_Cleavage Final Cleavage & Deprotection (HF) Boc_Coupling->Boc_Final_Cleavage Boc_Peptide Peptide Boc_Final_Cleavage->Boc_Peptide

Caption: Experimental workflows for selective deprotection.

By mastering the principles and techniques of orthogonal protection, researchers can unlock the full potential of solid-phase peptide synthesis to create novel and complex peptide-based molecules for a wide range of applications in science and medicine.

References

The Strategic Application of Boc and Aloc Protecting Groups in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of complex organic synthesis, particularly within pharmaceutical and drug development sectors, the judicious use of protecting groups is a cornerstone of success. This technical guide provides an in-depth analysis of two paramount carbamate protecting groups: tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Aloc). We will explore their core principles, protection and deprotection mechanisms, orthogonality, and provide detailed experimental protocols and comparative data to inform strategic synthetic planning.

The Indispensable Role of Protecting Groups

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule.[1][2] A protecting group must be easily introduced, stable to a range of reaction conditions, and readily removed with high selectivity and yield.[1] The concept of "orthogonality" is crucial, where multiple protecting groups can be removed under distinct conditions without affecting each other, allowing for sequential and site-specific modifications of complex molecules.[3][4]

The Boc Protecting Group: A Pillar of Amine Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis.[5] Its popularity is due to its ease of installation, stability under a wide variety of non-acidic conditions, and its clean, acid-labile removal.[5][6]

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[6] The resulting intermediate collapses, releasing tert-butoxide, which is then protonated, and carbon dioxide, driving the reaction forward.[6][7]

Deprotection: The acid-lability of the Boc group is its defining feature.[9] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[10][11] This initiates fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[10][11][12] The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene.[11][13]

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Protected_Amine R-NH-Boc Amine->Protected_Amine  (Boc)₂O, Base Boc2O (Boc)₂O Protected_Amine2 R-NH-Boc Free_Amine R-NH₂ Protected_Amine2->Free_Amine  Acid (e.g., TFA, HCl) Byproducts CO₂ + Isobutylene

Caption: General mechanism for Boc protection and deprotection of amines.

Orthogonality of the Boc Group

The Boc group's stability to a wide range of conditions makes it orthogonal to many other common protecting groups.[3][6] It is stable to:

  • Basic conditions: This makes it orthogonal to base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group.[6][14]

  • Catalytic hydrogenation: This allows for its use in the presence of hydrogenolysis-labile groups such as benzyloxycarbonyl (Cbz).[6][9]

  • Palladium catalysis: This ensures its compatibility with the Aloc group.[3][6]

The Aloc Protecting Group: A Versatile Orthogonal Partner

The allyloxycarbonyl (Aloc) protecting group offers a unique deprotection pathway, making it an excellent orthogonal partner to acid- and base-labile groups.[9][15] It is stable across a broad pH range and is removed under mild, metal-catalyzed conditions.[16][17]

Mechanism of Aloc Protection and Deprotection

Protection: Similar to Boc protection, the Aloc group is introduced by reacting an amine with an activated allyl source, typically allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), often in the presence of a base.[15] The mechanism follows a standard nucleophilic acyl substitution pathway.[15]

Deprotection: The removal of the Aloc group is achieved through palladium(0)-catalyzed allylic cleavage.[15][17] The palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), undergoes oxidative addition to the allyl group to form a π-allylpalladium(II) complex.[15] In the presence of a scavenger (a nucleophile such as phenylsilane, morpholine, or dimedone), the allyl group is transferred from the palladium complex, which then regenerates the Pd(0) catalyst.[15][18] The resulting unstable carbamic acid readily decarboxylates to yield the free amine.[15]

Aloc_Mechanism cluster_protection Aloc Protection cluster_deprotection Aloc Deprotection Amine R-NH₂ Protected_Amine R-NH-Aloc Amine->Protected_Amine  Alloc-Cl, Base AllocCl Alloc-Cl Protected_Amine2 R-NH-Aloc Free_Amine R-NH₂ Protected_Amine2->Free_Amine Pd_Catalyst Pd(PPh₃)₄, Scavenger Pd_Catalyst->Protected_Amine2

Caption: General mechanism for Aloc protection and deprotection of amines.

Data Presentation: A Comparative Overview

The selection of a protecting group strategy is often guided by reaction efficiency and compatibility with the substrate. The following tables summarize typical experimental conditions and reported outcomes for Boc and Aloc protection and deprotection.

Table 1: Boc Protection of Amines

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Citation
(Boc)₂ONEt₃THFRoom TempOvernightQuantitative[6]
(Boc)₂ONaOHDioxane/H₂ORoom Temp--[17]
(Boc)₂ODMAPCH₃CNRoom Temp--[13]
(Boc)₂O-H₂O/AcetoneRoom Temp0.1-0.2High[19]
(Boc)₂ONEt₃H₂O/MeOH551690-97[20]

Table 2: Boc Deprotection

ReagentSolventTemperature (°C)Time (h)Citation
TFA (50%)CH₂Cl₂Room Temp0.5-1[11][21]
4M HCl1,4-DioxaneRoom Temp1-4[11]
TFA/H₂O-Room Temp3[6]
AlCl₃---[13]
Oxalyl ChlorideMeOHRoom Temp1-4[22]

Table 3: Aloc Protection of Amines

ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Citation
Alloc-ClNaHCO₃THF/H₂ORoom Temp1287[15]
Alloc-ClPyridineTHF---[15]
Alloc₂O-Dioxane/H₂O---[15]

Table 4: Aloc Deprotection

Catalyst (mol%)Scavenger (equiv)SolventTemperature (°C)Time (h)Citation
Pd(PPh₃)₄ (10)PhSiH₃ (7)CH₂Cl₂01[15]
Pd(PPh₃)₄Morpholine---[17]
Pd(PPh₃)₄ (0.1)Phenylsilane (20)CH₂Cl₂Room Temp0.33[18]
Pd(PPh₃)₄Acetic Acid/NMMCHCl₃Room Temp0.33-1[16]

Experimental Protocols

General Procedure for Boc Protection of an Amine[6]
  • Dissolve the amine (1 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1-1.2 eq).

  • Add a base, such as triethylamine (NEt₃) (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography.

Boc_Protection_Workflow Start Dissolve Amine in THF Add_Boc2O Add (Boc)₂O Start->Add_Boc2O Add_Base Add NEt₃ Add_Boc2O->Add_Base Stir Stir at RT Overnight Add_Base->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Purify by Chromatography Concentrate->Purify End Protected Amine Purify->End Aloc_Deprotection_Workflow Start Dissolve Substrate in DCM under Argon Cool Cool to 0 °C Start->Cool Add_Scavenger Add Phenylsilane Cool->Add_Scavenger Add_Catalyst Add Pd(PPh₃)₄ Add_Scavenger->Add_Catalyst Stir Stir at 0 °C for 1h Add_Catalyst->Stir Concentrate Concentrate under reduced pressure Stir->Concentrate Purify Purify by Chromatography Concentrate->Purify End Free Amine Purify->End Orthogonality Molecule Polyfunctional Molecule (R-NH-Boc, R'-NH-Aloc, ...) Acid Acidic Conditions (e.g., TFA) Molecule->Acid Palladium Palladium(0) Catalyst + Scavenger Molecule->Palladium Deprotect_Boc Selective Boc Deprotection Acid->Deprotect_Boc Deprotect_Aloc Selective Aloc Deprotection Palladium->Deprotect_Aloc Modify_Amine1 Modify Free Amine 1 Deprotect_Boc->Modify_Amine1 Modify_Amine2 Modify Free Amine 2 Deprotect_Aloc->Modify_Amine2

References

Boc-Dab(Aloc)-OH: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the non-proteinogenic amino acid Boc-Dab(Aloc)-OH, a valuable building block in modern peptide chemistry. This document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and protocols for its use, with a focus on its role in creating complex and modified peptides for research and drug development.

Introduction to this compound

This compound, chemically known as Nα-tert-butyloxycarbonyl-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid, is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). Its utility in peptide synthesis arises from the orthogonal protection of its two amino groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the γ-amino group of the side chain is protected by the palladium-labile allyloxycarbonyl (Aloc) group.[1] This orthogonal protection scheme allows for the selective deprotection and modification of either amino group at different stages of the synthesis, making it an invaluable tool for the construction of complex peptides with site-specific modifications.

Physicochemical Properties and Specifications

Quantitative data for this compound is summarized below. Specifications can vary between suppliers.

PropertyValueReference
CAS Number 171820-73-8[2][3]
Molecular Formula C13H22N2O6[2]
Molecular Weight 302.32 g/mol [2]
Appearance White to off-white powder
Purity Typically ≥95% - 98%[3]
Storage 2-8°C, under inert gas[4]

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in the readily accessible scientific literature. However, its synthesis would generally follow established principles of amino acid protection chemistry. A plausible synthetic route would involve the selective protection of the α-amino group of L-2,4-diaminobutyric acid with a Boc group, followed by the protection of the γ-amino group with an Aloc group. This typically involves reacting the starting amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to install the Boc group, followed by a reaction with allyl chloroformate to introduce the Aloc group on the side chain. Purification would likely be achieved through chromatographic techniques.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS) for the introduction of a selectively addressable functional group. The orthogonal nature of the Boc and Aloc protecting groups allows for a versatile range of synthetic strategies.

Orthogonal Protection Strategy

The core advantage of using this compound lies in its orthogonal deprotection capabilities. The Boc group on the α-amine is removed at each cycle of peptide elongation using an acid, typically trifluoroacetic acid (TFA), while the Aloc group on the γ-amine of the Dab side chain remains stable under these conditions.[5] Conversely, the Aloc group can be selectively removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger, without affecting the Boc group or other acid-labile side-chain protecting groups.[1][6]

Orthogonal_Deprotection Peptide_Resin Resin-Bound Peptide with this compound Boc_Deprotection Boc Deprotection (TFA) Peptide_Resin->Boc_Deprotection Acidic Conditions Aloc_Deprotection Aloc Deprotection (Pd(PPh₃)₄) Peptide_Resin->Aloc_Deprotection Palladium Catalysis Chain_Elongation Further Peptide Chain Elongation Boc_Deprotection->Chain_Elongation Side_Chain_Modification Side-Chain Modification (e.g., cyclization, labeling) Aloc_Deprotection->Side_Chain_Modification

Orthogonal deprotection strategy of this compound.

This allows for:

  • Peptide chain elongation: The Boc group is removed to allow for the coupling of the next amino acid in the sequence.

  • On-resin side-chain modification: After peptide chain assembly, the Aloc group can be selectively removed while the peptide is still attached to the solid support. The exposed γ-amino group can then be used for various modifications, such as:

    • Cyclization: Formation of a lactam bridge with a C-terminal carboxylic acid or a side chain of an acidic amino acid.

    • Branching: Synthesis of branched peptides by growing a second peptide chain from the Dab side chain.

    • Conjugation: Attachment of labels, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to a specific site on the peptide.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS and the subsequent selective deprotection of the Aloc group.

Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines the steps for a single coupling cycle.

Materials:

  • Peptide synthesis resin (e.g., Merrifield resin) with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Wash the resin with isopropanol (2x) and then DCM (3x).

    • Add a 10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Boc_Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling 3. Coupling (this compound, HBTU/HOBt, DIEA in DMF) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing End_Cycle Ready for Next Cycle Washing->End_Cycle

Boc-SPPS cycle for incorporating this compound.
On-Resin Deprotection of the Aloc Group

This protocol is for the selective removal of the Aloc group from the Dab side chain.

Materials:

  • Peptide-resin containing the this compound residue (with the N-terminal Boc group intact)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Dichloromethane (DCM), anhydrous and degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the resin loading) in anhydrous, degassed DCM. Add phenylsilane (20-25 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours under an inert atmosphere. The reaction vessel should be protected from light.

  • Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (3x) to remove the catalyst and scavenger byproducts. The resin now has a free γ-amino group on the Dab side chain, ready for further modification.

Application in Studying Biological Systems

While specific signaling pathways directly modulated by a peptide containing this compound are not extensively reported, the ability to introduce site-specific modifications allows for the creation of powerful tools to probe biological systems. For example, a peptide agonist or antagonist of a G-protein coupled receptor (GPCR) could be synthesized with a Dab(Aloc) residue. After selective deprotection of the Aloc group, a fluorescent label could be attached to the side chain. This labeled peptide could then be used in fluorescence microscopy or flow cytometry to visualize receptor localization and trafficking upon ligand binding.

Signaling_Pathway_Application cluster_synthesis Peptide Synthesis and Modification cluster_application Biological Application Peptide_Synthesis SPPS with This compound Aloc_Deprotection On-Resin Aloc Deprotection Peptide_Synthesis->Aloc_Deprotection Labeling Fluorescent Labeling Aloc_Deprotection->Labeling Labeled_Peptide Labeled Peptide Probe Labeling->Labeled_Peptide Binding Labeled Peptide Binds to Receptor Labeled_Peptide->Binding Cell Cell Expressing Target Receptor (GPCR) Cell->Binding Signaling_Cascade Downstream Signaling Cascade Binding->Signaling_Cascade Visualization Visualization of Receptor Trafficking Binding->Visualization

Workflow for studying a signaling pathway with a modified peptide.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex peptides. Its orthogonal protecting groups enable researchers to perform site-specific modifications, such as cyclization, branching, and labeling, which are crucial for developing novel peptide-based therapeutics and tools for chemical biology. The detailed protocols provided in this guide offer a practical framework for the successful incorporation and manipulation of this non-proteinogenic amino acid in advanced peptide synthesis projects.

References

Introduction to diaminobutyric acid (Dab) derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diaminobutyric Acid (Dab) Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural properties, featuring an additional amino group on the side chain compared to proteinogenic amino acids, make it a versatile building block for the synthesis of novel peptides and other bioactive molecules. This guide provides a comprehensive overview of Dab derivatives, including their synthesis, physicochemical properties, and applications, with a particular focus on their role in peptide-based therapeutics and as modulators of neurotransmitter systems.

Dab exists as two enantiomers, L-Dab and D-Dab, and is a key component of various natural products, most notably the polymyxin class of antibiotics.[1][2] In drug development, Dab derivatives are utilized to introduce positive charges, create specific conformational constraints, and serve as branching points in peptide chains. Furthermore, Dab itself has been identified as an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), highlighting its potential in neuroscience research.[3]

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, tabulated quantitative data, and visualizations of relevant pathways and workflows to facilitate the understanding and application of Dab derivatives in their work.

Physicochemical Properties of Diaminobutyric Acid and its Derivatives

The physicochemical properties of Dab and its derivatives are crucial for their application in synthesis and drug design. The presence of two amino groups influences their charge, polarity, and reactivity. Protecting group strategies are commonly employed to selectively functionalize the α- and γ-amino groups. Below is a summary of the properties of L-2,4-diaminobutyric acid and some of its commonly used derivatives.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Activity [α]DSolubility
L-2,4-Diaminobutyric acid dihydrochlorideL-Dab·2HClC4H12Cl2N2O2191.06197-200 (dec.)[4][5]+14.5° ± 1.5° (c=3.67 in H2O)[4][5]Soluble in water (0.5 g/10 mL)[4][5]
(2R)-2,4-Diaminobutanoic acidD-DabC4H10N2O2118.13Not AvailableNot AvailableNot Available
Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acidFmoc-Dab(Boc)-OHC24H28N2O6440.49Not AvailableNot AvailableNot Available
N(4)-acetyl-L-2,4-diaminobutyric acidC6H12N2O3160.17220-222[1]Not AvailableNot Available

Synthesis of Diaminobutyric Acid Derivatives

The synthesis of Dab and its protected derivatives can be achieved through various routes, often starting from readily available amino acids like L-homoserine. The following section details a common synthetic pathway.

Synthesis of a Protected Dab Derivative from L-Homoserine

A multi-step synthesis can be employed to produce a protected Dab derivative from L-homoserine.[3] This process involves the protection of the amino and carboxyl groups, followed by the introduction of a second amino group precursor via a Mitsunobu reaction, and subsequent deprotection steps.

G cluster_synthesis Synthesis of Protected Dab from L-Homoserine start L-Homoserine step1 Protection of amino and carboxyl groups start->step1 intermediate1 Protected Homoserine step1->intermediate1 step2 Mitsunobu Reaction (Introduction of Phthalimide) intermediate1->step2 intermediate2 Phthalimido Intermediate step2->intermediate2 step3 Deprotection of Carboxyl Group intermediate2->step3 intermediate3 Carboxyl- deprotected Intermediate step3->intermediate3 step4 Removal of Phthalimide Group intermediate3->step4 intermediate4 Diamino Intermediate step4->intermediate4 step5 Final Deprotection (e.g., Boc removal) intermediate4->step5 end Diaminobutyric Acid Derivative step5->end

Caption: A logical workflow for the synthesis of a diaminobutyric acid derivative starting from L-homoserine.

Experimental Protocol: Synthesis of a Protected Dab Derivative from L-Homoserine[3]
  • Protection of L-Homoserine:

    • Dissolve L-homoserine in a suitable mixed solvent (e.g., ethanol/water).

    • Add an aqueous alkaline solution (e.g., NaOH).

    • At -5 to 5°C, slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) in an organic solvent (e.g., tetrahydrofuran).

    • Allow the reaction to proceed at room temperature for 12-48 hours.

    • After the reaction, concentrate the solution and perform an acid-base extraction to isolate the Boc-protected homoserine.

  • Introduction of the γ-Amino Group via Mitsunobu Reaction:

    • The protected homoserine is reacted with phthalimide under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate).

  • Deprotection Steps:

    • The protecting groups are sequentially removed. For example, a benzyl ester protecting the carboxyl group can be removed by hydrogenolysis.

    • The phthalimide group is typically removed using hydrazine.

    • The final Boc protecting group on the α-amino group can be removed with a strong acid like trifluoroacetic acid (TFA).

Incorporation of Dab into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Dab derivatives, particularly Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), are widely used in solid-phase peptide synthesis (SPPS) to introduce Dab residues into peptide chains. The orthogonal protecting groups (acid-labile Boc and base-labile Fmoc) allow for selective deprotection and modification of either the peptide backbone or the Dab side chain.

G cluster_spps Fmoc-SPPS Cycle for Dab Incorporation start Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-Dab(Boc)-OH (e.g., HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Resin-Bound Peptide with Dab wash2->end end->deprotection Repeat for next amino acid

Caption: The general workflow for incorporating a Fmoc-Dab(Boc)-OH residue during solid-phase peptide synthesis.

Detailed Experimental Protocol: Fmoc-SPPS of a Dab-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a Dab residue on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-Dab(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Coupling of Fmoc-Dab(Boc)-OH:

    • In a separate vial, dissolve Fmoc-Dab(Boc)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

    • Once the Kaiser test is negative (yellow), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Applications in Drug Development

Dab in Peptide Antibiotics: The Polymyxins

Dab is a crucial component of the polymyxin class of antibiotics, which are used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. The five positively charged Dab residues in polymyxin B are essential for its mechanism of action, which involves binding to the negatively charged lipid A component of the bacterial outer membrane, leading to membrane disruption.[1][2]

Pharmacokinetic Properties of Polymyxin B

The pharmacokinetic profile of polymyxin B is complex and has been the subject of numerous studies. The table below summarizes key pharmacokinetic parameters.[6]

ParameterValueNotes
Maximum Serum Concentration (Cmax) ~2–14 µg/mLAt steady-state with clinical doses.[6]
Half-life (t1/2) ~9–11.5 hours[6]
Volume of Distribution (Vd) 0.0929 L/kg (V1), 0.330 L/kg (V2)Based on 2-compartment models.[6]
Clearance (CL) 0.0276 L/h/kgBased on 2-compartment models.[6]
Elimination Primarily non-renal pathways, with some renal tubular reabsorption.[6]Dose adjustment for renal impairment is generally not recommended.[6]
Bioavailability Poor oral bioavailability.Administered intravenously.[6]
Structure-Activity Relationship (SAR) of Dab in Polymyxins

The structure-activity relationship of the Dab residues in polymyxins has been extensively studied to develop new analogs with improved efficacy and reduced toxicity. Key findings include:

  • Number and Position of Dab Residues: The five positively charged Dab residues are critical for the initial electrostatic interaction with lipid A.[7][8]

  • Side Chain Length: Altering the length of the Dab side chains can significantly impact antibacterial activity. For instance, elongating the side chains of Dab at positions 1 and 5 reduces activity, while shortening the side chain at position 3 can enhance it.[8]

  • Modifications to the γ-Amino Group: Modifications to the γ-amino groups of the Dab residues can affect both antibacterial activity and toxicity.

G cluster_sar Structure-Activity Relationship of Dab in Polymyxins polymyxin Polymyxin (with 5 Dab residues) interaction Electrostatic Interaction polymyxin->interaction lipid_a Lipid A (Bacterial Outer Membrane) lipid_a->interaction disruption Membrane Disruption interaction->disruption activity Antibacterial Activity disruption->activity

Caption: Logical relationship illustrating the role of Dab residues in the antibacterial activity of polymyxins.

Dab Derivatives in Neuroscience

Dab and its derivatives have shown potential as modulators of the GABAergic system. L-2,4-diaminobutyric acid is known to be an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[3] By inhibiting GABA-T, Dab derivatives can increase the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.

Modulation of the GABAergic Synapse by Dab Derivatives

The diagram below illustrates the mechanism by which Dab derivatives can enhance GABAergic signaling.

G cluster_gaba Modulation of GABAergic Synapse by Dab Derivatives glutamate Glutamate gad GAD glutamate->gad Synthesis gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle release Release vesicle->release synaptic_cleft Synaptic Cleft release->synaptic_cleft gaba_receptor GABA Receptor (Postsynaptic) synaptic_cleft->gaba_receptor reuptake GABA Reuptake (Transporter) synaptic_cleft->reuptake inhibition Neuronal Inhibition gaba_receptor->inhibition astrocyte Astrocyte / Presynaptic Terminal reuptake->astrocyte gaba_t GABA Transaminase (GABA-T) astrocyte->gaba_t degradation GABA Degradation gaba_t->degradation dab Dab Derivative dab->gaba_t Inhibition

Caption: Signaling pathway of a GABAergic synapse, highlighting the inhibitory action of Dab derivatives on GABA transaminase.

The inhibition of GABA-T by Dab derivatives leads to an accumulation of GABA in both neurons and astrocytes. This increased GABA concentration can enhance tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.[9][10] This mechanism of action suggests that Dab derivatives could be explored as potential therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Conclusion

Diaminobutyric acid and its derivatives are valuable and versatile tools in chemical biology and drug discovery. Their unique properties make them ideal for incorporation into peptides to modulate their structure, charge, and biological activity, as exemplified by the critical role of Dab in the polymyxin antibiotics. The detailed protocols for synthesis and peptide incorporation provided in this guide are intended to empower researchers to utilize these building blocks in their own investigations. Furthermore, the ability of Dab derivatives to modulate the GABAergic system opens up exciting avenues for the development of novel therapeutics for neurological disorders. As our understanding of the structure-activity relationships and biological roles of Dab-containing molecules continues to grow, so too will their importance in the development of next-generation therapies.

References

The Strategic Application of Boc-Dab(Aloc)-OH in the Synthesis of Bioactive Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid, N-α-tert-butyloxycarbonyl-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab(Aloc)-OH), has emerged as a critical building block in the synthesis of complex bioactive peptides. Its unique orthogonal protection scheme, featuring an acid-labile Boc group on the α-amino group and a palladium-labile Aloc group on the side-chain γ-amino group, provides medicinal chemists with the versatility to construct intricate peptide architectures such as cyclic and branched peptides. This guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and insights into the signaling pathways of the resulting bioactive peptides.

Core Concepts: The Power of Orthogonal Protection

In solid-phase peptide synthesis (SPPS), the ability to selectively deprotect one functional group in the presence of others is paramount. This compound epitomizes this principle of orthogonal protection .[1]

  • Boc (tert-butyloxycarbonyl) Group: This protecting group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the α-amino group for peptide chain elongation.[2]

  • Aloc (allyloxycarbonyl) Group: In contrast, the Aloc group is stable to the acidic conditions used for Boc removal. It is selectively cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[1]

This orthogonality allows for the assembly of a linear peptide chain using standard Boc-SPPS, followed by the selective deprotection of the Dab side chain for further modification, such as cyclization or branching, while the peptide remains anchored to the solid support.

Applications in Bioactive Peptide Synthesis

Synthesis of Cyclic Antimicrobial Peptides

The primary application of this compound is in the synthesis of cyclic peptides, where the Dab side chain is utilized to form a lactam bridge with the C-terminus or the side chain of an acidic amino acid. This cyclization imparts conformational rigidity to the peptide, which can lead to enhanced biological activity, increased stability against proteolysis, and improved pharmacokinetic properties.[8][9]

A prime example is in the synthesis of analogues of the polymyxin class of antibiotics, which are a last-resort treatment for multidrug-resistant Gram-negative bacterial infections.[4][10][11] Synthetic strategies for polymyxin analogues often involve the use of orthogonally protected Dab derivatives to construct the cyclic peptide core.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of a cyclic peptide using this compound in a Boc-based solid-phase peptide synthesis workflow.

Materials and Reagents
  • This compound

  • Appropriate solid support (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Allyl scavenger (e.g., phenylsilane, dimedone)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA)

  • Diethyl ether

  • Acetonitrile

  • Water

Step-by-Step Synthesis Workflow

Step 1: Resin Preparation and First Amino Acid Coupling

  • Swell the resin in DCM for 30-60 minutes, followed by DMF for 30-60 minutes.

  • Couple the first Boc-protected amino acid to the resin according to standard protocols.

Step 2: Linear Peptide Assembly (Boc-SPPS)

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the TFA/DCM solution for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

  • Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM for 2 minutes (repeat twice).

  • Washing: Wash the resin with DCM and DMF.

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid (including this compound at the desired position) with a coupling reagent (e.g., HBTU/DIEA in DMF) and couple to the resin for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat steps 1-6 for each amino acid in the linear sequence.

Step 3: On-Resin Side-Chain Aloc Deprotection

  • Wash the peptide-resin with DCM.

  • Swell the resin in anhydrous, deoxygenated DCM or THF.

  • Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents relative to resin loading) and an allyl scavenger (e.g., phenylsilane, 20 equivalents) in the same solvent.

  • Add the catalyst/scavenger solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours at room temperature.

  • Wash the resin extensively with the reaction solvent, followed by DMF and DCM.

Step 4: On-Resin Cyclization (Lactam Bridge Formation)

  • Swell the resin with the deprotected side-chain amine in DMF.

  • Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and DIEA (6 equivalents) in DMF to the resin.

  • Agitate the reaction mixture at room temperature for 4-24 hours.

  • Monitor the cyclization reaction by cleaving a small sample of the resin and analyzing by HPLC-MS.

  • Wash the resin with DMF and DCM.

Step 5: Cleavage from Resin and Global Deprotection

  • Dry the peptide-resin under vacuum.

  • Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) at 0°C for 1-2 hours.

  • Evaporate the cleavage cocktail under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

Step 6: Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Experimental Workflow Diagram

Boc_SPPS_Cyclization_Workflow Start Start with Resin Linear_Synthesis Linear Peptide Synthesis (Iterative Boc-SPPS Cycles) - Boc Deprotection (TFA) - Coupling (Boc-AA-OH, HBTU/DIEA) - Incorporate this compound Start->Linear_Synthesis Aloc_Deprotection Selective Aloc Deprotection (Pd(PPh3)4, Phenylsilane) Linear_Synthesis->Aloc_Deprotection Cyclization On-Resin Cyclization (PyBOP, DIEA) Aloc_Deprotection->Cyclization Cleavage Cleavage & Global Deprotection (HF or TFMSA) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Boc-SPPS Workflow for Cyclic Peptides using this compound.

Quantitative Data Summary

The efficiency of each step in the synthesis of a cyclic peptide using this compound is critical for the overall yield and purity of the final product. The following tables summarize representative quantitative data for the synthesis of a model cyclic peptide.

Table 1: Synthesis Parameters and Efficiencies

ParameterReagents/ConditionsExpected Efficiency/PurityMonitoring Method
Coupling Efficiency HBTU/DIEA in DMF>99%Kaiser Test
Boc Deprotection 25-50% TFA in DCM>99%N/A
Aloc Deprotection Pd(PPh₃)₄, Phenylsilane in DCM>95%HPLC-MS of cleaved aliquot
On-Resin Cyclization PyBOP, DIEA in DMF>90%HPLC-MS of cleaved aliquot
Crude Peptide Purity Post-cleavage50-70%Analytical RP-HPLC
Final Peptide Purity Post-purification>98%Analytical RP-HPLC

Table 2: Yields for a Model Cyclic Peptide Synthesis

StageExpected YieldMethod of Determination
Crude Peptide Yield 60-75%Gravimetric analysis after cleavage and precipitation
Purified Peptide Yield 10-25%Gravimetric analysis after RP-HPLC purification

Signaling Pathways and Mechanism of Action

Cyclic peptides containing Dab residues, such as polymyxin analogues, primarily exert their antimicrobial effects by targeting the bacterial cell membrane.[4] The positively charged Dab residues facilitate an initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization and increased permeability. Subsequently, the peptide can insert into the cell membrane, causing further disruption, leakage of cellular contents, and ultimately, cell death.

Antimicrobial_Peptide_MoA Peptide Cationic Cyclic Peptide (with Dab residues) LPS Lipopolysaccharide (LPS) on Outer Membrane Peptide->LPS Electrostatic Interaction Membrane_Disruption Membrane Disruption & Permeabilization LPS->Membrane_Disruption Displacement of Ca2+/Mg2+ Cell_Death Cell Death Membrane_Disruption->Cell_Death Leakage of Cellular Contents

Mechanism of Action for Dab-containing Antimicrobial Peptides.

Conclusion

This compound is an invaluable tool for the synthesis of complex bioactive peptides, particularly cyclic antimicrobial agents. Its orthogonal protecting group strategy allows for the construction of a linear peptide chain followed by selective on-resin modification, enabling the creation of conformationally constrained structures with enhanced biological activity and stability. The detailed protocols and understanding of the underlying chemical principles presented in this guide provide a solid foundation for researchers to leverage the potential of this compound in the development of novel peptide-based therapeutics. The continued application of such versatile building blocks will undoubtedly fuel further advancements in drug discovery and peptide science.

References

An In-depth Technical Guide to Boc-Dab(Aloc)-OH in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry, the synthesis of complex and modified peptides requires a sophisticated toolkit of building blocks. Among these, orthogonally protected amino acids are indispensable for the controlled, stepwise construction of intricate peptide architectures. This guide focuses on N-α-tert-butyloxycarbonyl-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab(Aloc)-OH), a versatile derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab).

The strategic placement of two distinct protecting groups on the Dab residue imparts a high degree of control during solid-phase peptide synthesis (SPPS). The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a cornerstone of the Boc/Bzl protection strategy.[1][2] The side-chain γ-amino group is protected by the allyloxycarbonyl (Aloc) group, which is selectively removable under neutral conditions using a palladium(0) catalyst.[3] This orthogonality allows for the selective deprotection and modification of the side chain on the solid support, enabling the synthesis of branched peptides, cyclic peptides, and peptides conjugated to other molecules, without affecting the peptide backbone or other protecting groups.[3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in SPPS, and its application in the synthesis of peptides with unique structural features.

Data Presentation

Physicochemical Properties of this compound

Quantitative data for this compound is summarized below. It is important to note that some of these values are predicted and should be considered as estimates. For more precise applications, experimental verification is recommended.

PropertyValueReference
Chemical Name N-α-tert-butyloxycarbonyl-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid
Synonyms Boc-L-Dab(Aloc)-OH, Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid
CAS Number 171820-73-8
Molecular Formula C₁₃H₂₂N₂O₆
Molecular Weight 302.32 g/mol
Appearance White to off-white solid
Boiling Point (Predicted) 493.7 ± 45.0 °C
Density (Predicted) 1.172 ± 0.06 g/cm³
pKa (Predicted) 3.89 ± 0.10
Storage Temperature 2-8°C
Expected Efficiency and Purity in SPPS

The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide. While specific yields can be sequence-dependent, the following table provides expected efficiencies and purity levels for peptides synthesized using this compound.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency >99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Boc Deprotection Efficiency >99%HPLC analysis of a small resin sample after cleavage
On-Resin Aloc Deprotection Yield >95%HPLC and Mass Spectrometry of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS), the selective on-resin deprotection of the Aloc group, and the final cleavage and purification of the peptide.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.

Materials and Reagents:

  • Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.

    • Drain the solution.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3-5x), followed by IPA (2x), and then DCM (3x).

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.

    • Drain the neutralization solution and repeat the step.

    • Wash the resin with DCM (3-5x) to remove excess base.

  • Coupling of this compound:

    • Activation (if using HBTU/HATU): In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU/HATU (1.95 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution.

    • Activation (if using DCC/HOBt): In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Cool the solution to 0°C. Add DCC (3 equivalents) and allow the activation to proceed for 10-15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (blue beads), recouple for another 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: On-Resin Deprotection of the Aloc Group

This protocol describes the selective removal of the Aloc protecting group from the Dab side chain while the peptide is still attached to the resin.

Materials and Reagents:

  • Peptide-resin containing the this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃) or Dimethylamino-borane complex

  • Dichloromethane (DCM), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the Aloc-protected sites on the resin) in anhydrous, degassed DCM. Add the scavenger, typically phenylsilane (20 equivalents).

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Gently agitate the resin suspension under an inert atmosphere. The reaction is typically complete within 30-60 minutes. Reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DCM (5x), followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x, to scavenge residual palladium), and finally with DMF (3x) and DCM (3x).

  • The resin with the deprotected Dab side-chain amine is now ready for further modification (e.g., acylation, alkylation, or cyclization).

Protocol 3: Final Cleavage and Purification

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The specific cleavage cocktail will depend on the resin and the other amino acids in the peptide sequence. For peptides synthesized using the Boc/Bzl strategy on Merrifield resin, a strong acid like anhydrous hydrogen fluoride (HF) is traditionally used. Caution: HF is extremely hazardous and requires specialized equipment and training. A common alternative is the use of a trifluoromethanesulfonic acid (TFMSA) or a "low and high" trifluoroacetic acid (TFA) cleavage protocol.

Materials and Reagents:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Mandatory Visualization

Signaling Pathways

The incorporation of diaminobutyric acid into peptides can be inspired by its presence in natural products with significant biological activity, such as polymyxin antibiotics, or its ability to mimic neurotransmitters like GABA.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_cleft Vesicle->GABA_cleft Exocytosis GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_R GABA_A Receptor (Ionotropic) GABA_cleft->GABA_A_R GABA_B_R GABA_B Receptor (Metabotropic) GABA_cleft->GABA_B_R Cl_ion GABA_A_R->Cl_ion Hyperpolarization G_protein GABA_B_R->G_protein Polymyxin_MoA Polymyxin Polymyxin (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) Polymyxin->LPS Electrostatic Interaction Periplasm Periplasm Polymyxin->Periplasm Outer_Membrane Gram-Negative Outer Membrane LPS->Outer_Membrane Displacement of Mg2+/Ca2+ Outer_Membrane->Periplasm Membrane Permeabilization Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Disruption Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Leakage of Contents Cell_Death Cell Death Cytoplasm->Cell_Death Orthogonal_Protection start Start with Resin spps_cycle Perform SPPS Cycles (Boc-AA-OH coupling) start->spps_cycle boc_dab_aloc Incorporate This compound spps_cycle->boc_dab_aloc continue_spps Continue SPPS Cycles boc_dab_aloc->continue_spps selective_deprotection Selective On-Resin Aloc Deprotection (Pd(PPh₃)₄, Scavenger) continue_spps->selective_deprotection side_chain_mod Side-Chain Modification (e.g., Branching, Cyclization) selective_deprotection->side_chain_mod Yes final_cleavage Final Cleavage from Resin (e.g., TFA-based cocktail) selective_deprotection->final_cleavage No side_chain_mod->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification final_peptide Final Modified Peptide purification->final_peptide SPPS_Cycle_Boc start_cycle Start of Cycle (Peptide-Resin) deprotection 1. Boc Deprotection (25-50% TFA in DCM) start_cycle->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (Activated Boc-AA-OH) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle End of Cycle (N+1 Peptide-Resin) wash3->end_cycle

References

An In-depth Technical Guide to the Solubility and Stability of Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-tert-butyloxycarbonyl-N-β-allyloxycarbonyl-L-diaminobutyric acid (Boc-Dab(Aloc)-OH). This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and development, offering insights into the handling and application of this versatile building block.

Introduction

This compound is a crucial building block in synthetic peptide chemistry, particularly for the introduction of diaminobutyric acid into peptide sequences. The orthogonal protecting group strategy, employing the acid-labile Boc group for the α-amino function and the palladium-cleavable Aloc group for the side-chain amino function, allows for selective deprotection and subsequent modification. Understanding the solubility and stability of this compound is paramount for its effective use in both solid-phase and solution-phase peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₄H₂₄N₂O₆
Molecular Weight 316.35 g/mol
Appearance White to off-white crystalline solid
Chirality L-configuration
Storage Temperature 2-8°C

Solubility Profile

The solubility of Boc-protected amino acids is significantly influenced by the nature of the amino acid side chain and any additional protecting groups.[1] Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. The presence of both the bulky, nonpolar Boc group and the Aloc-protected polar side chain in this compound results in a nuanced solubility profile.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventQualitative SolubilityNotes
N,N-Dimethylformamide (DMF)SolubleA standard solvent for peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)SolubleOften used as an alternative to DMF.
Dichloromethane (DCM)SolubleA common solvent for peptide synthesis and purification.
Dimethyl sulfoxide (DMSO)Highly SolubleCan be used to dissolve compounds with lower solubility, though its high boiling point can make removal challenging.[1]
Tetrahydrofuran (THF)Moderately Soluble
Acetonitrile (ACN)Sparingly SolubleSolubility may be limited.
Methanol (MeOH) / Ethanol (EtOH)Sparingly SolubleGenerally lower solubility compared to aprotic polar solvents.
WaterInsolubleThe hydrophobic nature of the Boc and Aloc protecting groups renders the compound insoluble in aqueous solutions at neutral pH.
Aqueous Base (e.g., 1M NaHCO₃)SolubleThe free carboxylic acid can be deprotonated to form a soluble salt.
Aqueous Acid (e.g., 1M HCl)InsolubleThe carboxylic acid remains protonated, and the overall hydrophobicity leads to insolubility. The Boc group may be labile under strong acidic conditions.[2]

Note: Gentle warming and sonication can be employed to enhance the dissolution of this compound in many organic solvents. However, excessive heat should be avoided to prevent potential degradation.[1]

Stability Profile

The stability of this compound is dictated by the lability of its two protecting groups, Boc and Aloc, under various chemical conditions. This orthogonality is a key feature for its application in complex synthetic strategies.

4.1. Stability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group.[2]

  • Stable to:

    • Basic conditions (e.g., piperidine, NaOH)[2]

    • Nucleophilic attack[2]

    • Catalytic hydrogenation (conditions for Cbz group removal)[2]

  • Labile to:

    • Strong acids (e.g., trifluoroacetic acid (TFA), HCl in dioxane)[2][]

4.2. Stability of the Aloc Group

The allyloxycarbonyl (Aloc) group is stable under a wide range of conditions but can be selectively removed in the presence of a palladium(0) catalyst.[4]

  • Stable to:

    • Acidic conditions used for Boc removal (e.g., TFA)

    • Basic conditions used for Fmoc removal (e.g., piperidine)

  • Labile to:

    • Palladium(0) catalysts (e.g., Pd(PPh₃)₄) in the presence of a scavenger (e.g., N-methylaniline, dimedone)[4][5]

Table 2: Chemical Compatibility of this compound Protecting Groups

Reagent/ConditionBoc Group StabilityAloc Group StabilityOutcome for this compound
20-50% Piperidine in DMFStableStableBoth protecting groups remain intact.
25-50% Trifluoroacetic acid (TFA) in DCMCleaved StableSelective removal of the Boc group, yielding H-Dab(Aloc)-OH·TFA.
Pd(PPh₃)₄, Scavenger (e.g., N-methylaniline) in CHCl₃/DCMStableCleaved Selective removal of the Aloc group, yielding Boc-Dab-OH.
Strong Base (e.g., 1M NaOH)StableStableDeprotonation of the carboxylic acid.
Catalytic Hydrogenation (e.g., H₂, Pd/C)StableStableBoth protecting groups are generally stable.

Experimental Protocols

5.1. Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the approximate solubility of this compound in a given solvent.

  • Preparation:

    • Accurately weigh 10 mg of this compound into a clean, dry vial.

    • Prepare a set of calibrated micropipettes and the desired solvents.

  • Solvent Addition:

    • Add the chosen solvent to the vial in small, measured increments (e.g., 100 µL).

    • After each addition, vortex or sonicate the mixture for 1-2 minutes at room temperature.

  • Observation:

    • Visually inspect the solution for any undissolved solid against a dark background.

    • Continue adding solvent incrementally until the solid is completely dissolved.

  • Calculation:

    • Record the total volume of solvent required for complete dissolution.

    • Calculate the approximate solubility in mg/mL (e.g., if 0.5 mL of solvent was used, the solubility is approximately 20 mg/mL).

  • Confirmation (Optional):

    • For more precise measurements, prepare a saturated solution by adding an excess of this compound to a known volume of solvent.

    • Stir the mixture at a constant temperature for 24 hours to ensure equilibrium.

    • Centrifuge the mixture to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, evaporate the solvent, and weigh the residual solid.

5.2. Protocol for Assessing the Stability of this compound to Acidic Conditions (Boc Removal)

  • Reaction Setup:

    • Dissolve 10 mg of this compound in 1 mL of DCM in a small reaction vial.

    • Add 1 mL of trifluoroacetic acid (TFA) to the solution (final concentration 50% TFA in DCM).

    • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile/water).

  • Analysis:

    • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to monitor the disappearance of the starting material and the appearance of the deprotected product, H-Dab(Aloc)-OH.

5.3. Protocol for Assessing the Stability of this compound to Palladium-Catalyzed Conditions (Aloc Removal)

  • Reaction Setup:

    • Dissolve 10 mg of this compound in 2 mL of chloroform (CHCl₃) or DCM in a reaction vial.

    • Add a scavenger, such as N-methylaniline (approximately 10 equivalents).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a catalytic amount (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature, protected from light if necessary.

  • Monitoring the Reaction:

    • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Analysis:

    • Analyze the aliquots directly by HPLC or MS to monitor the conversion of this compound to Boc-Dab-OH.

Visualizations

Solubility_Workflow Experimental Workflow for Solubility Determination start Start weigh Weigh 10 mg of This compound start->weigh add_solvent Add solvent in 100 µL increments weigh->add_solvent mix Vortex/Sonicate for 1-2 minutes add_solvent->mix observe Visually inspect for undissolved solid mix->observe observe->add_solvent Solid remains calculate Calculate approximate solubility (mg/mL) observe->calculate Completely dissolved end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Orthogonal_Deprotection Orthogonal Deprotection Strategy start_compound This compound reagent1 TFA / DCM start_compound->reagent1 Acidic Cleavage reagent2 Pd(PPh₃)₄ / Scavenger start_compound->reagent2 Palladium-Catalyzed Cleavage product1 H-Dab(Aloc)-OH reagent1->product1 product2 Boc-Dab-OH reagent2->product2

Caption: Orthogonal deprotection pathways for this compound.

Conclusion

This compound is a strategically protected amino acid derivative with a well-defined solubility and stability profile. Its solubility in common organic synthesis solvents and the orthogonal nature of its Boc and Aloc protecting groups make it an invaluable tool for the synthesis of complex peptides and other macromolecules. A thorough understanding of its properties, as outlined in this guide, is essential for its successful application in research and development.

References

Methodological & Application

Application Notes and Protocols for Boc-Dab(Aloc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nγ-Aloc-L-diaminobutyric acid, commonly referred to as Boc-Dab(Aloc)-OH, is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex and modified peptides. The diaminobutyric acid (Dab) side chain offers a site for post-synthetic modifications, such as labeling, cyclization, or branching. The orthogonality of the Boc (tert-butyloxycarbonyl) and Aloc (allyloxycarbonyl) protecting groups is central to its utility. The Boc group is labile to acids like trifluoroacetic acid (TFA), while the Aloc group is selectively removed by palladium(0) catalysis, allowing for precise, stepwise manipulation of the peptide structure on the solid support.

This document provides detailed protocols and data for the effective use of this compound in SPPS, aimed at researchers and professionals in peptide chemistry and drug development.

Properties and Advantages of this compound

The strategic use of this compound in SPPS is underpinned by the distinct chemical properties of its protecting groups.

  • Orthogonal Protection: The key advantage lies in the orthogonal nature of the Boc and Aloc protecting groups. The Boc group on the α-amine is removed under acidic conditions (e.g., TFA), which is a standard step in Boc-SPPS. The Aloc group on the γ-amine of the Dab side chain is stable to these acidic conditions but can be selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.

  • Site-Specific Modification: This orthogonality allows for the selective deprotection of the Dab side chain while the peptide remains attached to the solid support and other side chains remain protected. This enables a wide range of site-specific modifications at the Dab residue, including:

    • Peptide Cyclization: Formation of lactam bridges by coupling the deprotected side-chain amine to the C-terminal carboxyl group or another side-chain carboxyl group.

    • Branching: Synthesis of branched peptides by elongating a second peptide chain from the Dab side chain.

    • Labeling: Attachment of reporter molecules such as fluorophores, biotin, or other tags.

    • Drug Conjugation: Linking of cytotoxic agents or other therapeutic moieties.

Experimental Protocols

The following protocols outline the key steps for the incorporation and selective deprotection of this compound in manual or automated SPPS. These protocols assume a standard Boc-SPPS strategy on a suitable resin (e.g., MBHA or PAM resin).

3.1. General SPPS Workflow

The overall workflow for utilizing this compound for side-chain modification is depicted below.

start Start SPPS (e.g., on MBHA resin) couple_aa Couple Boc-protected amino acids sequentially start->couple_aa 1. couple_dab Couple This compound couple_aa->couple_dab 2. continue_synthesis Continue peptide elongation couple_dab->continue_synthesis 3. aloc_deprotection Selective Aloc Deprotection continue_synthesis->aloc_deprotection 4. modification On-resin side-chain modification aloc_deprotection->modification 5. final_cleavage Final Cleavage from resin (e.g., HF) modification->final_cleavage 6. end Purified Modified Peptide final_cleavage->end 7.

Caption: General workflow for SPPS using this compound.

3.2. Protocol for Coupling this compound

This protocol describes the incorporation of the this compound residue into the growing peptide chain.

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes. Wash again with DCM (3x).

  • Activation and Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin substitution) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (1x) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

3.3. Protocol for Selective Aloc Group Deprotection

This protocol details the selective removal of the Aloc group from the Dab side chain on the resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a solution containing the palladium catalyst and a scavenger. A common cocktail consists of:

    • Pd(PPh₃)₄ (0.1 to 0.3 equivalents relative to the peptide-resin).

    • A scavenger such as morpholine (20 equivalents) or dimedone. The scavenger traps the allyl cation.

    • The solvent is typically a mixture of DCM and DMF.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Gently agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

    • The reaction is typically complete within 2-4 hours at room temperature. Monitor the reaction for completion.

  • Washing: After the reaction, it is crucial to thoroughly wash the resin to remove all traces of the palladium catalyst and scavenger, which can interfere with subsequent steps. A typical washing sequence is:

    • DMF (5x)

    • DCM (5x)

    • A solution of sodium diethyldithiocarbamate in DMF (to chelate and remove residual palladium)

    • DMF (3x)

    • DCM (3x)

  • Confirmation: The presence of a free amine on the Dab side chain can be confirmed with a Kaiser test.

3.4. On-Resin Side-Chain Modification

With the γ-amine of the Dab residue now free, on-resin modification can be performed. The example below is for coupling a carboxylic acid (e.g., a fluorescent label).

  • Activation and Coupling: Activate the carboxylic acid to be coupled (e.g., 5(6)-Carboxyfluorescein) using standard coupling reagents (e.g., HBTU/DIEA in DMF) as described in section 3.2.

  • Coupling Reaction: Add the activated molecule to the resin and allow it to react for 2-4 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove any unreacted material.

3.5. Final Cleavage and Purification

After all modifications are complete, the peptide is cleaved from the resin, and global deprotection of other side chains is performed. For Boc-SPPS on MBHA resin, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following tables summarize typical quantitative data associated with the use of this compound in SPPS. The exact values can vary depending on the peptide sequence, resin, and specific reaction conditions.

Table 1: Coupling and Deprotection Efficiencies

StepParameterTypical ValueMethod of Determination
Coupling Coupling Efficiency of this compound>99%Kaiser Test / HPLC of cleaved peptide
Aloc Deprotection Deprotection Time2 - 4 hoursHPLC monitoring
Deprotection Efficiency>95%Mass Spectrometry of cleaved peptide
Side-Chain Modification Labeling Efficiency>90%UV-Vis of cleaved peptide / Mass Spec

Table 2: Comparison of Aloc Scavengers

ScavengerEquivalentsReaction TimeNotes
Morpholine202 - 3 hoursEffective, but can be difficult to wash away completely.
Dimedone103 - 4 hoursForms a stable adduct with the allyl group, easier to remove.
Phenylsilane202 hoursCan reduce side reactions in some cases.

Logical Relationships in Orthogonal Protection

The core principle enabling the use of this compound is the orthogonal stability of the protecting groups to different chemical reagents.

peptide Resin-Bound Peptide with this compound tfa TFA / Acid peptide->tfa pd Pd(PPh₃)₄ / Scavenger peptide->pd boc_removed N-terminal Boc group removed (for chain elongation) tfa->boc_removed Selectively Cleaves aloc_removed Side-chain Aloc group removed (for modification) pd->aloc_removed Selectively Cleaves

Caption: Orthogonal deprotection strategy for this compound.

These application notes and protocols provide a comprehensive guide for the successful implementation of this compound in the synthesis of complex peptides. By leveraging the orthogonal nature of its protecting groups, researchers can access a wide array of modified peptide structures for various applications in research and drug discovery.

Application Notes and Protocols for the Incorporation of Boc-Dab(Aloc)-OH in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The site-specific incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and unique functionalities. L-2,4-diaminobutyric acid (Dab) is a valuable building block for creating branched, cyclic, or conjugated peptides. The successful integration of Dab into a growing peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires a robust orthogonal protection strategy to differentiate the α-amino group from the side-chain amino group.

This document provides a detailed protocol for the incorporation of Nα-Boc-Nγ-Aloc-L-2,4-diaminobutyric acid (Boc-Dab(Aloc)-OH). This strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminal protection and the palladium-labile allyloxycarbonyl (Aloc) group for the side-chain protection. This orthogonal protection scheme allows for the selective deprotection of the Aloc group on-resin, enabling site-specific modification of the Dab side chain while the N-terminal Boc group and other acid-labile side-chain protecting groups remain intact.

Chemical Principle:

The core of this protocol lies in the orthogonality of the Boc, Fmoc, and Aloc protecting groups. In a standard Fmoc SPPS workflow, the temporary Nα-Fmoc group is removed at each cycle using a base, typically piperidine.[1][2] The permanent side-chain protecting groups (e.g., tBu, Trt, Pbf) are stable to these conditions and are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA). The Aloc group is stable to both basic (piperidine) and acidic (TFA) conditions used for Fmoc and final cleavage, respectively.[3] It can be selectively cleaved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[1][4][5] This allows for the unmasking of the Dab side-chain amine at any desired point in the synthesis for further modification.

Experimental Protocols

Materials and Reagents
  • Resin: Fmoc-compatible resin (e.g., Rink Amide, 2-Chlorotrityl chloride resin).

  • Amino Acids: Fmoc-protected amino acids, this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine.

    • N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA).

    • Tetrahydrofuran (THF), anhydrous.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • DIC (N,N'-Diisopropylcarbodiimide).

    • HOBt (Hydroxybenzotriazole).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Aloc Deprotection Reagents:

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Scavenger: Phenylsilane (PhSiH₃)[1][4] or N-Methylaniline.[2]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Washing Solvents: Methanol, Diethyl ether.

General Fmoc SPPS Protocol

This protocol outlines the general steps for peptide chain elongation on a solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HATU/DIEA or HBTU/HOBt/DIEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Incorporation of this compound
  • Final Fmoc Deprotection: After coupling the last Fmoc-protected amino acid, perform the Fmoc deprotection as described in the general protocol (Step 2).

  • Coupling of this compound:

    • Dissolve this compound (2 equivalents) and a coupling agent such as HATU (1.9 equivalents) in DMF.

    • Add DIEA (4 equivalents) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

On-Resin Aloc Deprotection

This step is performed to selectively deprotect the side chain of the Dab residue for further modification.

  • Resin Preparation: Wash the peptide-resin with anhydrous DCM (3x) and then with anhydrous THF (3x).

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) in anhydrous THF. To this solution, add the scavenger, phenylsilane (20-24 equivalents).[1][5] The solution should be freshly prepared and protected from light.

  • Deprotection Reaction:

    • Add the Aloc deprotection cocktail to the resin.

    • Gently agitate the mixture at room temperature for 20-30 minutes. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Repeat the treatment with a fresh deprotection cocktail for another 20-30 minutes to ensure complete removal of the Aloc group.[1]

  • Washing:

    • Wash the resin thoroughly with THF (5x).

    • Wash with a solution of 0.5% DIEA in DMF (3x) to scavenge any residual palladium.

    • Wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to further remove palladium residues.

    • Wash with DMF (5x) and DCM (5x).

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Aloc group.

Post-Aloc Deprotection Modification

With the Dab side-chain amine now free, various modifications can be performed on-resin, such as:

  • Acylation: Coupling of another amino acid or a carboxylic acid.

  • Alkylation: Introduction of an alkyl group.

  • Conjugation: Attachment of a reporter molecule, drug, or linker.

The standard coupling protocols can be adapted for these modifications.

Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[5]

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. This will cleave the peptide from the resin and remove the N-terminal Boc group and other acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Data Presentation

Table 1: Representative Coupling and Deprotection Efficiencies

StepReagentsTimeTemperatureEfficiency (%)Monitoring Method
Fmoc Deprotection 20% Piperidine/DMF2 x (3 min + 10 min)Room Temp>99%UV-Vis of Fulvene Adduct
Fmoc-AA Coupling Fmoc-AA/HATU/DIEA1-2 hoursRoom Temp>98%Kaiser Test
This compound Coupling This compound/HATU/DIEA2-4 hoursRoom Temp>95%Kaiser Test
Aloc Deprotection Pd(PPh₃)₄/PhSiH₃ in THF2 x 30 minRoom Temp>98%LC-MS of Cleaved Sample
Final Cleavage TFA/TIS/H₂O (95:2.5:2.5)2-4 hoursRoom Temp>90%RP-HPLC

Mandatory Visualization

G start Start: Fmoc-Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection 1. Swell in DMF process process decision decision end_node Final Peptide coupling Fmoc-AA Coupling (HATU/DIEA) fmoc_deprotection->coupling Wash is_dab Incorporate This compound? coupling->is_dab Wash is_dab->coupling No couple_dab Couple this compound (HATU/DIEA) is_dab->couple_dab Yes aloc_deprotection Aloc Deprotection (Pd(PPh3)4/PhSiH3) couple_dab->aloc_deprotection Wash side_chain_mod Side-Chain Modification (Optional) aloc_deprotection->side_chain_mod Wash cleavage Final Cleavage (TFA/TIS/H2O) side_chain_mod->cleavage Wash cleavage->end_node Purification

Caption: Workflow for Incorporating this compound in Fmoc SPPS.

G cluster_0 Peptide-Resin cluster_1 Final Peptide Peptide_Boc_Dab_Aloc Peptide-NH-CH(Sidechain-Aloc)-CO-Resin       |      Boc Peptide_Boc_Dab_NH2 Peptide-NH-CH(Sidechain-NH2)-CO-Resin       |      Boc Peptide_Boc_Dab_Aloc->Peptide_Boc_Dab_NH2 Pd(PPh3)4, PhSiH3 (Aloc Deprotection) Final_Peptide H2N-Peptide-NH-CH(Sidechain-NH2)-COOH Peptide_Boc_Dab_NH2->Final_Peptide TFA/TIS/H2O (Cleavage & Boc Deprotection)

Caption: Orthogonal Deprotection Scheme for this compound.

References

Application Note: On-Resin Selective Deprotection of Alloc Group from Boc-Dab(Alloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides, such as branched or cyclic peptides.[1] The allyloxycarbonyl (Alloc) group is a valuable tool for the protection of amine functionalities, offering orthogonality to both the acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[2][3][4] This application note provides a detailed protocol for the selective on-resin deprotection of the Alloc group from a Boc-protected diaminobutyric acid residue, Boc-Dab(Alloc)-OH, a critical step for subsequent side-chain modifications.

The selective removal of the Alloc group is typically achieved through palladium(0)-catalyzed allyl transfer.[2][4] This method involves the use of a palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger to trap the liberated allyl group and prevent side reactions.[4][5][6] This process allows for the unmasking of the side-chain amine of the Dab residue, making it available for further chemical transformations while the N-terminal Boc group and other acid-labile side-chain protecting groups remain intact.

Data Presentation: Comparison of On-Resin Alloc Deprotection Conditions

The efficiency of Alloc deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction time. Below is a summary of commonly employed conditions for this transformation.

ParameterCondition 1Condition 2Condition 3 (Metal-Free)
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Iodine (I₂) / Water (H₂O)
Catalyst Loading 0.1 - 0.5 equivalents0.3 equivalents5 equivalents
Scavenger Phenylsilane (PhSiH₃)N-MethylanilineNot Applicable
Scavenger Loading 5 - 24 equivalents28 equivalentsNot Applicable
Solvent Dichloromethane (DCM) or DMF/DCM mixtureTetrahydrofuran (THF)PolarClean/Ethyl Acetate (1:4)
Reaction Time 3 x 30 minutes2 hours1 hour
Temperature Room TemperatureRoom Temperature50°C
Reference [5][6][7][8][9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Alloc Deprotection using Phenylsilane

This protocol describes the most common method for the selective removal of the Alloc protecting group from the side chain of a Boc-Dab(Alloc)-OH residue on-resin.

Materials:

  • Peptide-resin containing Boc-Dab(Alloc)-OH

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30-60 minutes in the reaction vessel.

  • Washing: Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual solvents.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.3 eq.) in anhydrous DCM. Carefully add phenylsilane (24 eq.).[7]

  • Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin. Agitate the mixture gently under an inert atmosphere.

  • Reaction Time: Allow the reaction to proceed for 30 minutes at room temperature.

  • Repetition: Drain the deprotection cocktail and repeat steps 4 and 5 two more times to ensure complete removal of the Alloc group.[7]

  • Washing: After the final deprotection step, thoroughly wash the resin with DCM (5 x resin volume), followed by DMF (3 x resin volume).

  • Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.

Protocol 2: Metal-Free Alloc Deprotection

This protocol offers an alternative, palladium-free method for Alloc removal, which can be advantageous in avoiding potential metal contamination of the final peptide.[9]

Materials:

  • Peptide-resin containing Boc-Dab(Alloc)-OH

  • Iodine (I₂)

  • Water (H₂O)

  • PolarClean

  • Ethyl Acetate (EtOAc)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in a 1:4 mixture of PolarClean/EtOAc for 30 minutes.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 5 equivalents of I₂ in a 1:8 mixture of H₂O and PolarClean/EtOAc (1:4).[9]

  • Deprotection Reaction: Add the deprotection solution to the swollen resin.

  • Reaction Conditions: Heat the reaction mixture to 50°C and agitate for 1 hour.[9]

  • Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with the PolarClean/EtOAc solvent mixture (5 x resin volume), followed by DMF (3 x resin volume).

  • Confirmation of Deprotection (Optional): As in Protocol 1, a small resin sample can be analyzed to confirm complete deprotection.

Mandatory Visualization

Experimental Workflow for On-Resin Selective Alloc Deprotection

G cluster_prep Resin Preparation cluster_deprotection Selective Alloc Deprotection cluster_post Post-Deprotection Resin Peptide-Resin with Boc-Dab(Alloc)-OH Swell Swell Resin (DCM or appropriate solvent) Resin->Swell Wash1 Wash Resin Swell->Wash1 Deprotection Add Deprotection Cocktail (e.g., Pd(PPh3)4 / PhSiH3 in DCM) Wash1->Deprotection Proceed to Deprotection Incubate Incubate with Agitation (e.g., 3 x 30 min at RT) Deprotection->Incubate Wash2 Thorough Washing (DCM, DMF) Incubate->Wash2 Ready Resin with Deprotected -NH2 Side Chain Wash2->Ready Proceed to Next Step Modification On-Resin Side Chain Modification (e.g., cyclization, branching) Ready->Modification Cleavage Final Cleavage from Resin Modification->Cleavage

Caption: Workflow for selective on-resin Alloc deprotection.

Logical Relationship of Orthogonal Protecting Groups

OrthogonalProtection cluster_conditions Deprotection Conditions ProtectingGroups Protecting Groups on Peptide-Resin Boc (N-terminus) Alloc (Dab Side Chain) Other Acid-Labile Side Chain PGs Palladium Pd(PPh3)4 / Scavenger ProtectingGroups:alloc->Palladium Selectively Removed By Acid Strong Acid (e.g., TFA) ProtectingGroups:boc->Acid Removed By ProtectingGroups:other->Acid Removed By Palladium->ProtectingGroups:boc Stable To Palladium->ProtectingGroups:other Stable To Acid->ProtectingGroups:alloc Stable To Base Base (e.g., Piperidine) note Note: Alloc is also orthogonal to the base-labile Fmoc group, which would be removed by a base like piperidine.

Caption: Orthogonality of Alloc, Boc, and other protecting groups.

References

Application Notes and Protocols: Palladium-Catalyzed Alloc Group Removal from Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its stability to both acidic and basic conditions allows for an orthogonal protection strategy alongside the commonly used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups.[1][2][3] This orthogonality is crucial for the synthesis of complex peptides, such as cyclic, branched, or post-translationally modified peptides, where selective deprotection of specific amino acid side chains is required.[1][4]

The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed allylic substitution reaction, often referred to as the Tsuji-Trost reaction.[1] This process involves the formation of a π-allyl palladium complex, followed by the nucleophilic attack of a scavenger, which regenerates the free amine and the palladium catalyst.[1] This method is advantageous due to its mild and highly selective nature, preserving other sensitive functionalities within the peptide chain.

These application notes provide a detailed overview and protocols for the efficient removal of the Alloc protecting group from peptides using palladium catalysis.

Reaction Mechanism: The Tsuji-Trost Allylation

The palladium(0)-catalyzed deprotection of an Alloc-protected amine proceeds through a well-established mechanism. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst, typically complexed with phosphine ligands, undergoes oxidative addition to the allyl group of the Alloc-protected peptide, forming a π-allyl palladium(II) complex. The protected amine is released as a carbamate anion.

  • Decarboxylation: The unstable carbamate anion readily decarboxylates to release the free amine of the peptide.

  • Nucleophilic Attack & Reductive Elimination: An allyl scavenger attacks the π-allyl palladium complex. This is followed by reductive elimination, which forms a stable allylic adduct with the scavenger, regenerates the palladium(0) catalyst, and completes the catalytic cycle.

Reaction_Mechanism cluster_0 Catalytic Cycle Alloc_Peptide Alloc-NH-Peptide Pi_Allyl_Complex [π-Allyl-Pd(II)L_n]⁺ -O₂C-NH-Peptide Alloc_Peptide->Pi_Allyl_Complex + Pd(0)L_n Oxidative Addition Pd0 Pd(0)L_n Pi_Allyl_Complex->Pd0 + Scavenger Reductive Elimination Free_Amine H₂N-Peptide Pi_Allyl_Complex->Free_Amine Decarboxylation Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger Scavenger Scavenger Scavenger->Pi_Allyl_Complex

Figure 1: Catalytic cycle of palladium-catalyzed Alloc deprotection.

Experimental Protocols

Two common protocols for the palladium-catalyzed removal of the Alloc group are provided below. The choice of catalyst and scavenger can depend on factors such as the peptide sequence, the scale of the reaction, and the sensitivity of other functional groups.

Protocol 1: Using Pd(PPh₃)₄ and Phenylsilane

This is a widely used and reliable method for Alloc deprotection in both solution-phase and solid-phase peptide synthesis.[5]

Materials:

  • Alloc-protected peptide (on resin or in solution)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure (for Solid-Phase Peptide Synthesis):

  • Swell the Alloc-protected peptide resin in anhydrous DCM for 30 minutes in a fritted reaction vessel.

  • Drain the DCM.

  • Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.2 equivalents relative to the resin loading) and phenylsilane (20 equivalents) in anhydrous DCM.

  • Add the deprotection solution to the resin, ensuring the resin is fully submerged.

  • Gently agitate the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 2 hours.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally DCM (3 times) to remove the catalyst and scavenger byproducts.

  • A small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry to confirm complete deprotection.

Protocol 2: Using an Air-Stable Palladium Catalyst

Recent advancements have led to the development of protocols using air-stable palladium(II) pre-catalysts, which simplify the experimental setup. A recently developed open-flask protocol utilizes Pd(PPh₃)₂Cl₂ with Meldrum's acid and triethylsilane.[6]

Materials:

  • Alloc-protected peptide (on resin or in solution)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Meldrum's acid (MA)

  • Triethylsilane (TES-H)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel

Procedure (for In-Solution Deprotection):

  • Dissolve the Alloc-protected peptide in a suitable solvent mixture (e.g., DMF/DCM).

  • Prepare a scavenger solution: To a solution of Meldrum's acid (3 equivalents) in DMF, add DIPEA (3 equivalents) in DCM, followed by a solution of TES-H (3 equivalents) in DMF.[7]

  • Add the scavenger solution to the peptide solution.

  • Add the Pd(PPh₃)₂Cl₂ catalyst (0.2 equivalents).[7]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LCMS. Complete deprotection is often achieved within 10-30 minutes.[7]

  • Upon completion, the product can be purified using standard chromatographic techniques.

Quantitative Data Summary

The efficiency of Alloc deprotection can vary depending on the specific conditions employed. The following table summarizes quantitative data from various reported protocols.

CatalystScavengerEquivalents (Catalyst)Equivalents (Scavenger)SolventTimeYield/ConversionReference
Pd(PPh₃)₄Phenylsilane (PhSiH₃)0.220DCM2 h>98%[1]
Pd(PPh₃)₄Dimethylamine borane (Me₂NH·BH₃)0.052DCM< 10 minQuantitative[8][9]
Pd(PPh₃)₂Cl₂Meldrum's acid / TES-H / DIPEA0.23 / 3 / 3DMF/DCM10 minHigh[6][7]
Pd(PPh₃)₄Morpholine----Inferior to Me₂NH·BH₃[10]
Pd(0)DABCO----Efficient[11]

Note: Reaction conditions and yields can be substrate-dependent. The provided data is for general guidance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for Alloc deprotection in solid-phase peptide synthesis.

Experimental_Workflow cluster_workflow SPPS Alloc Deprotection Workflow Start Start: Alloc-Peptide on Resin Swell Swell Resin (e.g., DCM) Start->Swell Prepare_Solution Prepare Deprotection Solution (Pd Catalyst + Scavenger in Solvent) Swell->Prepare_Solution Deprotection Add Deprotection Solution to Resin (Agitate under Inert Atmosphere) Swell->Deprotection Prepare_Solution->Deprotection Wash_1 Wash Resin (DCM) Deprotection->Wash_1 Wash_2 Wash Resin (DMF) Wash_1->Wash_2 Wash_3 Wash Resin (DCM) Wash_2->Wash_3 Analysis Analysis (Cleavage & HPLC/MS) Wash_3->Analysis End End: Deprotected Peptide on Resin Analysis->End

Figure 2: General workflow for solid-phase Alloc deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: If deprotection is incomplete, extend the reaction time or increase the equivalents of the catalyst and scavenger. Microwave-assisted deprotection can also be employed to accelerate the reaction.[4][12]

  • Catalyst Poisoning: Certain amino acid residues, particularly those containing sulfur (e.g., Cysteine, Methionine), can poison the palladium catalyst. In such cases, using a higher catalyst loading or a more robust catalyst may be necessary.

  • N-allylation: The formation of N-allylated byproducts can sometimes be observed. The choice of scavenger is critical to minimize this side reaction, with scavengers like amine-borane complexes showing high efficiency in preventing allylamine formation.[8][9]

  • Oxygen Sensitivity: While air-stable catalysts are available, traditional Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to oxidation. Therefore, performing the reaction under an inert atmosphere is crucial for optimal results.

Conclusion

The palladium-catalyzed removal of the Alloc protecting group is a mild, efficient, and highly selective method that is indispensable for the synthesis of complex peptides. The availability of various catalysts and scavengers provides flexibility to optimize the deprotection conditions for a wide range of peptide substrates. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully implement this valuable technique in their peptide synthesis workflows.

References

Synthesis of Cyclic Peptides Using Boc-Dab(Aloc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutics, offering advantages over their linear counterparts, such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability. The synthesis of these constrained molecules often requires a strategic approach involving orthogonally protected amino acids to enable selective on-resin cyclization. This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Nα-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid with an allyloxycarbonyl protected side chain (Boc-Dab(Aloc)-OH).

The orthogonal protection scheme of this compound is central to its utility. The acid-labile Boc group on the α-amine allows for standard Boc-based solid-phase peptide synthesis (SPPS) for linear chain elongation. The Aloc group, protecting the side-chain amine, is stable to the acidic conditions used for Boc removal but can be selectively cleaved under mild, neutral conditions using a palladium(0) catalyst. This selective deprotection of the Dab side chain on the solid support enables the formation of a lactam bridge with a deprotected carboxylic acid side chain from another amino acid residue (e.g., Aspartic acid or Glutamic acid), resulting in a side-chain-to-side-chain cyclized peptide.

Principle of the Method

The synthesis of a cyclic peptide using this compound is a multi-step process performed on a solid support. The general workflow involves:

  • Linear Peptide Synthesis: Assembly of the linear peptide sequence on a suitable resin using standard Boc-SPPS chemistry. This compound and an amino acid with a side-chain carboxylic acid protected by a labile ester (e.g., Fmoc-Asp(OAll)-OH) are incorporated at the desired positions.

  • Selective Side-Chain Deprotection: On-resin, selective removal of the Aloc protecting group from the Dab side chain and the allyl ester from the acidic amino acid's side chain using a palladium(0) catalyst.

  • On-Resin Cyclization: Formation of an intramolecular amide (lactam) bond between the now-free amine of the Dab side chain and the free carboxylic acid of the acidic amino acid side chain, mediated by a coupling agent.

  • Cleavage and Global Deprotection: Cleavage of the cyclic peptide from the resin and simultaneous removal of any remaining side-chain protecting groups using a strong acid cocktail.

  • Purification and Analysis: Purification of the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Experimental Protocols

Protocol 1: Linear Peptide Synthesis (Boc-SPPS)

This protocol describes the manual synthesis of a linear peptide on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Boc-protected amino acids

  • This compound

  • Fmoc-Asp(OAll)-OH (or Fmoc-Glu(OAll)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl cyano(hydroxyimino)acetate (Oxyma)

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (if not using pre-loaded resin): Couple the first Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method for Merrifield resin).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), IPA (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add DIEA (6 eq.) to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Incorporate this compound and Fmoc-Asp(OAll)-OH at the desired positions in the sequence using this coupling procedure.

  • Monitoring: Monitor the coupling reaction completion using a Kaiser test (a negative result indicates a complete reaction).

  • Repeat: Repeat steps 3-6 for each amino acid in the sequence.

Protocol 2: On-Resin Aloc/OAll Deprotection and Cyclization

Materials:

  • Resin-bound linear peptide

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or other suitable scavenger

  • N,N-Dimethylformamide (DMF)

  • (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) or similar coupling agent

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Preparation: Wash the resin-bound linear peptide with DCM (3x) and dry under a stream of argon or nitrogen.

  • Aloc/OAll Deprotection:

    • In a round-bottom flask, dissolve Pd(PPh₃)₄ (0.1-0.25 eq. relative to resin loading) in anhydrous DCM under an inert atmosphere.[1][2]

    • Add phenylsilane (20 eq.) to the palladium solution.[1][2]

    • Transfer the resulting solution to the reaction vessel containing the resin.

    • Gently agitate the mixture at room temperature for 20-30 minutes.[2]

    • Repeat the deprotection step with a fresh solution to ensure complete removal.

    • Wash the resin thoroughly with DCM (5x), 5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (5x), and DCM (5x).

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, dissolve PyBOP (3 eq.) and DIEA (6 eq.) in DMF.[3]

    • Add the coupling solution to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.[3]

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

    • Once complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

  • Cyclized peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN)

Procedure:

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).[3]

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.[3]

    • Filter to separate the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).[3]

  • Purification:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the cyclic peptide using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Analysis: Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The efficiency of each step is critical for the overall yield and purity of the final cyclic peptide. The following table summarizes key parameters and expected outcomes.

ParameterReagents and ConditionsTypical DurationMonitoring MethodExpected Outcome
Boc Deprotection 50% TFA in DCM20-30 min->99% completion
Amino Acid Coupling Boc-AA (3 eq.), DIC (3 eq.), HOBt (3 eq.), DIEA (6 eq.) in DMF1-2 hoursKaiser Test>99% completion
Aloc/OAll Deprotection Pd(PPh₃)₄ (0.1-0.25 eq.), Phenylsilane (20 eq.) in DCM2 x 20-30 minLC-MS of cleaved aliquot>98% completion[4]
On-Resin Cyclization PyBOP (3 eq.), DIEA (6 eq.) in DMF4-24 hoursLC-MS of cleaved aliquotSequence dependent, >90%
Cleavage TFA/H₂O/TIS (95:2.5:2.5)2-4 hours--
Crude Purity --Analytical RP-HPLCSequence dependent, 60-85%
Final Purity --Analytical RP-HPLC>95-98%

Visualizations

Workflow for Cyclic Peptide Synthesis using this compound

G cluster_SPPS Linear Peptide Synthesis (Boc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Processing Resin Start with Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIEA/DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, DIC, HOBt) Neutralization->Coupling Repeat Repeat for each AA (Incorporate this compound) Coupling->Repeat n-1 times Linear_Peptide Resin-Bound Linear Peptide Repeat->Linear_Peptide Aloc_Deprotection Selective Aloc Deprotection (Pd(PPh₃)₄, PhSiH₃) Linear_Peptide->Aloc_Deprotection Lactam_Formation Lactam Bridge Formation (PyBOP, DIEA) Aloc_Deprotection->Lactam_Formation Cyclic_Peptide_Resin Resin-Bound Cyclic Peptide Lactam_Formation->Cyclic_Peptide_Resin Cleavage Cleavage from Resin (TFA Cocktail) Cyclic_Peptide_Resin->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis Final_Product Pure Cyclic Peptide Analysis->Final_Product

Caption: Overall workflow for the synthesis of a cyclic peptide.

Orthogonal Deprotection and Cyclization Scheme

G cluster_0 On-Resin Linear Peptide cluster_1 Selective Deprotection cluster_2 On-Resin Cyclization Linear ...-NH-Dab(Aloc)-...-Asp(OAll)-...-Resin Deprotected ...-NH-Dab(NH₂)-...-Asp(OH)-...-Resin Linear->Deprotected Pd(PPh₃)₄ Phenylsilane Cyclized Cyclized Peptide on Resin Deprotected->Cyclized PyBOP, DIEA

Caption: Key steps of selective deprotection and on-resin cyclization.

Concluding Remarks

The use of this compound provides a robust and versatile method for the synthesis of side-chain cyclized peptides. The orthogonal protection strategy allows for the construction of the linear peptide using standard Boc-SPPS, followed by a selective and efficient on-resin cyclization. This methodology is highly valuable for the generation of conformationally constrained peptides for drug discovery and other biomedical applications. Successful synthesis relies on careful monitoring of each step to ensure high yields and purity. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in this field.

References

On-Resin Lactam Bridge Formation Utilizing Boc-Dab(Aloc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the on-resin formation of a lactam bridge utilizing the orthogonally protected amino acid, N-α-Boc-L-2,4-diaminobutyric acid (N-γ-allyloxycarbonyl), or Boc-Dab(Aloc)-OH. This method is a cornerstone in the synthesis of cyclic peptides, which are of significant interest in drug discovery due to their enhanced stability, binding affinity, and favorable pharmacokinetic properties. The protocol outlines a robust strategy for solid-phase peptide synthesis (SPPS) followed by selective side-chain deprotection and intramolecular cyclization to yield a stable amide bond between the side chains of Dab and an acidic amino acid, such as aspartic acid or glutamic acid.

Introduction

Cyclic peptides offer several advantages over their linear counterparts, including increased resistance to enzymatic degradation and conformational rigidity, which can lead to higher receptor selectivity and bioavailability. The formation of a lactam bridge between the side chains of a basic and an acidic amino acid is a common and effective strategy to achieve cyclization. The use of an orthogonal protection scheme is paramount for the success of on-resin cyclization. This compound is a valuable building block for this purpose, featuring an acid-labile Boc group for temporary Nα-protection during peptide elongation and a palladium-labile Aloc group for the side-chain amine. This allows for the selective deprotection of the Dab side chain under neutral conditions, leaving other protecting groups intact and enabling a clean intramolecular cyclization on the solid support.

Principle of the Method

The synthesis of a cyclic peptide with a Dab-Asp or Dab-Glu lactam bridge is accomplished through a multi-step process on a solid support. The core of this strategy is the use of orthogonal protecting groups for the Nα-amino group of the peptide backbone and the reactive side chains of the amino acids that will form the lactam bridge. In this protocol, we will describe a Boc-based SPPS approach. The linear peptide is first assembled on a suitable resin. Subsequently, the Aloc protecting group of the Dab side chain and the corresponding protecting group of the acidic amino acid (e.g., Allyl ester for Asp/Glu) are selectively removed. Finally, an intramolecular amide bond is formed between the deprotected side chains using a suitable coupling agent.

Data Presentation

While specific yields are highly sequence-dependent, the following table summarizes typical efficiencies for the key steps in on-resin lactam bridge formation based on literature for similar cyclization strategies.

StepParameterTypical Efficiency/PurityMonitoring Method
Linear Peptide Synthesis Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test)
Boc Deprotection Efficiency> 99%Not routinely monitored per cycle
Selective Deprotection Aloc/Allyl Removal> 95%HPLC-MS analysis of a cleaved resin sample
On-Resin Cyclization Lactam Bridge Formation50-80%Kaiser Test, HPLC-MS of a cleaved resin sample
Cleavage and Purification Crude Peptide Purity60-90%Analytical RP-HPLC
Final Purity> 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

Protocol 1: Linear Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a linear peptide on a p-methylbenzhydrylamine (MBHA) resin, suitable for generating a C-terminal amide.

Materials:

  • MBHA resin

  • Boc-protected amino acids (including this compound and a suitable orthogonally protected acidic amino acid, e.g., Boc-Asp(OAll)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound and the orthogonally protected acidic amino acid at the desired positions.

Protocol 2: Selective Side-Chain Deprotection

Materials:

  • Dichloromethane (DCM), anhydrous

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 5 mM sodium diethyldithiocarbamate in DMF

Procedure:

  • Swell the resin-bound linear peptide in anhydrous DCM.

  • In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and phenylsilane (20-24 equivalents) in DCM.

  • Add the palladium catalyst solution to the resin and gently agitate under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes. Repeat this step to ensure complete deprotection.

  • Wash the resin thoroughly with DCM (5x).

  • To scavenge residual palladium, wash the resin with a solution of 5 mM sodium diethyldithiocarbamate in DMF (2 x 15 minutes).

  • Wash the resin with DMF (5x) and then DCM (5x).

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

Materials:

  • N,N-Dimethylformamide (DMF)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU/HATU

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Swell the resin with the deprotected side chains in DMF.

  • In a separate vial, prepare the cyclization cocktail: Dissolve PyBOP (3 eq.) in DMF and add DIEA (6 eq.).

  • Add the cyclization cocktail to the resin.

  • Shake the reaction mixture at room temperature for 4-24 hours.

  • Monitor the completion of the cyclization by performing a Kaiser test (should be negative) and/or by cleaving a small amount of peptide from the resin for HPLC-MS analysis.

  • Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 4: Cleavage, Deprotection, and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

experimental_workflow cluster_spps Linear Peptide Synthesis (Boc-SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps resin Start with MBHA Resin boc_deprotection Boc Deprotection (TFA/DCM) resin->boc_deprotection neutralization Neutralization (DIEA/DCM) boc_deprotection->neutralization coupling Amino Acid Coupling (HBTU/HOBt/DIEA) neutralization->coupling wash1 Wash (DMF/DCM) coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->boc_deprotection Next cycle selective_deprotection Selective Aloc/Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) repeat->selective_deprotection To Cyclization cyclization Lactam Bridge Formation (PyBOP / DIEA) selective_deprotection->cyclization wash2 Wash (DMF/DCM) cyclization->wash2 cleavage Cleavage from Resin (TFA/TIS/H₂O) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Final Cyclic Peptide purification->final_product

Caption: Experimental workflow for on-resin lactam bridge formation.

orthogonal_protection peptide_resin Resin-Bound Linear Peptide Nα-Boc Side Chain-Dab(Aloc) Side Chain-Asp(OAll) deprotection_conditions Selective Deprotection (Pd(PPh₃)₄, PhSiH₃) Neutral Conditions deprotected_peptide Resin-Bound Linear Peptide Nα-Boc Side Chain-Dab(NH₂) Side Chain-Asp(OH) deprotection_conditions->deprotected_peptide Removes Aloc and OAll cyclization_conditions Lactam Bridge Formation (PyBOP, DIEA) cyclic_peptide Resin-Bound Cyclic Peptide Nα-Boc Lactam Bridge cyclization_conditions->cyclic_peptide Forms Amide Bond

Caption: Orthogonal protection and deprotection strategy.

Application Notes and Protocols for Site-Specific Peptide Labeling Using Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical technique in drug discovery, diagnostics, and fundamental biological research. It allows for the precise introduction of labels, such as fluorophores, biotin, or polyethylene glycol (PEG), and for the construction of complex peptide architectures like branched or cyclized peptides. The use of orthogonally protected amino acids is paramount for achieving such precision. Boc-Dab(Aloc)-OH (Nα-tert-butyloxycarbonyl-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid) is a versatile building block for this purpose. Its dual-protection scheme, featuring an acid-labile Boc group on the α-amine and a palladium-labile Aloc group on the side-chain amine, enables selective deprotection and subsequent modification at a specific site within a peptide sequence.[1]

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) for site-specific labeling. Detailed protocols for the incorporation of this compound, on-resin Aloc deprotection, and subsequent labeling are provided, along with quantitative data to guide expectations for synthesis and modification efficiency.

Principle of the Method

The strategy for site-specific peptide labeling using this compound is based on the principle of orthogonal protection. In the context of Fmoc-based SPPS, the workflow is as follows:

  • Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc chemistry. At the desired position for labeling, this compound is incorporated into the peptide chain. The Nα-Boc group is removed with a mild acid treatment, and the subsequent amino acid is coupled. The side-chain Aloc group remains stable during these steps.

  • Selective Aloc Deprotection: Once the full-length peptide is synthesized, the Aloc protecting group on the Dab side chain is selectively removed using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. This exposes a free primary amine on the peptide side chain while the rest of the peptide, including other protecting groups, remains intact.

  • Site-Specific Labeling: The exposed amine on the Dab residue is then available for reaction with a desired labeling reagent, such as an activated fluorescent dye or biotin. This reaction occurs specifically at the deprotected site.

  • Cleavage and Deprotection: Finally, the labeled peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

This orthogonal approach ensures that the label is introduced at a predetermined position, yielding a homogeneously modified peptide product.

Data Presentation

The following tables summarize the expected quantitative outcomes for the key steps in the synthesis and labeling of peptides using this compound.

Table 1: Performance of Fmoc-L-Dab(Alloc)-OH in Solid-Phase Peptide Synthesis

ParameterValueReference
Crude Peptide Purity88%[2]
Overall Yield80%[2]
Major Side ProductIncomplete deprotection (2%)[2]

Table 2: Aloc Deprotection and On-Resin Labeling Efficiency

| Step | Reagents | Reaction Time | Temperature | Expected Efficiency/Purity | Reference | | --- | --- | --- | --- | --- | | Aloc Deprotection (Standard) | Pd(PPh₃)₄, Phenylsilane in DCM | 2 hours | Room Temperature | >95% |[3] | | Aloc Deprotection (Microwave) | Pd(PPh₃)₄, Phenylsilane in DMF | 2 x 5 minutes | 38°C | >98% |[4] | | On-Resin Labeling | Activated Dye, DIPEA in DMF | 48 hours | Room Temperature | >80% |[5] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Monitoring: Perform a Kaiser test to confirm complete coupling (beads should remain yellow). If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound as the amino acid.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation (Optional but Recommended):

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride/DIPEA/DMF (1:2:7) to the resin.

    • Shake for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x). This step ensures the N-terminus is capped, preventing it from reacting during the subsequent labeling step.[3]

Protocol 2: On-Resin Aloc Deprotection

This protocol describes the selective removal of the Aloc group from the Dab side chain.

Materials:

  • Peptide-resin from Protocol 1

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Syringe and needle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Wash the peptide-resin with anhydrous DCM (5x) to remove any residual DMF.

  • Deprotection Cocktail Preparation: In a separate vial under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 eq. relative to resin loading) and PhSiH₃ (20 eq.) in anhydrous DCM.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the peptide-resin.

    • Shake the reaction vessel for 2 hours at room temperature.[3]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (3x) to remove all traces of the palladium catalyst and scavenger.

Protocol 3: Site-Specific Labeling with a Fluorescent Dye

This protocol outlines the coupling of a carboxylate-containing fluorescent dye to the deprotected Dab side-chain amine.

Materials:

  • Aloc-deprotected peptide-resin from Protocol 2

  • Carboxylate-containing fluorescent dye (e.g., 5(6)-Carboxyfluorescein)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Aloc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation of the Dye: In a separate vial, dissolve the fluorescent dye (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Labeling Reaction:

    • Drain the DMF from the resin.

    • Add the activated dye solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature. For sterically hindered or poorly reactive peptides, the reaction time can be extended up to 48 hours.[5]

  • Washing:

    • Drain the labeling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted dye and coupling reagents.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol describes the final cleavage of the labeled peptide from the resin and removal of all remaining side-chain protecting groups.

Materials:

  • Labeled peptide-resin from Protocol 3

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Resin Drying: Dry the labeled peptide-resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Drying: Dry the crude labeled peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Final Final Steps Resin Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling1 Couple Fmoc-AA-OH (DIC/Oxyma) Fmoc_Deprotection->Coupling1 Boc_Dab_Coupling Couple this compound Elongation Repeat Deprotection/Coupling for remaining AAs Boc_Dab_Coupling->Elongation N_Capping N-terminal Acetylation (Optional) Elongation->N_Capping Aloc_Deprotection Aloc Deprotection (Pd(PPh₃)₄/PhSiH₃) N_Capping->Aloc_Deprotection Labeling Site-Specific Labeling (Activated Dye/HATU) Aloc_Deprotection->Labeling Cleavage Cleavage from Resin & Global Deprotection (TFA) Labeling->Cleavage Purification Purification (RP-HPLC) & Analysis (MS) Cleavage->Purification Final_Product Pure, Labeled Peptide Purification->Final_Product

Caption: Workflow for site-specific peptide labeling using this compound.

Example Signaling Pathway: Peptide-Receptor Interaction Study

Site-specifically labeled peptides are often used to study peptide-receptor interactions and downstream signaling. For example, a fluorescently labeled peptide agonist can be used to visualize receptor binding and internalization.

G cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gα activates Labeled_Peptide Fluorescently Labeled Peptide Agonist Labeled_Peptide->GPCR Binding cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Signaling_Cascade Downstream Signaling Cascade PKA->Signaling_Cascade Phosphorylates Targets

Caption: GPCR signaling pathway studied with a labeled peptide.

References

Application Notes and Protocols for Post-Synthesis Modification of the 2,4-Diaminobutyric Acid (Dab) Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the post-synthesis modification of the 2,4-diaminobutyric acid (Dab) side chain, a key strategy in peptide chemistry for the development of novel therapeutics, diagnostics, and research tools. This technique allows for the introduction of various functionalities, such as fluorophores, chelating agents, or branched peptide chains, at a specific site within a peptide sequence.

The successful post-synthesis modification of the Dab side chain relies on the principles of orthogonal protection in solid-phase peptide synthesis (SPPS). This strategy employs protecting groups for the Nα-amino group, the peptide-resin linker, and the Dab side-chain amino group that can be selectively removed under distinct chemical conditions without affecting the others. This allows for the precise deprotection and subsequent functionalization of the Dab side chain while the peptide remains anchored to the solid support.

Core Principle: Orthogonal Protection Strategy

The most common approach for post-synthesis modification of Dab utilizes the Fmoc/tBu strategy for the main peptide backbone synthesis. In this context, an orthogonally protected Dab residue, such as Fmoc-Dab(ivDde)-OH or Fmoc-Dab(Mtt)-OH, is incorporated into the peptide sequence. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Mtt (4-methyltrityl) groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage and tBu-based side chain deprotection (e.g., trifluoroacetic acid - TFA).

The general workflow for post-synthesis modification of a Dab side chain is as follows:

  • Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc/tBu chemistry, incorporating the orthogonally protected Dab residue at the desired position.

  • Selective Deprotection: The orthogonal protecting group on the Dab side chain is selectively removed while the peptide remains on the resin and other protecting groups are intact.

  • On-Resin Modification: The free amino group on the Dab side chain is reacted with a desired molecule (e.g., an activated carboxylic acid, an isocyanate, etc.).

  • Final Cleavage and Deprotection: The modified peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.

Below are detailed protocols for the selective deprotection of commonly used orthogonal protecting groups for the Dab side chain and a general protocol for its subsequent acylation.

Quantitative Data Summary

The following tables summarize the cleavage conditions for common orthogonal protecting groups used for the Dab side chain and provide a general overview of a typical acylation reaction.

Table 1: Selective Cleavage of Orthogonal Protecting Groups for Dab Side Chain

Protecting GroupReagentConcentration & SolventTimeTemperature
ivDdeHydrazine monohydrate2-10% in DMF3 x 3 minRoom Temp
MttTrifluoroacetic acid (TFA)1-2% in DCM with 1-5% TIS5-10 x 2 minRoom Temp
AllocPd(PPh₃)₄ / Phenylsilane3 eq. Pd(PPh₃)₄, 25 eq. PhSiH₃ in DCM3 x 15 minRoom Temp

DMF: N,N-Dimethylformamide; DCM: Dichloromethane; TIS: Triisopropylsilane.

Table 2: General Protocol for On-Resin Acylation of Dab Side Chain

ParameterCondition
Carboxylic Acid3-5 equivalents
Coupling ReagentHBTU/HATU (3-5 eq.)
BaseDIPEA/NMM (6-10 eq.)
SolventDMF or NMP
Reaction Time1-4 hours
TemperatureRoom Temperature

HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate); HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate); DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; NMP: N-Methyl-2-pyrrolidone.

Experimental Protocols

Protocol 1: Selective Deprotection of the ivDde Group from a Dab Side Chain

This protocol describes the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group from the side chain of a Dab residue on a resin-bound peptide.[1]

Materials:

  • Peptide-resin with Fmoc-Dab(ivDde)-OH incorporated

  • N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • 2% Hydrazine monohydrate in DMF solution

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh solution of 2% hydrazine monohydrate in DMF.

  • Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.

  • Drain the solution.

  • Repeat the treatment with the hydrazine solution two more times (for a total of three treatments).

  • Wash the resin extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

  • The resin is now ready for the on-resin modification of the Dab side chain.

Protocol 2: Selective Deprotection of the Mtt Group from a Dab Side Chain

This protocol outlines the removal of the 4-methyltrityl (Mtt) protecting group from the side chain of a Dab residue.[1]

Materials:

  • Peptide-resin with Fmoc-Dab(Mtt)-OH incorporated

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deprotection solution: 1% TFA, 5% TIS in DCM

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Wash the resin with DCM (3 x 1 min).

  • Prepare the deprotection solution (e.g., for 10 mL: 0.1 mL TFA, 0.5 mL TIS, 9.4 mL DCM).

  • Add the deprotection solution to the resin.

  • Agitate for 2 minutes and drain. The solution will likely turn yellow due to the cleaved Mtt cation.

  • Repeat the treatment until the solution remains colorless (typically 5-10 times).

  • Wash the resin with DCM (3 x 1 min).

  • Wash the resin with DMF (3 x 1 min).

  • The resin is now ready for the on-resin modification of the Dab side chain.

Protocol 3: General On-Resin Acylation of the Dab Side Chain

This protocol describes the coupling of a carboxylic acid to the deprotected side-chain amino group of a Dab residue.

Materials:

  • Peptide-resin with deprotected Dab side chain

  • Carboxylic acid to be coupled

  • HBTU or HATU

  • DIPEA or NMM

  • DMF or NMP

Procedure:

  • In a separate vessel, pre-activate the carboxylic acid:

    • Dissolve the carboxylic acid (3-5 eq. relative to resin loading) in DMF.

    • Add HBTU/HATU (3-5 eq.).

    • Add DIPEA/NMM (6-10 eq.).

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the pre-activated carboxylic acid solution to the peptide-resin.

  • Agitate the mixture at room temperature for 1-4 hours.

  • To monitor the reaction completion, a small sample of resin beads can be taken and tested with a ninhydrin test (a negative test indicates complete coupling).

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • The peptide with the modified Dab side chain is now ready for further elongation or final cleavage and deprotection.

Visualizations

Post_Synthesis_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Finalization Final Steps Start Start Incorporate_Dab Incorporate Fmoc-Dab(X)-OH Start->Incorporate_Dab Elongate Elongate Peptide Chain (Fmoc Deprotection & Coupling) Incorporate_Dab->Elongate Selective_Deprotection Selectively Remove Protecting Group 'X' from Dab Side Chain Elongate->Selective_Deprotection Modification React Free Amino Group with Molecule of Interest Selective_Deprotection->Modification Final_Cleavage Cleave Peptide from Resin & Global Deprotection Modification->Final_Cleavage Purification Purify Modified Peptide Final_Cleavage->Purification End End Purification->End

Caption: Workflow for post-synthesis modification of a Dab side chain.

Orthogonal_Protection_Scheme Peptide Fmoc-NH-...-Dab-...-COOH-Resin X Fmoc_Removal Piperidine in DMF Peptide:n->Fmoc_Removal Removes Nα-Fmoc X_Removal Specific Conditions (e.g., Hydrazine for ivDde) Peptide:sc->X_Removal Removes Side-Chain 'X' Final_Cleavage TFA Cocktail Peptide->Final_Cleavage Cleaves from Resin & Removes other side-chain PGs

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aloc Deprotection in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the allyloxycarbonyl (Alloc) protecting group removal in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete Alloc deprotection?

A1: Incomplete Alloc deprotection can arise from several factors:

  • Catalyst Inactivation: The palladium(0) catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation and can lose activity if not handled under an inert atmosphere or if reagents are not properly degassed.[1]

  • Inefficient Scavenging: A scavenger is required to react with the cleaved allyl group, preventing it from re-attaching to the peptide.[2] Insufficient scavenger concentration or a poorly reactive scavenger can lead to incomplete deprotection.

  • Steric Hindrance: Bulky amino acid residues near the Alloc-protected residue can hinder access of the palladium catalyst to the allyl group.

  • Peptide Aggregation: On-resin aggregation of the peptide chain can limit reagent diffusion and accessibility to the Alloc group, similar to issues seen with Fmoc deprotection.[3][4]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to an incomplete reaction. While often performed at room temperature, microwave heating has been shown to improve efficiency.[1][5]

  • Multiple Alloc Groups: Deprotecting multiple Alloc groups simultaneously can be challenging and may require repeated or extended reaction times.[2]

Q2: How can I detect incomplete Alloc deprotection?

A2: Several analytical techniques can be used to confirm the complete removal of the Alloc group:

  • Mass Spectrometry (MS): A small amount of the resin-bound peptide can be cleaved and analyzed by ESI-MS or MALDI-TOF MS. The presence of a mass corresponding to the Alloc-protected peptide indicates incomplete deprotection.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the cleaved peptide will show a distinct peak for the Alloc-protected peptide, typically with a longer retention time than the deprotected peptide.[5][7] This allows for the quantification of the deprotection efficiency.

Q3: What are the recommended standard conditions for Alloc deprotection?

A3: The most common method for Alloc deprotection involves a palladium(0) catalyst and a scavenger. Below are commonly used protocols.

Experimental Protocols

Protocol 1: Standard Palladium-Catalyzed Alloc Deprotection

This protocol is a widely used method for the removal of the Alloc protecting group.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: Phenylsilane (PhSiH₃)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[6][8]

Procedure:

  • Swell the Alloc-protected peptide-resin in the chosen solvent (DCM or THF).

  • Prepare a fresh solution of the palladium catalyst and scavenger in the solvent. It is crucial to minimize exposure of the catalyst to air.

  • Add the catalyst/scavenger solution to the resin.

  • Allow the reaction to proceed for the recommended time with gentle agitation.

  • Wash the resin thoroughly with the solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.[8]

  • To ensure complete deprotection, it is often recommended to repeat the deprotection steps (3-5) one more time.[6]

Protocol 2: Microwave-Assisted Alloc Deprotection

Microwave heating can significantly accelerate the deprotection reaction.[1][5]

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger: Phenylsilane (PhSiH₃)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM in a microwave-compatible reaction vessel.

  • Add a freshly prepared solution of Pd(PPh₃)₄ and phenylsilane in DCM.

  • Place the vessel in a microwave peptide synthesizer and heat according to the instrument's recommendations (e.g., 2-5 minutes at 38-40°C).[1][5]

  • Wash the resin as described in Protocol 1.

  • A second microwave-assisted deprotection step can be performed to ensure completeness.[5]

Protocol 3: Metal-Free Alloc Deprotection

A recently developed, more sustainable method avoids the use of palladium.[9]

Reagents:

  • Iodine (I₂)

  • Water (H₂O)

  • Solvent system (e.g., Propylene Carbonate/Ethyl Acetate)

Procedure:

  • Swell the Alloc-protected peptide-resin in the solvent system.

  • Add a solution of I₂ and H₂O in the solvent system.

  • Heat the reaction mixture (e.g., 50°C) for a specified time (e.g., 1-1.5 hours).[9]

  • After the reaction, quench any remaining iodine with a suitable agent if necessary.

  • Wash the resin thoroughly with the solvent, followed by DMF and DCM.

Data Presentation

The following tables summarize typical quantitative data for the different Alloc deprotection protocols.

Table 1: Reagent Stoichiometry for Palladium-Catalyzed Deprotection

ReagentEquivalents (per Alloc group)Reference
Pd(PPh₃)₄0.1 - 1.0[6][8]
Phenylsilane (PhSiH₃)15 - 24[5][10]
N-Methylaniline28[8]

Table 2: Comparison of Reaction Conditions

MethodTemperatureDurationTypical PurityReference
Standard (Batch)Room Temperature20 min - 2 hours (repeated)>95%[6][8]
Microwave-Assisted38 - 40°C2 x 5 minutes>98%[1][5]
Metal-Free (Iodine)50°C1 - 1.5 hours>99%[9]

Troubleshooting Guide

Q4: My MS analysis still shows the mass of the Alloc-protected peptide. What should I do?

A4: If you observe incomplete deprotection, consider the following troubleshooting steps.

G cluster_0 Troubleshooting Incomplete Alloc Deprotection start Incomplete Deprotection Detected q1 Were reagents fresh and handled under inert atmosphere? start->q1 a1_no Prepare fresh reagents, degas solvents, and use an inert atmosphere. q1->a1_no No q2 Is peptide prone to aggregation? q1->q2 Yes repeat Repeat the deprotection step. a1_no->repeat a2_yes Switch to a swelling solvent like NMP or add chaotropic agents. q2->a2_yes Yes q3 Were reaction time and temperature sufficient? q2->q3 No a2_yes->repeat a3_no Increase reaction time or switch to microwave-assisted deprotection. q3->a3_no No q3->repeat Yes a3_no->repeat recheck Re-analyze by MS/HPLC repeat->recheck

Caption: Troubleshooting workflow for incomplete Alloc deprotection.

Q5: I see a side product with a mass corresponding to the re-addition of the allyl group. How can this be avoided?

A5: The re-addition of the allyl group is a known side reaction.[2] This typically occurs when the scavenger is not efficient enough or is used in insufficient quantities.

  • Increase Scavenger Concentration: Ensure you are using a sufficient excess of the scavenger (e.g., phenylsilane).

  • Choose an Effective Scavenger: Phenylsilane is generally effective. Other scavengers like N-methylaniline have also been used.[8]

  • Ensure Proper Mixing: Good agitation ensures that the scavenger can effectively trap the allyl cation as it is formed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for on-resin Alloc deprotection and analysis.

G cluster_workflow On-Resin Alloc Deprotection Workflow resin Alloc-Protected Peptide on Resin deprotection Perform Alloc Deprotection (e.g., Pd(PPh₃)₄ / PhSiH₃) resin->deprotection wash Wash Resin Thoroughly deprotection->wash split Split a Small Aliquot of Resin wash->split cleavage Cleave Peptide from Aliquot split->cleavage Test main_path Continue Synthesis with Bulk Resin split->main_path Bulk analysis Analyze by HPLC/MS cleavage->analysis

Caption: General workflow for Alloc deprotection and analysis in SPPS.

References

Preventing side reactions during Boc-Dab(Aloc)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing side reactions during the coupling of Boc-Dab(Aloc)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound and subsequent peptide chain elongation.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency of the Amino Acid Following this compound (Positive Kaiser test after coupling)1. Steric Hindrance: The Boc and Aloc protecting groups, combined with the growing peptide chain, can create a sterically hindered environment around the N-terminal amine, impeding the approach of the incoming activated amino acid.[1][2] 2. Incomplete Deprotection of the Boc Group: Residual Boc protecting group on the Dab residue will prevent coupling.1a. Optimize Coupling Reagent: Switch to a more potent coupling reagent. Onium salt-based reagents like HATU, HCTU, or COMU are generally more effective for sterically hindered couplings than carbodiimide-based reagents like DIC.[2][3] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.[3][4] 1b. Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or perform the reaction overnight. A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics but should be carefully monitored to avoid racemization.[5] 1c. Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[4] 2a. Extend Deprotection Time: Increase the duration of the TFA treatment for Boc group removal to ensure complete deprotection. 2b. Confirm Deprotection: Perform a colorimetric test (e.g., Chloranil test) to confirm the presence of a free secondary amine before proceeding with coupling.
Presence of a Side Product with a Mass corresponding to Diacylation (Mass spectrometry shows the mass of the target peptide + the mass of the coupled amino acid minus a proton)1. Partial Instability of the Aloc Group: Under certain coupling conditions (e.g., prolonged exposure to base or elevated temperatures), the Aloc group on the Dab side chain may be partially labile, exposing the side-chain amine to acylation by the incoming amino acid. 2. Over-activation of the Incoming Amino Acid: Highly reactive coupling reagents can potentially react with the Aloc-protected amine, especially with prolonged reaction times.1a. Choice of Base: Use a sterically hindered and less nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts.[3] 1b. Control Reaction Time and Temperature: Avoid unnecessarily long coupling times and elevated temperatures. Perform couplings at room temperature unless steric hindrance is a significant issue. 2a. Optimize Reagent Equivalents: Use the recommended stoichiometry for the coupling reagents and amino acid (typically 1.5-4 equivalents). Avoid large excesses of the activating agent.
Presence of a Side Product with a Mass corresponding to Lactam Formation (Mass spectrometry shows the mass of the peptide having undergone intramolecular cyclization)1. Intramolecular Cyclization: The deprotected N-terminal amine of the Dab residue can potentially attack the ester linkage to the resin, especially if the subsequent coupling is slow, leading to the formation of a cyclic dipeptide and chain termination. This is a known side reaction for similar amino acids like Dap.[6][7]1a. Use of HOBt or OxymaPure: The addition of 1-hydroxybenzotriazole (HOBt) or its safer alternative, OxymaPure, to the coupling reaction can suppress lactam formation.[6] 1b. In Situ Neutralization/Coupling: For Boc-SPPS, performing the neutralization of the TFA salt and the subsequent coupling in the same step can minimize the time the free amine is available for intramolecular cyclization.[8] 1c. Choice of Resin: For Fmoc-SPPS, using a 2-chlorotrityl chloride resin can sterically hinder diketopiperazine formation, a related side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when coupling an amino acid after this compound?

A1: The primary challenge is often steric hindrance. The combination of the bulky Boc group on the N-terminus of the growing peptide and the Aloc group on the side chain of the preceding Dab residue can create a crowded environment. This can make it difficult for the incoming activated amino acid to access the N-terminal amine, leading to incomplete coupling.[1][2]

Q2: Which coupling reagents are recommended to overcome steric hindrance in this context?

A2: For sterically demanding couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended. HATU, HCTU, and COMU are excellent choices as they form highly reactive activated esters.[3][9] PyAOP and PyBOP are also very effective.[3][4] Carbodiimide reagents like DIC should be used with additives such as HOBt or OxymaPure to enhance their efficiency.[3]

Q3: Can the Aloc group be accidentally removed during the coupling step?

A3: The Aloc group is generally stable to the conditions used for standard peptide coupling. However, prolonged exposure to strong bases or elevated temperatures could potentially lead to some degree of deprotection. It is crucial to use a hindered base like DIPEA and to avoid excessive reaction times and heat.

Q4: What is diacylation and how can I detect it?

A4: Diacylation is a side reaction where both the N-terminal amine and the side-chain amine of the Dab residue are acylated by the incoming amino acid. This results in a branched peptide. This side product can be detected by mass spectrometry, as it will have a mass equal to the target peptide plus the mass of the extra amino acid residue.[10]

Q5: How can I minimize the risk of lactam formation?

A5: Lactam formation, specifically diketopiperazine formation at the dipeptide stage, can be minimized by using additives like HOBt or OxymaPure, which suppress this side reaction.[6] Additionally, employing an in situ neutralization protocol where the neutralization of the N-terminal amine and the coupling are performed concurrently can reduce the lifetime of the free amine, thus decreasing the likelihood of intramolecular cyclization.[8]

Data Presentation

The following tables summarize the effectiveness of different coupling reagents for sterically hindered amino acids and provide a general guide for reaction conditions.

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings

Coupling Reagent Class Examples Relative Reactivity Key Considerations
Uronium/Aminium Salts HATU, HCTU, COMUVery HighHighly efficient for hindered couplings; rapid reaction times. HATU and COMU are generally more reactive than HBTU.[3][4]
HBTU, TBTUHighEffective for most standard and many difficult couplings.[4]
Phosphonium Salts PyBOP, PyAOPVery HighExcellent for highly hindered couplings, including N-methylated amino acids. PyAOP is particularly potent.[4][11]
Carbodiimides DIC, DCCModerateGenerally require an additive like HOBt or OxymaPure for efficient coupling and to suppress racemization.[3][8]

Table 2: Recommended Reaction Conditions to Minimize Side Reactions

Parameter Recommendation Rationale
Coupling Reagent HATU or COMUHigh reactivity to overcome steric hindrance and minimize reaction time.[3][4]
Amino Acid Equivalents 2-4 eq.To drive the reaction to completion without excessive excess that could lead to side reactions.
Coupling Reagent Equivalents 1.9-3.9 eq.To ensure efficient activation of the amino acid.
Base DIPEA or 2,4,6-CollidineSterically hindered bases that are less likely to cause side reactions.[3]
Base Equivalents 4-8 eq.Sufficient to facilitate the reaction without being overly basic.
Solvent DMF or NMPGood solvating properties to minimize peptide aggregation.[5]
Temperature Room TemperatureTo minimize the risk of racemization and Aloc group instability.
Reaction Time 2-4 hoursSufficient for most couplings; can be extended if necessary, with monitoring.
Monitoring Kaiser TestTo confirm the completion of the coupling reaction.

Experimental Protocols

Protocol 1: Optimized Coupling of an Amino Acid following this compound using HATU

This protocol is designed to maximize coupling efficiency and minimize side reactions when coupling an amino acid to the N-terminus of a peptide chain ending in this compound.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Boc deprotection of the Dab residue using 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, drain, and then treat with a fresh 25-50% TFA/DCM solution for 20-30 minutes.[12]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the N-terminally protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction and Monitoring:

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Troubleshooting (if Kaiser test is positive):

    • If the Kaiser test remains positive, indicating incomplete coupling, perform a "double coupling" by repeating steps 2 and 3 with a fresh solution of activated amino acid.[4]

Protocol 2: Analysis of Potential Side Products by LC-MS

This protocol outlines a general method for the analysis of the crude peptide by LC-MS to identify the desired product and potential side products such as diacylation or lactam formation.

  • Sample Preparation:

    • Cleave a small amount of the peptide-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the crude peptide with cold diethyl ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • LC-MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the peptide of interest (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • MS System: An electrospray ionization mass spectrometer (ESI-MS).

    • Ionization Mode: Positive ion mode.

    • Scan Range: A range that covers the expected m/z values of the desired peptide and potential side products.

  • Data Analysis:

    • Identify the peak corresponding to the desired peptide based on its expected mass.

    • Search for peaks corresponding to the expected masses of potential side products:

      • Diacylation: [M+H]+ of the desired peptide + mass of the coupled amino acid residue.

      • Lactam Formation: [M+H]+ of the truncated cyclic peptide.

    • Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the side products by fragmentation analysis.[13]

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_monitoring Monitoring Resin Peptide-Resin Swell Swell in DMF Resin->Swell Boc_Deprotect Boc Deprotection (TFA/DCM) Swell->Boc_Deprotect Wash1 Wash (DCM, IPA, DMF) Boc_Deprotect->Wash1 Neutralize Neutralize (DIPEA/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Preactivate Pre-activate Amino Acid (AA, HATU, DIPEA in DMF) Couple Add to Resin (2-4h, RT) Wash2->Couple Preactivate->Couple Wash3 Wash (DMF, DCM) Couple->Wash3 Kaiser Kaiser Test Couple->Kaiser Complete Coupling Complete Wash3->Complete Proceed to next cycle Kaiser->Complete Incomplete Incomplete Coupling Kaiser->Incomplete Double_Couple Perform Double Coupling Incomplete->Double_Couple Double_Couple->Couple

Caption: Experimental workflow for the optimized coupling of an amino acid after a this compound residue.

troubleshooting_logic cluster_solutions_kaiser Low Coupling Efficiency cluster_solutions_diacylation Diacylation Prevention cluster_solutions_lactam Lactam Prevention Start Coupling Step After This compound Kaiser_Test Kaiser Test Positive? Start->Kaiser_Test Mass_Spec Analyze Crude by LC-MS Kaiser_Test->Mass_Spec No Sol_Kaiser1 Use Stronger Coupling Reagent (HATU, COMU) Kaiser_Test->Sol_Kaiser1 Yes Diacylation Diacylation Detected? Mass_Spec->Diacylation Lactam Lactam Formation Detected? Diacylation->Lactam No Sol_Diacyl1 Use Hindered Base (DIPEA) Diacylation->Sol_Diacyl1 Yes Success Successful Coupling Lactam->Success No Sol_Lactam1 Add HOBt or OxymaPure Lactam->Sol_Lactam1 Yes Sol_Kaiser2 Increase Reaction Time Sol_Kaiser3 Perform Double Coupling Sol_Diacyl2 Control Time & Temperature Sol_Diacyl3 Optimize Reagent Stoichiometry Sol_Lactam2 Use In Situ Neutralization

Caption: Troubleshooting logic for identifying and addressing side reactions during this compound coupling.

References

Kaiser test false positive after coupling Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Kaiser Test Issues

Issue: False Positive Kaiser Test after Coupling Boc-Dab(Aloc)-OH

A positive Kaiser test (indicated by a blue or purple color) after the coupling of an amino acid is unexpected, as the N-terminal primary amine should be acylated and thus unreactive towards ninhydrin. This guide provides a systematic approach to troubleshooting a false positive result specifically after the coupling of this compound.

Possible Causes and Solutions

A false positive Kaiser test in this context can be attributed to several factors, ranging from procedural inconsistencies to potential side reactions. The following sections detail the likely causes and provide actionable solutions.

1. Incomplete Coupling or Procedural Artifacts

The most common reasons for a positive Kaiser test are often related to the execution of the coupling reaction and subsequent testing.

  • Incomplete Washing: Residual unreacted this compound or coupling reagents in the resin bed can lead to a false positive result.[1][2]

    • Solution: Ensure thorough and rigorous washing of the resin with an appropriate solvent (e.g., DMF) after the coupling step to remove all soluble reagents.

  • Contaminated Reagents: The use of old or improperly prepared Kaiser test solutions can yield erroneous results.[2]

    • Solution: Prepare fresh Kaiser test reagents and store them under the recommended conditions.

2. Protecting Group and Side-Chain Related Issues

While less common, the chemical nature of this compound could contribute to a false positive test under certain conditions.

  • Potential Lability of the Aloc Group: Although the allyloxycarbonyl (Aloc) protecting group is generally stable to the basic conditions of the Kaiser test, its degradation under specific, unforeseen circumstances could expose a primary amine on the diaminobutyric acid (Dab) side chain.

    • Solution: To test this hypothesis, consider treating a sample of the resin-bound peptide with the Kaiser test reagents under milder conditions (e.g., shorter heating time or lower temperature) to see if the false positive persists.

  • Side Reactions During Coupling: The activation and coupling of this compound could potentially lead to byproducts that contain primary amines.

    • Solution: If side reactions are suspected, it is advisable to cleave a small amount of the peptide from the resin and analyze the product by mass spectrometry (MS) to identify any unexpected species.[3]

3. Resin and Peptide Sequence-Specific Problems

The solid support and the growing peptide chain can also play a role in generating false positive results.

  • Resin Degradation: Certain types of resins, such as PEGA or PEG-coated polystyrene, may be less chemically stable and could degrade during synthesis, exposing amine functionalities.[1][2]

    • Solution: If resin degradation is a recurring issue, consider switching to a more robust solid support.

  • Peptide Aggregation: A growing peptide chain can sometimes aggregate on the resin, which may trap unreacted reagents or create a microenvironment where side reactions are more likely to occur.[4]

    • Solution: Employ strategies to minimize aggregation, such as using chaotropic salts or alternative solvents.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Kaiser test?

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of primary amines.[4] The test relies on the reaction of ninhydrin with a primary amine, which, upon heating, produces a characteristic deep blue or purple compound known as Ruhemann's purple.[5][6][7] In the context of SPPS, it is used to confirm the presence of a free N-terminal amine after a deprotection step or its absence after a successful coupling reaction.[2]

Q2: How do I interpret the results of the Kaiser test?

The interpretation of the Kaiser test is based on the color of the resin beads and the surrounding solution after heating with the test reagents.

ObservationInterpretationRecommended Action
Intense Blue Beads & Solution Free primary amines are present.After a deprotection step, proceed to coupling. After a coupling step, this indicates a failed reaction.
Yellow or Colorless Beads & Solution No free primary amines are detected.After a coupling step, proceed to the next deprotection. After a deprotection step, this indicates incomplete deprotection.
Slightly Blue Beads or Solution A small amount of free primary amine is present.After a coupling step, consider a second coupling (recoupling).
Brownish-Red Color May indicate the presence of a secondary amine (e.g., proline). The Kaiser test is not reliable for secondary amines.[4]Use an alternative test such as the isatin or chloranil test for confirmation.[4]

Q3: Are there any known interferences with the Kaiser test when using this compound?

While there are no widely documented specific interferences of this compound with the Kaiser test, a false positive result is theoretically possible due to the factors outlined in the troubleshooting guide. The primary suspects for a false positive would be incomplete coupling, procedural errors like inadequate washing, or potential, though less likely, degradation of the Aloc protecting group under the test conditions.

Q4: What alternative tests can I use to confirm the presence or absence of primary amines?

If you suspect a false positive result with the Kaiser test, several alternative methods can be employed for confirmation.

  • Chloranil Test: This test is suitable for both primary and secondary amines and typically produces a blue or green color in the presence of a free amine.[4]

  • Isatin Test: This test is particularly useful for detecting secondary amines like proline, which give a characteristic blue color.[4]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: The TNBS test is another sensitive method for detecting primary amines, resulting in a red color on the resin beads.

Experimental Protocols

Kaiser Test Protocol

  • Place a small sample of resin (approximately 5-10 mg) in a small glass test tube.

  • Wash the resin beads three times with DMF, followed by three washes with ethanol, carefully removing the solvent after each wash.

  • Add 2-3 drops of each of the following Kaiser test solutions to the test tube:

    • Solution A: 5% (w/v) ninhydrin in ethanol.

    • Solution B: 80% (w/v) phenol in ethanol.

    • Solution C: 2% (v/v) of a 0.001 M aqueous KCN solution in pyridine.

  • Heat the test tube in a heating block at 100-110°C for 3-5 minutes.[2]

  • Observe the color of the beads and the solution.

Chloranil Test Protocol

  • Place a small sample of washed and dried resin in a test tube.

  • Add 2-3 drops of a saturated solution of chloranil in toluene.

  • Add 2-3 drops of acetaldehyde.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the resin beads. A blue or greenish-blue color indicates the presence of a free amine.

Visual Troubleshooting Workflow

G start Positive Kaiser Test after this compound Coupling wash Ensure Thorough Washing of Resin start->wash retest Perform Kaiser Test Again wash->retest fresh_reagents Prepare Fresh Kaiser Reagents retest->fresh_reagents If positive still_positive Still Positive? retest->still_positive Test again fresh_reagents->retest alt_test Use Alternative Test (e.g., Chloranil) still_positive->alt_test Yes negative Negative Result: False Positive Confirmed still_positive->negative No alt_test_result Alternative Test Result? alt_test->alt_test_result alt_test_result->negative Negative positive Positive Result: Incomplete Coupling Likely alt_test_result->positive Positive cleave_ms Cleave Small Sample and Analyze by MS positive->cleave_ms recouple Recouple or Cap Unreacted Amines cleave_ms->recouple

References

Technical Support Center: Managing Steric Hindrance with Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the use of Boc-Dab(Aloc)-OH in peptide synthesis, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of L-2,4-diaminobutyric acid (Dab) where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the γ-amino group is protected by an allyloxycarbonyl (Aloc) group. This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS) for creating complex peptide architectures. The Boc group is acid-labile, while the Aloc group is removed under palladium-catalyzed conditions, allowing for selective deprotection and modification of the side chain.[1][2][3]

Q2: What causes steric hindrance when using this compound?

Steric hindrance during the coupling of this compound can arise from several factors:

  • The Bulky Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sterically demanding and can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4]

  • The Aloc Protected Side Chain: The γ-amino side chain with the Aloc protecting group adds to the overall bulk of the amino acid derivative.

  • Growing Peptide Chain: As the peptide chain elongates on the resin, it can adopt secondary structures or aggregate, making the N-terminal amine less accessible for the incoming amino acid.

Q3: What are the initial signs of an incomplete or difficult coupling reaction?

Common indicators of a sterically hindered and incomplete coupling reaction include:

  • Positive Colorimetric Test: A positive Kaiser test (resulting in blue beads) after the coupling step indicates the presence of unreacted free primary amines on the resin.

  • Low Yield: The final yield of the purified peptide is significantly lower than expected.

  • Deletion Sequences: Mass spectrometry analysis of the crude peptide may show the presence of deletion sequences, which are peptides missing the intended this compound residue.

Q4: Which coupling reagents are most effective for overcoming steric hindrance with this compound?

For sterically hindered amino acids like this compound, standard coupling reagents like DCC/HOBt may not be sufficient. More potent activating reagents are recommended. Uronium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[5] HATU is often preferred for very difficult couplings due to the formation of a highly reactive OAt-ester.[5]

Q5: What is an orthogonal protection strategy and why is it important for this compound?

An orthogonal protection strategy involves the use of multiple protecting groups in a single molecule, each of which can be removed by a different chemical method without affecting the others.[1][2][3] This is crucial when using this compound as it allows for:

  • Stepwise Peptide Elongation: The acid-labile Boc group on the α-amine is removed at each step of the synthesis to allow for the addition of the next amino acid.

  • Selective Side-Chain Modification: The Aloc group on the γ-amine remains stable during the Boc deprotection steps. It can be selectively removed later using a palladium catalyst to allow for specific modifications at the side chain, such as cyclization, branching, or conjugation.[1][2]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

Possible Cause: Incomplete reaction due to steric hindrance from the this compound, the growing peptide chain, or suboptimal reaction conditions.

Solutions:

  • Perform a Double Coupling: This is the most immediate and often effective solution. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent, switch to a uronium/aminium or phosphonium salt reagent like HATU, HBTU, or PyBOP.[5]

  • Increase Reaction Time and/or Temperature: Sterically hindered couplings are slower. Increasing the reaction time (e.g., from 1-2 hours to overnight) can help drive the reaction to completion. Gentle heating can also be applied, but with caution to avoid racemization.

  • Optimize Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help to reduce peptide aggregation, thereby improving the accessibility of the reactive sites.

Issue 2: Unexpected Side Products

Possible Cause: Side reactions due to incomplete deprotection or side-chain reactions.

Solutions:

  • Ensure Complete Boc Deprotection: Before coupling this compound, ensure the N-terminal Boc group of the preceding amino acid has been completely removed. A positive Kaiser test before coupling is essential. If deprotection is sluggish, extend the TFA treatment time.

  • Protect the N-terminus During Aloc Deprotection: Before removing the Aloc group from the Dab side chain, ensure the N-terminal α-amino group of the peptide is protected (e.g., with a Boc or Fmoc group) to prevent unwanted reactions at the N-terminus.

Data Presentation

The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the relative effectiveness of common coupling reagents for difficult couplings involving sterically hindered Boc-protected amino acids.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[5]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Very efficient reagents, widely used in SPPS. Can cause guanidinylation if used in excess.[5]
PyBOP PhosphoniumFastHighLow (with HOBt)Less risk of guanidinylation compared to uronium reagents.
DIC/HOBt CarbodiimideModerateModerateModerateA standard, cost-effective option, but often requires longer reaction times or double coupling for hindered amino acids.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a robust coupling method for the sterically hindered this compound using HATU as the activating agent.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Perform N-terminal deprotection of the resin-bound peptide (e.g., with 25-50% TFA in DCM for a Boc-protected amine).

    • Wash the resin thoroughly with DMF (3-5 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by blue beads).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in a minimal amount of DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended to overnight.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow) indicates complete coupling.

    • If the Kaiser test is positive, consider a second coupling (see Troubleshooting Guide).

    • Once the coupling is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

Protocol 2: On-Resin Deprotection of the Aloc Group

This protocol describes the selective removal of the Aloc protecting group from the side chain of the Dab residue on the solid support.

  • Resin Preparation:

    • Ensure the N-terminus of the peptide is protected (e.g., with a Boc group).

    • Wash the peptide-resin with dichloromethane (DCM) (3-5 times).

  • Aloc Deprotection:

    • Prepare a solution of a palladium(0) catalyst, such as Pd(PPh₃)₄ (0.2-0.3 equivalents), and a scavenger, such as phenylsilane (PhSiH₃) (20-24 equivalents), in anhydrous DCM.

    • Add the deprotection solution to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM, DMF, and methanol to remove the palladium catalyst and scavenger byproducts.

    • A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to effectively scavenge residual palladium.

Mandatory Visualization

Troubleshooting_Workflow start Start: Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Result? kaiser_test->is_positive positive Positive (Blue) is_positive->positive Positive negative Negative (Yellow) is_positive->negative Negative double_coupling Action: Perform Double Coupling positive->double_coupling coupling_complete Coupling Complete Proceed to next step negative->coupling_complete re_kaiser_test Perform Kaiser Test Again double_coupling->re_kaiser_test is_still_positive Still Positive? re_kaiser_test->is_still_positive optimize Troubleshoot: - Use stronger coupling reagent (e.g., HATU) - Increase reaction time/temperature - Change solvent to NMP is_still_positive->optimize Yes is_still_positive->coupling_complete No optimize->coupling_complete

Caption: Troubleshooting workflow for low coupling efficiency with this compound.

Orthogonal_Protection_Strategy cluster_peptide Peptide Synthesis Cycle Peptide α-NH-Boc Peptide Chain-Resin γ-NH-Aloc TFA TFA in DCM Peptide:n->TFA Boc Removal Pd Pd(PPh₃)₄ / PhSiH₃ Peptide:g->Pd Aloc Removal Peptide_N_free α-NH₂ Peptide Chain-Resin γ-NH-Aloc TFA->Peptide_N_free:n Peptide_gamma_free α-NH-Boc Peptide Chain-Resin γ-NH₂ Pd->Peptide_gamma_free:g

Caption: Orthogonal deprotection of this compound.

References

Technical Support Center: Improving Yields of Peptides Containing Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptides synthesized using Boc-Dab(Aloc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The primary advantage of this compound lies in its orthogonal protection scheme. The Boc (tert-butyloxycarbonyl) group on the alpha-amino group is acid-labile, while the Aloc (allyloxycarbonyl) group on the side-chain amino group is removed by palladium(0) catalysis. This orthogonality allows for the selective deprotection and modification of the Dab side-chain on the solid support without affecting the N-terminus or other acid-labile side-chain protecting groups. This is particularly useful for the synthesis of branched or cyclic peptides.

Q2: What are the most common reasons for low yield when using this compound?

A2: The most common reasons for low yield include incomplete coupling of the this compound amino acid, premature removal of the Boc or Aloc protecting groups, and side reactions during synthesis or cleavage. Incomplete Aloc deprotection is a known challenge that can lead to a mixture of protected and deprotected peptides, complicating purification and reducing the overall yield of the desired product.[1]

Q3: Can I use standard coupling reagents for this compound?

A3: Yes, standard coupling reagents used in Boc-SPPS can be used for this compound. Common choices include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole), or uronium/aminium reagents such as HBTU or HATU.[2] For sterically hindered couplings, more powerful reagents like HATU may be beneficial.[2]

Q4: What are the critical parameters for successful Aloc deprotection?

A4: Successful Aloc deprotection requires the careful exclusion of oxygen and the use of an efficient palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a suitable allyl cation scavenger. The choice and excess of the scavenger are critical to prevent side reactions like re-alkylation of the deprotected amine. The reaction is typically performed in a solvent like dichloromethane (DCM).

Q5: What are the best solvents for dissolving this compound?

A5: this compound, like many other Boc-protected amino acids, is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] It also exhibits solubility in chlorinated solvents like dichloromethane (DCM).[3] If solubility issues arise, using a co-solvent system, such as adding a small amount of DMF to DCM, can be effective.[3]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of this compound
Potential Cause Recommended Solution Monitoring/Verification
Poor Solubility of Amino Acid Ensure complete dissolution of this compound in the solvent before adding it to the resin. Use a co-solvent system (e.g., DMF/DCM) if necessary.[3]Visual inspection of the amino acid solution.
Steric Hindrance Use a more powerful coupling reagent like HATU.[2] Perform a double coupling by repeating the coupling step with fresh reagents.Kaiser test (should be negative after the second coupling).
Suboptimal Coupling Reagent Optimize the coupling reagent. A comparative study of different reagents may be necessary for your specific sequence.[2]HPLC analysis of a small cleavage sample to quantify coupling efficiency.
Poor Resin Swelling Ensure the resin is adequately swollen in the appropriate solvent (e.g., DMF or DCM) before the coupling reaction.Visual inspection of resin volume.
Issue 2: Incomplete Aloc Deprotection
Potential Cause Recommended Solution Monitoring/Verification
Catalyst Inactivity Use fresh, high-quality Pd(PPh₃)₄. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.Mass spectrometry of a cleaved aliquot to check for residual Aloc group.
Inefficient Scavenger Use a highly efficient scavenger like dimethylamine-borane complex (Me₂NH·BH₃) in sufficient excess.[1]HPLC and mass spectrometry to identify and quantify side products.
Insufficient Reaction Time Increase the reaction time for the deprotection step. Monitor the reaction progress over time.Time-course analysis using HPLC of cleaved aliquots.
Side Reactions The reactive allyl cation can re-alkylate the deprotected amine. Ensure an adequate excess of a suitable scavenger is present to trap the allyl cation.[1]Mass spectrometry to detect the presence of allyl-adducts on the peptide.
Issue 3: Presence of Side Products in the Final Peptide
Potential Cause Recommended Solution Monitoring/Verification
Lactam Formation The side-chain amino group of Dab can be prone to intramolecular cyclization. Ensure the Aloc group remains intact until its intended removal.Mass spectrometry to detect the mass corresponding to the cyclized product.
tert-Butylation During the final acidic cleavage, the tert-butyl cation from the Boc group can modify sensitive residues like Trp or Met.Use a scavenger cocktail containing triisopropylsilane (TIS) during cleavage.
Incomplete Boc Deprotection Ensure complete Boc deprotection at each cycle by using a sufficient reaction time and fresh TFA solution.Kaiser test after the deprotection and neutralization steps.

Quantitative Data

Table 1: Comparison of Coupling Reagents for Diaminobutyric Acid Derivatives

Coupling ReagentClassRelative SpeedExpected Purity/EfficiencyRisk of Racemization
HATU Uronium/AminiumVery FastVery HighLow
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)
DIC/HOBt CarbodiimideModerateHighLow

Data adapted from comparative studies on related amino acids.[2]

Table 2: Illustrative Crude Purity and Yield for a Model Peptide Containing a Dab Derivative

Dab Derivative UsedCrude Peptide Purity (%)Overall Yield (%)Major Side Product Observed
Fmoc-L-Dab(Alloc)-OH 8880Incomplete deprotection (2%)

This data is from a study on a model hexapeptide using Fmoc-L-Dab(Alloc)-OH and is provided for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence (Boc-SPPS)

This protocol describes a manual Boc-SPPS cycle for coupling this compound.

  • Resin Preparation: Start with the resin-bound peptide chain with a free N-terminal amine. Swell the resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes and drain. Repeat this step.

    • Wash the resin with DCM (5x).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: On-Resin Aloc Group Deprotection

This protocol describes the removal of the Aloc protecting group from the Dab side-chain.

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.3 eq. relative to resin loading) in anhydrous DCM. Add the scavenger, phenylsilane (PhSiH₃, 24 eq.), to the solution.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature. The reaction is typically performed for 30-60 minutes. For complete removal, it may be necessary to repeat the treatment with a fresh solution of the deprotection cocktail.

  • Washing: After the reaction is complete, thoroughly wash the resin with DCM (5x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger byproducts.

  • Confirmation: Cleave a small amount of resin and analyze by HPLC and mass spectrometry to confirm the complete removal of the Aloc group.

Visualizations

G cluster_workflow Experimental Workflow for this compound Incorporation start Start with Resin-Bound Peptide (Free N-terminus) boc_deprotection Boc Deprotection (50% TFA in DCM) start->boc_deprotection neutralization Neutralization (10% DIEA in DCM) boc_deprotection->neutralization coupling Coupling This compound, HBTU, DIEA in DMF neutralization->coupling wash Wash (DMF, DCM) coupling->wash next_cycle Ready for Next Coupling Cycle wash->next_cycle

Caption: General workflow for one cycle of this compound incorporation in SPPS.

G cluster_mechanism Aloc Deprotection Mechanism alloc_peptide Peptide-Dab(Aloc) pi_allyl_complex π-Allyl-Pd(II) Complex alloc_peptide->pi_allyl_complex + Pd(0) pd0 Pd(PPh₃)₄ deprotected_peptide Deprotected Peptide-Dab-NH₂ pi_allyl_complex->deprotected_peptide + H⁺, -CO₂ trapped_allyl Trapped Allyl-Scavenger Adduct pi_allyl_complex->trapped_allyl + Scavenger scavenger Scavenger (e.g., PhSiH₃) trapped_allyl->pd0 Regenerates Catalyst co2 CO₂

Caption: Simplified mechanism of palladium-catalyzed Aloc deprotection.

G action_node action_node result_node result_node start Low Yield or Purity Issue check_coupling Incomplete Coupling? start->check_coupling check_aloc_deprotection Incomplete Aloc Deprotection? check_coupling->check_aloc_deprotection No double_couple Perform Double Coupling Use Stronger Activator (HATU) check_coupling->double_couple Yes improve_solubility Improve Solubility: - Use co-solvents (DMF/DCM) check_coupling->improve_solubility Possible Solubility Issue check_side_products Side Products Detected? check_aloc_deprotection->check_side_products No optimize_deprotection Optimize Aloc Deprotection: - Use fresh catalyst - Use efficient scavenger - Increase reaction time check_aloc_deprotection->optimize_deprotection Yes optimize_cleavage Optimize Cleavage Cocktail (add scavengers like TIS) check_side_products->optimize_cleavage Yes yield_improved Yield/Purity Improved check_side_products->yield_improved No double_couple->yield_improved optimize_deprotection->yield_improved optimize_cleavage->yield_improved improve_solubility->check_coupling

Caption: Troubleshooting workflow for low yield/purity issues.

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of capping unreacted amines after the coupling of Boc-Dab(Aloc)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Positive Kaiser Test After this compound Coupling

A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling of this compound signifies the presence of unreacted primary amines. This indicates an incomplete coupling reaction.

Initial Steps:

  • Double Coupling: Before proceeding to capping, it is highly recommended to perform a second coupling (double coupling). This involves repeating the coupling step with a fresh solution of activated this compound. Often, a second coupling can drive the reaction to completion and is preferable to immediately resorting to capping.

  • Re-evaluate Coupling Protocol: If double coupling is unsuccessful, consider optimizing the coupling conditions. This may include extending the reaction time, increasing the equivalents of the amino acid and coupling reagents, or switching to a more potent coupling reagent like HATU or HBTU.

When to Cap:

Capping should be performed if a positive Kaiser test persists after double coupling or if you consistently experience incomplete coupling with this specific residue. Capping terminates the unreacted peptide chains by acetylating the free amino groups, preventing them from reacting in subsequent cycles and forming deletion sequences.[1] These truncated peptides are generally easier to separate from the final product during purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of capping in solid-phase peptide synthesis?

A1: The primary goal of capping is to permanently block unreacted N-terminal amines on the growing peptide chain after an incomplete coupling reaction. This is typically achieved through acetylation. By capping these "failure sequences," they are prevented from participating in subsequent amino acid coupling steps, which simplifies the purification of the final full-length peptide by minimizing the presence of closely related deletion impurities.

Q2: What are the standard reagents used for capping?

A2: The most common capping reagent is acetic anhydride, which serves as the acetylating agent. It is typically used in combination with a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Q3: Are there any potential side reactions when capping after this compound coupling?

A3: A significant potential side reaction involves the allyloxycarbonyl (Aloc) protecting group. In the presence of a palladium catalyst, which is often used for Aloc deprotection, acetic anhydride can participate in a "transprotection" or "transacylation" reaction, replacing the Aloc group with an acetyl group.[2] While standard capping protocols with acetic anhydride and a base like DIPEA or pyridine are generally considered compatible with the Aloc group in the absence of a palladium source, it is crucial to ensure that no residual palladium from previous steps is present.

Q4: How can I monitor the completion of the capping reaction?

A4: The completion of the capping reaction can be monitored using the Kaiser test. After the capping procedure and thorough washing of the resin, a negative Kaiser test (yellow or colorless beads) indicates that all primary amines have been successfully acetylated.

Q5: Can I use a different anhydride, like propionic anhydride, for capping?

A5: Yes, other simple anhydrides like propionic anhydride can be used for capping and may be a suitable alternative if acetic anhydride is unavailable. The fundamental reaction of acylating the free amine remains the same.

Quantitative Data on Capping Strategies

Capping CocktailBaseSolventTypical Reaction TimeGeneral Observations
Acetic AnhydridePyridineDMF or DCM30 minutesA traditional and highly effective method. Pyridine also acts as a scavenger.
Acetic AnhydrideDIPEADMF or DCM30 minutesA common and effective alternative to pyridine, particularly in automated synthesis.
Acetic Anhydride/HOBtDIPEANMP15-30 minutesThe addition of HOBt may enhance the reaction rate in some contexts.[3]

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol is a widely used standard procedure for capping unreacted amines.

  • Resin Washing: After the final wash step of the this compound coupling, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a fresh capping solution by combining acetic anhydride and pyridine in a 3:2 ratio in DMF.

  • Capping Reaction: Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Agitation: Gently agitate the reaction vessel at room temperature for 30 minutes.[4][5][6]

  • Final Washing: Drain the capping solution and wash the resin extensively with DMF (5 x 1 min) to remove all residual capping reagents and byproducts.

  • Verification (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the capping step can be repeated.

Protocol 2: Capping with Acetic Anhydride and DIPEA

This protocol is another common method, often favored in automated peptide synthesizers.

  • Resin Washing: Following the coupling of this compound and subsequent DMF washes, ensure the resin is well-drained.

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation consists of 5% acetic anhydride and 1% DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin.

  • Agitation: Agitate the mixture for 30 minutes at room temperature.

  • Final Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min).

Mandatory Visualization

G cluster_coupling This compound Coupling cluster_troubleshooting Troubleshooting cluster_capping Capping cluster_next_cycle Next Synthesis Cycle start Start with Deprotected Peptide-Resin coupling Couple this compound with Coupling Reagent (e.g., HATU/DIPEA) start->coupling wash1 Wash with DMF coupling->wash1 kaiser1 Perform Kaiser Test wash1->kaiser1 double_coupling Perform Double Coupling kaiser1->double_coupling Positive Result next_deprotection Proceed to N-terminal Deprotection of the Next Amino Acid kaiser1->next_deprotection Negative Result wash2 Wash with DMF double_coupling->wash2 kaiser2 Perform Kaiser Test wash2->kaiser2 capping_step Cap with Acetic Anhydride and Base (e.g., Pyridine or DIPEA) kaiser2->capping_step Positive Result kaiser2->next_deprotection Negative Result wash3 Wash with DMF capping_step->wash3 kaiser3 Perform Kaiser Test wash3->kaiser3 kaiser3->capping_step Positive Result kaiser3->next_deprotection Negative Result

References

Technical Support Center: Synthesis of Peptides Containing Diaminobutyric Acid (Dab)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing 2,4-diaminobutyric acid (Dab), with a special focus on minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for peptides containing Dab?

Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, creating diastereomeric impurities.[2] These impurities can be difficult to separate from the desired peptide and may significantly alter its biological activity, receptor binding, and immunogenicity. Therefore, maintaining the stereochemical integrity of each amino acid, including Dab, is critical for the synthesis of therapeutically viable peptides.

Q2: What are the primary mechanisms of racemization during solid-phase peptide synthesis (SPPS)?

There are two main pathways through which racemization can occur during SPPS:

  • Oxazolone Formation: The activation of the carboxylic acid of an N-protected amino acid increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar 5(4H)-oxazolone intermediate. This intermediate is achiral at the C-5 position (the original α-carbon). Subsequent attack by the amine nucleophile can occur from either face, resulting in a mixture of L- and D-isomers.[2][3]

  • Direct Enolization: A strong base can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate, which is also achiral and can be protonated from either side to yield a mixture of enantiomers.[3]

Q3: Are Dab residues particularly susceptible to racemization?

While amino acids like histidine and cysteine are well-known to be prone to racemization, specific quantitative data directly comparing the racemization susceptibility of Dab to other amino acids is limited in publicly available literature.[4][5] However, the general principles of racemization apply. The risk of racemization for any amino acid, including Dab, is influenced by factors such as the choice of coupling reagent, base, additives, temperature, and the specific protecting groups used.

Q4: How can I detect and quantify racemization of a Dab residue in my synthetic peptide?

Several analytical techniques can be used to detect and quantify racemization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase to separate the desired peptide from its diastereomeric impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive technique requires hydrolysis of the peptide followed by derivatization of the resulting amino acids to make them volatile for analysis on a chiral GC column.

  • Capillary Electrophoresis (CE): CE offers high-resolution separation of diastereomers and requires minimal sample volume.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to differentiate and quantify diastereomers based on slight differences in their chemical shifts.[6]

  • Tandem Mass Spectrometry (MS/MS): Advanced MS/MS techniques, sometimes coupled with ion mobility spectrometry, can help identify the specific location of a D-amino acid within a peptide sequence.[7][8]

Troubleshooting Guide: Minimizing Dab Racemization

This guide addresses specific issues you might encounter during the incorporation of Dab residues and provides strategies to minimize racemization.

Issue 1: High levels of D-Dab detected in the final peptide.

High levels of the D-Dab epimer indicate that racemization occurred during the coupling step. The following factors should be investigated:

  • Coupling Reagent Selection: The choice of coupling reagent significantly impacts the rate of racemization. Reagents that promote rapid amide bond formation relative to oxazolone formation are preferred.[2]

    • Recommendation: Utilize modern coupling reagents known for low racemization levels, such as those based on HOAt or OxymaPure.[6][9] Carbodiimide-based couplings (e.g., DIC) in the presence of an additive like HOAt or OxymaPure are also excellent choices, particularly as they can be performed under base-free conditions.[10] While older phosphonium reagents like BOP are effective, they produce a carcinogenic byproduct.[4] Newer phosphonium reagents like PyBOP are safer alternatives.[4]

  • Choice of Base: The strength and steric hindrance of the base used during coupling play a crucial role.

    • Recommendation: Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, less hindered bases like diisopropylethylamine (DIEA).[11]

  • Coupling Additives: Additives are essential for suppressing racemization, especially when using carbodiimide coupling reagents.

    • Recommendation: 1-hydroxy-7-azabenzotriazole (HOAt) is generally more effective at suppressing racemization than 1-hydroxybenzotriazole (HOBt) due to its electron-withdrawing properties, which lead to faster coupling rates.[6] OxymaPure is another excellent, non-explosive alternative.[10]

  • Activation Time and Temperature: Prolonged pre-activation times and elevated temperatures can increase the risk of racemization.

    • Recommendation: Minimize the pre-activation time of the Fmoc-Dab-OH derivative before adding it to the resin. Avoid high temperatures during the coupling of Dab residues unless absolutely necessary to overcome aggregation. If elevated temperatures are required, consider using a coupling method known to be resistant to racemization.

Quantitative Comparison of Coupling Additives
AdditiveRelative Racemization LevelKey Advantages
HOBt HigherWell-established, effective at reducing racemization.
HOAt LowerGenerally superior to HOBt in suppressing racemization due to faster coupling kinetics.[6]
OxymaPure LowerNon-explosive alternative to HOAt and HOBt with excellent racemization suppression.[9][10]

Note: This table represents general trends in racemization suppression. Actual levels will vary depending on the specific amino acid, coupling reagent, base, and reaction conditions.

Issue 2: Poor coupling efficiency when using Fmoc-Dab(Mtt)-OH.

You may observe incomplete coupling or the appearance of unexpected byproducts when using the commonly available Fmoc-Dab(Mtt)-OH.

  • Lactam Formation: Fmoc-Dab(Mtt)-OH has been shown to undergo rapid intramolecular cyclization to form a lactam under various coupling conditions.[12][13] This side reaction consumes the activated amino acid, leading to poor incorporation into the peptide chain.

    • Recommendation:

      • Use a specific coupling reagent: The coupling reagent DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to achieve complete incorporation of Fmoc-Dab(Mtt)-OH without pre-incubation.[12][13]

      • Consider alternative protecting groups: To avoid the complexities associated with Fmoc-Dab(Mtt)-OH, consider using Dab derivatives with alternative side-chain protection that are less prone to lactam formation, such as Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of Fmoc-Dab(Boc)-OH

This protocol is designed to minimize racemization during the incorporation of a Dab residue.

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling Cocktail Preparation (Option A: Carbodiimide/Additive):

    • In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3 eq.), HOAt (3 eq.), and DIC (3 eq.) in DMF.

    • Immediately add the coupling cocktail to the deprotected resin.

  • Coupling Cocktail Preparation (Option B: Uronium/Aminium Reagent):

    • In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3 eq.), HCTU (3 eq.) in DMF.

    • Add a hindered base such as NMM (6 eq.).

    • Immediately add the coupling cocktail to the deprotected resin.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and then dichloromethane (DCM).

Protocol 2: Quantification of Dab Racemization using Chiral HPLC

This protocol outlines a general method for analyzing the stereochemical purity of a peptide containing Dab.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) at a concentration of approximately 1 mg/mL.[6]

  • HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptide analysis.

    • Mobile Phase A: 0.1% TFA in water.[6]

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a gradient method that provides baseline separation of the desired peptide and its D-Dab diastereomer (e.g., a linear gradient from 5% to 65% B over 60 minutes).[6]

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.[6]

    • Detection: UV detection at 214 nm or 220 nm.

  • Quantification: Integrate the peak areas of the desired L-Dab peptide and the D-Dab diastereomer. Calculate the percentage of racemization as: % Racemization = [Area(D-Dab) / (Area(L-Dab) + Area(D-Dab))] * 100

Visualizations

Racemization_Mechanism Figure 1. General Mechanism of Racemization via Oxazolone Pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling L_AminoAcid L-Amino Acid (N-protected) Activated_Intermediate Activated Intermediate (e.g., OAt-ester) L_AminoAcid->Activated_Intermediate + Coupling Reagent + Additive Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Intermediate->Oxazolone + Base - H+ L_Peptide Desired L-Peptide Activated_Intermediate->L_Peptide + Amine (Fast) Oxazolone->L_Peptide + Amine D_Peptide Diastereomeric D-Peptide Oxazolone->D_Peptide + Amine Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Dab Racemization Start High D-Dab Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base If optimal Sol_Reagent Switch to COMU, HCTU, or DIC/HOAt Check_Reagent->Sol_Reagent If suboptimal Check_Additive Assess Additive Check_Base->Check_Additive If optimal Sol_Base Use weaker base (NMM, Collidine) Check_Base->Sol_Base If suboptimal Check_Conditions Check Reaction Conditions Check_Additive->Check_Conditions If optimal Sol_Additive Use HOAt or OxymaPure Check_Additive->Sol_Additive If suboptimal Sol_Conditions Minimize pre-activation time Avoid high temperature Check_Conditions->Sol_Conditions If suboptimal End Racemization Minimized Check_Conditions->End If optimal Sol_Reagent->Check_Base Sol_Base->Check_Additive Sol_Additive->Check_Conditions Sol_Conditions->End

References

Impact of scavengers on Aloc deprotection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the palladium-catalyzed deprotection of the allyloxycarbonyl (Aloc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a scavenger in Aloc deprotection?

A1: During the palladium-catalyzed deprotection of the Aloc group, a reactive allyl cation is generated. If not trapped, this cation can lead to undesirable side reactions, most notably the re-alkylation of the newly deprotected amine. Scavengers are nucleophilic species or hydride donors added to the reaction mixture to efficiently trap this allyl cation, thereby preventing these side reactions and ensuring a clean and complete deprotection.[1][2]

Q2: What are the common types of scavengers used for Aloc deprotection?

A2: Scavengers for Aloc deprotection can be broadly categorized into two main types:

  • Nucleophilic Scavengers: These react with the allyl-palladium intermediate to form a stable adduct. Common examples include morpholine, dimethylamine-borane complex (Me₂NH•BH₃), dimedone, and barbituric acid.[1][2]

  • Hydride Donors: These reduce the allyl group. Phenylsilane (PhSiH₃) is a widely used hydride donor, with others including formic acid, tributyltin hydride (SnBu₃H), and sodium borohydride (NaBH₄).[1]

Q3: How do I select the appropriate scavenger for my specific substrate?

A3: The optimal scavenger is dependent on the substrate and reaction conditions. For secondary amines, for instance, the dimethylamine-borane complex (Me₂NH•BH₃) has been reported to be highly effective, leading to quantitative deprotection without the side product of allyl back-alkylation.[2][3][4] While phenylsilane is broadly used, its effectiveness can be inferior to Me₂NH•BH₃ in certain cases.[3][4] It is often advisable to perform small-scale screening experiments with a few different scavengers to determine the best conditions for a new or sensitive substrate.

Q4: Can Aloc deprotection be performed on a solid-phase synthesis resin?

A4: Yes, Aloc deprotection is a well-established procedure in solid-phase peptide synthesis (SPPS).[3][5] The protocol typically involves swelling the resin, followed by treatment with a solution of the palladium catalyst and scavenger in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[5][6]

Troubleshooting Guides

Issue: Incomplete Aloc Deprotection

Q5: My analytical data (e.g., HPLC, LC-MS) indicates a significant amount of starting material remaining after the deprotection reaction. What are the potential causes and solutions?

A5: Incomplete Aloc deprotection can stem from several factors. Below is a systematic approach to troubleshoot this issue:

  • Reagent Quality and Stoichiometry:

    • Palladium Catalyst: The Pd(0) catalyst, often Pd(PPh₃)₄, can be sensitive to air and may degrade over time. Using an old or improperly stored catalyst can lead to reduced activity. It is recommended to use a fresh batch of the catalyst or to store it under an inert atmosphere.[7][8]

    • Scavenger: Ensure the correct stoichiometry of the scavenger is used. An insufficient amount of scavenger will not effectively trap all the generated allyl cations, which can stall the catalytic cycle.

  • Reaction Time and Temperature:

    • The kinetics of Aloc deprotection can be influenced by the substrate's steric hindrance. If you observe an incomplete reaction, consider extending the reaction time.[9]

    • Gentle heating (e.g., to 38-40°C) with microwave assistance has been shown to significantly accelerate the reaction without poisoning the catalyst.[7][10][11]

  • Solvent Choice: The choice of solvent can impact the solubility of the reagents and the substrate, affecting the reaction rate. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents.

Issue: Observation of Side Products

Q6: I am observing an unexpected side product with a mass corresponding to the allylated amine. How can this be prevented?

A6: The formation of an allylated amine is a classic side reaction in Aloc deprotection and is a direct consequence of inadequate scavenging of the allyl cation.[1]

  • Increase Scavenger Concentration: The most straightforward solution is to increase the equivalents of the scavenger used in the reaction.

  • Switch Scavenger Type: Some scavengers are more effective than others at preventing this side reaction. For example, Me₂NH•BH₃ has been shown to be superior to morpholine and PhSiH₃ in preventing allyl back-alkylation of secondary amines.[3][4]

Data Presentation

Table 1: Comparison of Common Scavengers for Aloc Deprotection

ScavengerTypeTypical EquivalentsKey AdvantagesPotential Issues
Phenylsilane (PhSiH₃)Hydride Donor7 - 20Widely used, commercially available.[1][5]Can be less effective than other scavengers for certain substrates.[3][4]
Dimethylamine-borane complex (Me₂NH•BH₃)Nucleophile40Highly effective for secondary amines, prevents back-alkylation.[3][4]May require specific reaction conditions for optimal performance.
MorpholineNucleophile-A common nucleophilic scavenger.[1]Can be less effective than Me₂NH•BH₃.[3]
Tributyltin hydride (SnBu₃H)Hydride Donor-Effective for rapid and quantitative conversion.Tin-based reagents can be toxic and difficult to remove.

Experimental Protocols

Protocol 1: General Procedure for Aloc Deprotection on Solid-Phase

This protocol is a general guideline and may require optimization for specific substrates.

  • Resin Swelling: Swell the Aloc-protected peptide-resin in dichloromethane (DCM) for approximately 1 minute.[12]

  • Reagent Preparation: In a separate vial, dissolve the palladium catalyst (e.g., 0.1 - 0.25 equivalents of Pd(PPh₃)₄) and the scavenger (e.g., 20 equivalents of phenylsilane) in DCM.[5][12]

  • Deprotection Reaction: Add the reagent solution to the swollen resin. Allow the reaction to proceed at room temperature with gentle agitation for 20-60 minutes.[5][6] For challenging sequences, the reaction can be repeated.[5]

  • Washing: After the reaction is complete, filter the resin and wash it thoroughly with DCM.[6]

Protocol 2: Aloc Deprotection in Solution

  • Reaction Setup: Dissolve the Aloc-protected compound in a suitable solvent such as DCM at 0°C under an argon atmosphere.[1]

  • Reagent Addition: Add the scavenger (e.g., 7.0 equivalents of PhSiH₃) followed by the palladium catalyst (e.g., 10 mol % of Pd(PPh₃)₄).[1]

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour or until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure and purify the product by column chromatography.[1]

Visualizations

Aloc_Deprotection_Mechanism cluster_substrate Substrate cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products cluster_scavenger Scavenger Alloc_Amine R-NH-Alloc Pi_Allyl_Complex [π-Allyl-Pd(II)L_n]^+[R-NH-COO]^- Alloc_Amine->Pi_Allyl_Complex + Pd(0)L_n Pd0 Pd(0)L_n Pi_Allyl_Complex->Pd0 + Scavenger (Regenerates Catalyst) Deprotected_Amine R-NH₂ Pi_Allyl_Complex->Deprotected_Amine - CO₂ Scavenger Scavenger (e.g., PhSiH₃, Morpholine) Pi_Allyl_Complex->Scavenger Reacts with CO2 CO₂ Scavenged_Allyl Scavenged Allyl Scavenger->Scavenged_Allyl Traps Allyl Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up Start Start with Aloc-Protected Substrate Dissolve Dissolve Substrate in Solvent (e.g., DCM) Start->Dissolve Add_Scavenger Add Scavenger (e.g., PhSiH₃) Dissolve->Add_Scavenger Add_Catalyst Add Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Add_Scavenger->Add_Catalyst Stir Stir at appropriate temperature Add_Catalyst->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Workup Quench and Work-up Monitor->Workup Reaction Complete Purify Purify Product (Chromatography) Workup->Purify End Obtain Deprotected Product Purify->End

References

Validation & Comparative

A Researcher's Guide to HPLC-MS Analysis of Peptides with Modified Dab Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with synthetic peptides, the incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) offers a gateway to novel therapeutic properties. Modifications on the gamma-amino group of Dab can be pivotal in modulating a peptide's activity, stability, and pharmacokinetic profile. Consequently, robust analytical methodologies are paramount for the accurate characterization and comparison of these modified peptides. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) techniques for the analysis of peptides containing modified Dab residues, supported by established experimental principles.

Comparing Chromatographic Approaches for Dab-Modified Peptides

The choice of HPLC methodology is critical for resolving peptides with often subtle differences in their Dab side-chain modifications. Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for peptide analysis due to its high efficiency and compatibility with mass spectrometry.[1][2] The separation is primarily driven by the hydrophobicity of the peptide.

When analyzing Dab-modified peptides, the nature of the modification dictates the elution behavior. Acylation of the Dab side chain, for instance, increases the hydrophobicity of the peptide in a manner proportional to the length of the acyl chain. This leads to longer retention times on RP-HPLC columns. For highly hydrophobic modifications, such as palmitoylation, adjustments to the standard gradient elution are necessary, typically requiring a higher percentage of organic solvent to ensure the peptide elutes from the column.[3]

In contrast, modifications that increase polarity, such as the addition of small polar moieties, would be expected to decrease retention time. The separation of isomeric peptides, which have the same mass but different structures (e.g., modification on the α- vs. γ-amino group of Dab, or stereoisomers), presents a significant challenge.[4] High-resolution techniques like Ultra-Performance Liquid Chromatography (UPLC) are often necessary to achieve baseline separation of such isomers.[5][6]

Table 1: Comparison of Reversed-Phase HPLC Performance for Dab-Modified Peptides

Dab Side-Chain ModificationExpected Change in Retention Time (Relative to Unmodified Dab)Key Chromatographic ConsiderationsRecommended Column Chemistry
Unmodified (-NH2)BaselineStandard peptide gradients are typically sufficient.C18, C8
Acetylation (-NH-CO-CH3)IncreaseMinor increase in hydrophobicity. Standard gradients are usually adequate.C18
Propionylation (-NH-CO-CH2CH3)Moderate IncreaseIncreased hydrophobicity compared to acetylation. Gradient optimization may be needed.C18
Butyrylation (-NH-CO-(CH2)2CH3)Significant IncreaseNoticeably more hydrophobic. Gradient may need to be extended or steepened.C18
Palmitoylation (-NH-CO-(CH2)14CH3)Very Significant IncreaseHighly hydrophobic. Requires a high percentage of organic solvent for elution; a shallower gradient may improve resolution.[3]C18, C4
Isomeric ModificationsVariableSeparation depends on the subtle differences in hydrophobicity and interaction with the stationary phase. High-resolution chromatography (UPLC) is recommended.[5][6]C18, Phenyl-Hexyl

Mass Spectrometry for Identification and Characterization

Mass spectrometry is indispensable for confirming the molecular weight of the modified peptide and for elucidating the structure of the modification through fragmentation analysis. Electrospray ionization (ESI) is the most common ionization technique for peptide analysis.

Tandem mass spectrometry (MS/MS) experiments, particularly Collision-Induced Dissociation (CID), are used to fragment the peptide backbone and generate characteristic b- and y-type ions that allow for sequence verification. The modification on the Dab residue will be reflected as a mass shift on the fragment ions containing that residue.

The stability of the modification itself during CID is a crucial factor. For instance, some modifications can be labile and fragment preferentially, providing a diagnostic ion for the modification itself but potentially leading to a less complete series of backbone fragment ions. Electron Transfer Dissociation (ETD) can be a valuable alternative fragmentation technique, as it tends to preserve labile modifications on the peptide backbone.[7]

Table 2: Expected Mass Spectrometry Signatures for Dab-Modified Peptides

Dab Side-Chain ModificationMass Shift (Da)Expected Fragmentation Behavior (CID)Potential Challenges
Acetylation+42.0106Stable modification. The mass shift will be observed on b- and y-ions containing the modified Dab.Generally straightforward to analyze.
Propionylation+56.0262Stable modification. The mass shift will be observed on fragment ions containing the modified Dab.Minimal challenges.
Butyrylation+70.0419Stable modification. The mass shift will be observed on fragment ions containing the modified Dab.Minimal challenges.
Palmitoylation+238.2297The long acyl chain may undergo some fragmentation, but the primary fragmentation will be along the peptide backbone.The high mass of the modification can shift fragment ions to a higher m/z range.
Isomeric ModificationsIdenticalFragmentation patterns may be very similar, making differentiation difficult. Subtle differences in fragment ion intensities may be the only distinguishing feature.Requires high-resolution MS and careful data analysis to distinguish between isomers.

Experimental Protocols

General Protocol for RP-HPLC-MS Analysis of Dab-Modified Peptides

This protocol provides a starting point for the analysis of peptides with modified Dab residues. Optimization of the gradient and other parameters will be necessary based on the specific properties of the peptide.

1. Sample Preparation:

  • Dissolve the synthetic peptide in a suitable solvent, typically 0.1% formic acid in water or a low percentage of acetonitrile in water.[8] The final concentration should be in the range of 0.1-1.0 mg/mL.[9]

2. HPLC System and Column:

  • HPLC System: An Agilent 1200 series or similar, capable of binary gradient elution. A UPLC system is recommended for isomeric separations.[5][6]

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax 300SB-C18, Waters XBridge Peptide BEH C18) with a particle size of 1.8-5 µm and a pore size of 130-300 Å is a good starting point.[10][11] For highly hydrophobic peptides, a C4 or C8 column can be considered.[3]

  • Column Temperature: Maintain the column at a constant temperature, typically between 30-60°C, to ensure reproducible retention times.[10]

3. Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

4. Gradient Elution:

  • Initial Gradient (for moderately modified peptides):

    • 0-5 min: 5% B

    • 5-35 min: 5-60% B

    • 35-40 min: 60-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

    • 50-60 min: 5% B (re-equilibration)

  • Modified Gradient (for highly hydrophobic peptides, e.g., palmitoylated):

    • 0-5 min: 30% B

    • 5-35 min: 30-95% B

    • 35-45 min: 95% B

    • 45-50 min: 95-30% B

    • 50-60 min: 30% B (re-equilibration)

  • Flow Rate: 0.2-0.4 mL/min for analytical scale columns.

5. Mass Spectrometry Detection:

  • Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer is recommended for high-resolution and accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MS Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Data-dependent acquisition (DDA) with CID for fragmentation of the most abundant precursor ions. Set the collision energy to a value appropriate for peptide fragmentation (e.g., a ramped collision energy based on m/z and charge state).

Visualizing the Workflow and Logic

Caption: Experimental workflow for HPLC-MS analysis of Dab-modified peptides.

Dab_Modification_Logic cluster_modification Dab Side-Chain Modification cluster_hplc_effect Effect on HPLC cluster_ms_effect Effect on MS Modification Modification Type (e.g., Acylation) Hydrophobicity Change in Hydrophobicity Modification->Hydrophobicity Mass_Shift Mass Shift in Precursor and Fragments Modification->Mass_Shift Retention_Time Shift in Retention Time Hydrophobicity->Retention_Time Fragmentation Potential Change in Fragmentation Pattern Mass_Shift->Fragmentation

Caption: Logical relationship between Dab modification and its analytical signature.

References

A Comparative Guide to the Characterization of Cyclic Peptides Synthesized with Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and characterization of cyclic peptides are pivotal in the quest for novel therapeutics with enhanced stability and bioactivity. The choice of building blocks and cyclization strategy significantly impacts the final product's properties and the analytical challenges encountered. This guide provides a comprehensive comparison of the characterization of cyclic peptides synthesized using Nα-Boc-Nγ-Aloc-D-diaminobutyric acid (Boc-Dab(Aloc)-OH), a key reagent for inducing lactam bridges, with alternative synthetic approaches.

Introduction to this compound in Cyclic Peptide Synthesis

This compound is a valuable non-proteinogenic amino acid derivative used in solid-phase peptide synthesis (SPPS) to create side-chain to side-chain cyclized peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, while the allyloxycarbonyl (Aloc) group on the γ-amino group is selectively removed by palladium catalysis.[1][2] This orthogonality allows for the on-resin formation of a lactam bridge with the side chain of an acidic amino acid, such as aspartic acid or glutamic acid, thereby constraining the peptide's conformation.

Comparative Characterization of Cyclic Peptides

The characterization of cyclic peptides presents unique challenges compared to their linear counterparts, primarily due to the absence of N- and C-termini.[3] A multi-faceted analytical approach is therefore essential to confirm the structure, purity, and conformational properties of the synthesized cyclic peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the cornerstone for both the purification and purity assessment of cyclic peptides.[4][5][6] The increased hydrophobicity of cyclic peptides compared to their linear precursors, due to intramolecular hydrogen bonding and masking of polar groups, typically results in longer retention times on C18 columns.[4]

ParameterCyclic Peptides Synthesized with this compoundAlternative Cyclization Methods (e.g., Disulfide, RCM)
Typical Retention Time Longer than linear precursorVariable, depends on the nature of the bridge and overall hydrophobicity
Peak Shape Generally sharp with optimized methodsCan be affected by conformational heterogeneity
Resolution from Impurities Good separation from linear precursor and side-productsMay require specialized columns or mobile phases for complex mixtures

Table 1: Comparative HPLC Characteristics of Cyclic Peptides.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the cyclic peptide and for obtaining sequence information through tandem MS (MS/MS). The fragmentation of cyclic peptides is more complex than that of linear peptides because it requires at least two bond cleavages for ring opening, which can occur at any amide bond.[3][7]

Analytical TechniqueInformation Obtained for this compound Synthesized PeptidesComparison with Alternatives
MALDI-TOF/ESI-MS Accurate molecular weight confirmation of the cyclized product.Similar applicability for other cyclic peptides.
MS/MS Fragmentation Complex spectra with multiple fragment series (a, b, y, etc.) resulting from random ring opening. The presence of the Dab residue can lead to characteristic fragmentation patterns.[6]Fragmentation patterns are highly dependent on the cyclization linkage. Disulfide bridges, for example, can have distinct cleavage patterns.
Multi-stage MS (MSn) Can be used to sequentially fragment primary product ions to deduce the amino acid sequence, helping to overcome the ambiguity of the initial ring opening.[8]A valuable technique for all types of cyclic peptides to obtain more detailed structural information.

Table 2: Mass Spectrometry Analysis of Cyclic Peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the three-dimensional structure and conformational dynamics of cyclic peptides in solution.[3][9][10] Key NMR experiments include:

  • 1D ¹H NMR: Provides initial information on the overall structure and purity.

  • 2D COSY (Correlation Spectroscopy): Identifies spin-coupled protons within amino acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of each amino acid.

  • 2D NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the 3D structure.[11][12]

  • ¹³C NMR: Offers insights into the carbon backbone and side-chain conformations.[10]

The chemical shifts, coupling constants, and NOE patterns are highly sensitive to the conformational constraints imposed by the lactam bridge formed using this compound. Comparison of these parameters with those of peptides cyclized by other means can reveal subtle differences in their solution structures.[13]

NMR ParameterInformation for this compound Cyclized PeptidesComparison with Alternatives
Amide Proton Chemical Shifts Dispersed chemical shifts are indicative of a well-defined structure. Temperature coefficients of amide protons can identify intramolecular hydrogen bonds.The degree of dispersion and the hydrogen bonding network will vary with the type and size of the cyclizing bridge.
α-Proton Chemical Shifts Deviations from random coil values provide information on the backbone conformation.Conformational differences induced by other cyclization methods will be reflected in the α-proton chemical shifts.
NOE/ROE Connectivities Specific NOE patterns confirm the cyclic structure and define the peptide's fold.Different cyclization strategies will result in distinct NOE patterns, reflecting different 3D structures.

Table 3: NMR Spectroscopy for Conformational Analysis of Cyclic Peptides.

Experimental Protocols

Detailed and validated protocols are critical for the successful synthesis and characterization of cyclic peptides.

Protocol 1: On-Resin Cyclization using this compound

This protocol outlines the key steps for the on-resin cyclization of a peptide containing this compound and an acidic residue (e.g., Asp or Glu).

  • Linear Peptide Synthesis: The linear peptide is assembled on a suitable resin (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). This compound and the corresponding Fmoc-protected acidic amino acid (e.g., Fmoc-Asp(OtBu)-OH) are incorporated at the desired positions.

  • Selective Deprotection of Side Chains:

    • The Aloc group on the Dab side chain is removed by treating the resin with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[14]

    • The tert-butyl (tBu) protecting group on the acidic residue's side chain is removed using a mild solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • On-Resin Lactam Bridge Formation: The resin is treated with a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) in a suitable solvent like DMF or NMP to facilitate the intramolecular amide bond formation between the deprotected side chains.[14][15]

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[15]

  • Purification: The crude cyclic peptide is purified by preparative RP-HPLC.[5]

Protocol 2: HPLC Analysis and Purification
  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, often a mixture of water and acetonitrile, sometimes with a small amount of DMSO for poorly soluble peptides.[4]

  • Analytical HPLC:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase A: Water with 0.1% TFA.[5]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[5]

    • Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5-95% B over 30 minutes).[4]

    • Detection: UV absorbance at 214-220 nm.[5]

  • Preparative HPLC: Scale up the analytical method to a larger diameter column, adjusting the flow rate and injection volume accordingly. Collect fractions corresponding to the desired peptide peak.

  • Post-Purification: Pool the pure fractions, and remove the solvent by lyophilization.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified peptide in a solvent compatible with the ionization source (e.g., water/acetonitrile for ESI). For MALDI, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Full Scan MS: Acquire a full scan mass spectrum to determine the [M+H]⁺ or other adduct ions and confirm the molecular weight of the cyclic peptide.[9]

  • Tandem MS (MS/MS): Select the precursor ion corresponding to the cyclic peptide and subject it to collision-induced dissociation (CID) or other fragmentation methods. Analyze the resulting product ion spectrum to identify fragment ions that can be used to infer the amino acid sequence.[3][9]

Protocol 4: NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve 1-5 mg of the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃/CD₃OH mixture).[9][12]

  • Data Acquisition:

    • Acquire 1D ¹H and ¹³C spectra.

    • Acquire 2D COSY, TOCSY, HSQC/HMQC, and NOESY/ROESY spectra.[9]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software.

    • Assign all proton and carbon resonances.

    • Integrate NOESY/ROESY cross-peaks to generate distance restraints.

    • Use the experimental restraints in molecular modeling software to calculate the 3D structure of the cyclic peptide.

Visualizations

Visualizing experimental workflows and biological pathways can aid in understanding the complex processes involved in cyclic peptide research.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization SPPS Linear Peptide Synthesis (SPPS) Deprotection Selective Side-Chain Deprotection SPPS->Deprotection Cyclization On-Resin Cyclization Deprotection->Cyclization Cleavage Cleavage & Global Deprotection Cyclization->Cleavage Crude Crude Cyclic Peptide Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure Pure Cyclic Peptide Lyophilization->Pure MS Mass Spectrometry (MW & Sequence) Pure->MS NMR NMR Spectroscopy (3D Structure) Pure->NMR

Caption: Workflow for synthesis and characterization of a cyclic peptide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR/Kinase Receptor Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade (e.g., PKA) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CyclicPeptide Cyclic Peptide (e.g., containing Dab) CyclicPeptide->Receptor Binds & Activates/ Inhibits

Caption: Generalized signaling pathway modulated by a cyclic peptide.

logical_relationship Start Start: Synthesize Linear Peptide with This compound & Fmoc-Asp(OtBu)-OH DeprotectAloc Selectively Deprotect Aloc Group (Pd Catalyst) Start->DeprotectAloc DeprotectOtBu Selectively Deprotect OtBu Group (Mild Acid) Start->DeprotectOtBu Cyclize On-Resin Cyclization (Lactam Bridge Formation) DeprotectAloc->Cyclize DeprotectOtBu->Cyclize Cleave Cleavage from Resin & Global Deprotection Cyclize->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize End End: Pure, Characterized Cyclic Peptide Characterize->End

Caption: Logical workflow for lactam-bridged cyclic peptide synthesis.

Conclusion

The characterization of cyclic peptides synthesized using this compound requires a suite of advanced analytical techniques. While HPLC and MS are essential for purification and initial structural verification, NMR spectroscopy is paramount for detailed conformational analysis. A thorough understanding of the nuances of each technique, as outlined in this guide, will empower researchers to rigorously characterize these promising therapeutic candidates and compare their properties to those synthesized via alternative methods. The provided protocols and workflows serve as a foundation for developing robust and reliable characterization strategies in the field of cyclic peptide drug discovery.

References

A Head-to-Head Battle of Orthogonal Protection: Comparing Boc-Dab(Aloc)-OH and Boc-Dab(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of orthogonally protected amino acid building blocks is a critical decision that significantly impacts the efficiency and outcome of their work. This guide provides a comprehensive comparison of two such building blocks: Nα-Boc-L-2,4-diaminobutyric acid (γ-allyloxycarbonyl), or Boc-Dab(Aloc)-OH, and Nα-Boc-L-2,4-diaminobutyric acid (γ-fluorenylmethoxycarbonyl), or Boc-Dab(Fmoc)-OH. By examining their performance, deprotection protocols, and potential side reactions, this document aims to equip scientists with the necessary information to make an informed choice for their specific synthetic strategies.

The strategic incorporation of diaminobutyric acid (Dab) into peptides allows for the creation of cyclic and branched structures, as well as the introduction of functionalities for conjugation. The key to unlocking these possibilities lies in the orthogonal protection of the γ-amino group of Dab, which can be selectively deprotected on the solid support without affecting the Nα-Boc protecting group or other side-chain protecting groups. Both the allyloxycarbonyl (Aloc) and fluorenylmethoxycarbonyl (Fmoc) groups serve this purpose, but they differ significantly in their deprotection chemistry, which in turn influences their suitability for different applications.

Chemical Properties at a Glance

A fundamental understanding of the chemical properties of these two compounds is essential for their effective application in peptide synthesis.

PropertyThis compoundBoc-Dab(Fmoc)-OH
Molecular Formula C13H22N2O6C24H28N2O6
Molecular Weight 302.32 g/mol 440.49 g/mol [1]
Side-Chain Protecting Group Allyloxycarbonyl (Aloc)9-Fluorenylmethoxycarbonyl (Fmoc)
Nα-Protecting Group tert-Butoxycarbonyl (Boc)tert-Butoxycarbonyl (Boc)
Side-Chain Deprotection Palladium(0)-catalyzed cleavageBase-catalyzed (e.g., piperidine)
Orthogonality in Boc-SPPS Fully orthogonalFully orthogonal

Performance in Peptide Synthesis: A Comparative Analysis

While direct, side-by-side comparative studies are limited in published literature, an analysis of individual applications allows for a qualitative and semi-quantitative comparison of their performance in solid-phase peptide synthesis (SPPS).

This compound: The Palladium-Labile Choice for Cyclization

This compound is a valuable tool for the synthesis of cyclic peptides, particularly for forming lactam bridges on-resin.[2] The Aloc group is stable to the acidic conditions used for Boc deprotection and the basic conditions sometimes employed in SPPS, offering excellent orthogonality.

Key Advantages:

  • Mild Deprotection: The Aloc group is removed under neutral conditions using a palladium catalyst, which is compatible with most other protecting groups.[2]

  • High Efficiency in Cyclization: Its use in on-resin cyclization strategies has been shown to be effective, leading to good yields of the desired cyclic peptide.

Potential Challenges:

  • Palladium Contamination: A significant drawback is the potential for trace palladium contamination in the final peptide product, which can be problematic for pharmaceutical applications. Rigorous purification steps are often required to remove the catalyst.

  • Catalyst Sensitivity: The palladium catalyst can be sensitive to air and other reagents, sometimes requiring an inert atmosphere for the deprotection step.[3]

Boc-Dab(Fmoc)-OH: The Base-Labile Workhorse for Branching and Glycosylation

Boc-Dab(Fmoc)-OH offers an alternative orthogonal strategy where the side-chain Fmoc group is removed by a mild base, typically piperidine. This approach is widely used for the synthesis of branched peptides and for introducing modifications such as glycosylation on the Dab side chain.[4][5]

Key Advantages:

  • Metal-Free Deprotection: The deprotection is achieved using common organic bases, avoiding the issue of metal contamination.

  • Robust and Well-Established Chemistry: The Fmoc deprotection chemistry is a cornerstone of modern peptide synthesis, and its conditions are well-understood and optimized.[6]

Potential Challenges:

  • Side Reactions: Base-mediated deprotection of the Fmoc group can sometimes lead to side reactions, such as aspartimide formation if an adjacent aspartic acid residue is present.[6]

  • Incomplete Deprotection: In some cases, complete removal of the Fmoc group from the side chain can be sluggish, requiring extended reaction times or alternative bases.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful application of these building blocks.

Protocol 1: On-Resin Deprotection of the Aloc Group from a Boc-Dab(Aloc)-Containing Peptidyl-Resin

Materials:

  • Boc-Dab(Aloc)-containing peptidyl-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Nitrogen or Argon gas supply

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Under an inert atmosphere (Nitrogen or Argon), add a solution of Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and PhSiH₃ (10-20 equivalents) in DCM to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Repeat the deprotection step with a fresh solution of the palladium catalyst and scavenger.

  • Wash the resin thoroughly with DCM (5x), DMF (5x), and finally DCM (5x) to remove the catalyst and byproducts.

  • A small aliquot of the resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.

Protocol 2: On-Resin Deprotection of the Fmoc Group from a Boc-Dab(Fmoc)-Containing Peptidyl-Resin

Materials:

  • Boc-Dab(Fmoc)-containing peptidyl-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

Procedure:

  • Swell the peptidyl-resin in DMF in a reaction vessel for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • The completion of the deprotection can be monitored using a qualitative test like the Kaiser test.

Visualizing the Synthetic Logic

To better understand the strategic use of these protected amino acids, the following diagrams illustrate their roles in peptide synthesis workflows.

Synthesis_Workflow cluster_Aloc This compound in On-Resin Cyclization Resin_A Start with Resin Linear_Peptide_A Synthesize Linear Peptide (Incorporate this compound and Boc-Asp(OAll)-OH) Resin_A->Linear_Peptide_A Aloc_Deprotection Selective Aloc/OAll Deprotection (Pd(PPh₃)₄, PhSiH₃) Linear_Peptide_A->Aloc_Deprotection Cyclization_A On-Resin Cyclization (Lactam Bridge Formation) Aloc_Deprotection->Cyclization_A Cleavage_A Final Cleavage & Deprotection (TFA Cocktail) Cyclization_A->Cleavage_A Cyclic_Peptide Purified Cyclic Peptide Cleavage_A->Cyclic_Peptide

Workflow for on-resin cyclization using this compound.

Synthesis_Workflow_Fmoc cluster_Fmoc Boc-Dab(Fmoc)-OH in Branched Peptide Synthesis Resin_F Start with Resin Main_Chain Synthesize Main Peptide Chain (Incorporate Boc-Dab(Fmoc)-OH) Resin_F->Main_Chain Fmoc_Deprotection Selective Fmoc Deprotection (20% Piperidine/DMF) Main_Chain->Fmoc_Deprotection Branch_Synthesis Synthesize Branch Chain on Dab Side Chain Fmoc_Deprotection->Branch_Synthesis Cleavage_F Final Cleavage & Deprotection (TFA Cocktail) Branch_Synthesis->Cleavage_F Branched_Peptide Purified Branched Peptide Cleavage_F->Branched_Peptide

Workflow for branched peptide synthesis using Boc-Dab(Fmoc)-OH.

Conclusion: Making the Right Choice

The selection between this compound and Boc-Dab(Fmoc)-OH is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the peptide synthesis.

This compound is the preferred choice for the on-resin synthesis of cyclic peptides where mild, non-basic deprotection of the side chain is paramount. Researchers opting for this building block must be prepared to address the potential for palladium contamination through careful purification.

Boc-Dab(Fmoc)-OH , on the other hand, is a robust and versatile option for constructing branched peptides and for applications requiring a metal-free deprotection strategy. Its well-established chemistry and the absence of catalyst-related impurities make it an attractive choice for a wide range of applications, provided that potential base-induced side reactions are carefully managed.

Ultimately, a thorough understanding of the chemistry and potential pitfalls associated with each protecting group will empower researchers to design and execute their peptide synthesis with greater efficiency and success, paving the way for the development of novel and impactful peptide-based therapeutics and research tools.

References

A Comparative Guide to Orthogonal Side-Chain Protection of Diaminobutyric Acid: Alternatives to Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and the development of complex peptide-based therapeutics, the selective modification of amino acid side chains is a critical step. For non-proteinogenic amino acids like L-2,4-diaminobutyric acid (Dab), which features a reactive γ-amino group, the choice of an appropriate protecting group strategy is paramount to prevent undesired side reactions and enable site-specific modifications. While the allyloxycarbonyl (Aloc) group in Boc-Dab(Aloc)-OH offers a well-established method for orthogonal protection, a range of alternative protecting groups provides researchers with a diverse toolkit to address various synthetic challenges.

This guide presents an objective comparison of common alternatives to the Aloc group for the orthogonal protection of the Dab side chain, supported by experimental data. We will delve into the performance of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), 4-methyltrityl (Mtt), tert-butyloxycarbonyl (Boc), and methyl-nosyl (Me,Ns) protecting groups, offering insights into their respective advantages and limitations.

Performance Comparison of Dab Side-Chain Protecting Groups

The selection of an orthogonal protecting group is dictated by its stability under the conditions used for Nα-Fmoc deprotection (typically piperidine), its lability under specific, mild conditions that do not affect other protecting groups, and its impact on the overall yield and purity of the synthesized peptide. The following table summarizes the performance of various protecting groups in the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Dab-Arg-NH₂).[1]

Protecting GroupDeprotection ConditionsCrude Peptide Purity (%)[1]Overall Yield (%)[1]Key Advantages & Disadvantages
Aloc Pd(PPh₃)₄, PhSiH₃ in DCM7845Advantages: Excellent orthogonality, mild deprotection.[1] Disadvantages: Requires a palladium catalyst, which can be costly and may require removal from the final product.[1]
ivDde 2-10% Hydrazine (N₂H₄) in DMFData not available for this specific peptideData not available for this specific peptideAdvantages: More stable to piperidine than the Dde group.[2] Disadvantages: Cleavage can be slow and may require optimization.[3]
Mtt 1% TFA in DCM6538Advantages: Highly acid-labile, allowing for rapid deprotection.[1][4] Disadvantages: Prone to premature deprotection during synthesis and can lead to lactam formation, reducing coupling efficiency.[1][5][6]
Boc TFA/TIS/H₂O (during final cleavage)7241Advantages: Stable and compatible with standard Fmoc synthesis. Disadvantages: Not truly orthogonal for on-resin side-chain modification as it is removed during the final cleavage.[1]
Me,Ns 2-mercaptoethanol, DBU in DMF8552Advantages: Robust and truly orthogonal protection, leading to higher purity and yield.[1] Disadvantages: Requires an additional deprotection step after cleavage from the resin.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application and selective removal of these protecting groups from the Dab side chain.

On-Resin Deprotection of the Aloc Group[1]
  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.3 equivalents) and phenylsilane (PhSiH₃) (24 equivalents) in DCM.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 30 minutes. Repeat the treatment two more times.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove the catalyst and byproducts.

On-Resin Deprotection of the ivDde Group
  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection Cocktail: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Reaction: Treat the resin with the hydrazine solution for a short period (e.g., 3 x 2 minutes).[7] Note: Reaction time may need optimization.[8]

  • Washing: Wash the resin extensively with DMF.

On-Resin Deprotection of the Mtt Group[4]
  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Prepare a 1% (v/v) solution of trifluoroacetic acid (TFA) in DCM.

  • Reaction: Treat the resin with the TFA solution for a short period (e.g., multiple short treatments of 2-5 minutes).

  • Washing: Wash the resin with DCM, followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DCM, and finally with DCM and DMF.

Solution-Phase Deprotection of the Me,Ns Group[1]
  • Peptide Preparation: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) and purify the crude peptide.

  • Deprotection Cocktail: Prepare a solution of 2-mercaptoethanol (10 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF.

  • Reaction: Dissolve the purified peptide in the deprotection cocktail and stir for 2 hours.

  • Work-up: Purify the deprotected peptide using reverse-phase HPLC.

Orthogonal Deprotection Workflows

The following diagrams illustrate the logical workflows for the selective deprotection of the Dab side chain, highlighting the orthogonality of each protecting group.

cluster_Aloc Aloc Deprotection Resin_Aloc Fmoc-Peptide-Dab(Aloc)-Resin Deprotection_Aloc Pd(PPh₃)₄, PhSiH₃ in DCM Resin_Aloc->Deprotection_Aloc Deprotected_Aloc Fmoc-Peptide-Dab(NH₂)-Resin Deprotection_Aloc->Deprotected_Aloc

Selective deprotection of the Aloc group.

cluster_ivDde ivDde Deprotection Resin_ivDde Fmoc-Peptide-Dab(ivDde)-Resin Deprotection_ivDde 2% Hydrazine in DMF Resin_ivDde->Deprotection_ivDde Deprotected_ivDde Fmoc-Peptide-Dab(NH₂)-Resin Deprotection_ivDde->Deprotected_ivDde

Selective deprotection of the ivDde group.

cluster_Mtt Mtt Deprotection Resin_Mtt Fmoc-Peptide-Dab(Mtt)-Resin Deprotection_Mtt 1% TFA in DCM Resin_Mtt->Deprotection_Mtt Deprotected_Mtt Fmoc-Peptide-Dab(NH₂)-Resin Deprotection_Mtt->Deprotected_Mtt

Selective deprotection of the Mtt group.

cluster_MeNs Me,Ns Deprotection (Post-Cleavage) Resin_MeNs Fmoc-Peptide-Dab(Me,Ns)-Resin Cleavage TFA/TIS/H₂O Resin_MeNs->Cleavage Crude_Peptide Crude Ac-Peptide-Dab(Me,Ns)-NH₂ Cleavage->Crude_Peptide Purification1 RP-HPLC Purification Crude_Peptide->Purification1 Pure_Peptide Pure Ac-Peptide-Dab(Me,Ns)-NH₂ Purification1->Pure_Peptide Deprotection_MeNs 2-Mercaptoethanol, DBU in DMF Pure_Peptide->Deprotection_MeNs Deprotected_Peptide Pure Ac-Peptide-Dab(Me,NH)-NH₂ Deprotection_MeNs->Deprotected_Peptide

Post-cleavage deprotection of the Me,Ns group.

Conclusion

The choice of an orthogonal protecting group for the side chain of diaminobutyric acid is a critical decision in the design of a synthetic peptide strategy. While the Aloc group provides a reliable and mild deprotection method, alternatives such as ivDde, Mtt, and the more recent Me,Ns group offer a range of options to suit different synthetic needs and to circumvent potential issues. The ivDde group offers enhanced stability over Dde, while the Mtt group allows for rapid, acid-labile removal, albeit with a risk of side reactions. For syntheses demanding the highest purity and yield, the Me,Ns group presents a superior, albeit more complex, workflow. By carefully considering the data and protocols presented, researchers can select the most appropriate protecting group to achieve their synthetic goals with high fidelity and efficiency.

References

Purity Assessment of Crude Boc-Dab(Aloc)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable step in the synthesis of peptide-based therapeutics. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of crude Nα-Boc-Nγ-allyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-Dab(Aloc)-OH), a key building block in the synthesis of complex peptides. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate techniques for quality control.

Comparative Analysis of Purity Assessment Techniques

The purity of crude this compound is typically compromised by process-related impurities arising during synthesis. These can include deletion sequences, truncated sequences, products of incomplete deprotection, and various by-products generated during the synthesis and final cleavage steps.[1] A multi-pronged analytical approach is therefore essential for a comprehensive purity profile. The following table summarizes the key analytical techniques and their specific applications in the purity assessment of crude this compound.

Analytical TechniqueParameter MeasuredTypical Purity Range for Crude ProductKey AdvantagesLimitations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity (%)70-90%High resolution, quantitative, widely available.[2][3]May not resolve all co-eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight Confirmation & Impurity IdentificationN/AHigh sensitivity and specificity, confirms identity of main peak and impurities.[1]Can be less quantitative than HPLC with UV detection.
Amino Acid Analysis (AAA) Net Peptide Content (%)60-80% of gross weightDetermines the actual amount of the amino acid, accounting for water and counterions.Destructive to the sample, indirect measure of purity.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric Purity (%ee)>98%Determines the percentage of the desired L-enantiomer versus the undesired D-enantiomer.[4]Requires specialized chiral columns and method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Integrity & Identification of Major ImpuritiesN/AProvides detailed structural information, can identify and quantify impurities without a reference standard.Lower sensitivity compared to HPLC and MS.

Experimental Workflow for Purity Assessment

The logical flow of experiments for a thorough purity assessment of crude this compound is depicted in the following diagram. This workflow ensures that both the identity and the purity of the compound are rigorously evaluated before its use in further synthetic steps.

Purity_Assessment_Workflow cluster_0 Crude this compound Sample cluster_1 Primary Purity & Identity cluster_2 Quantitative & Chiral Purity cluster_3 Structural Confirmation cluster_4 Final Assessment Crude_Sample Crude Product RP_HPLC RP-HPLC Crude_Sample->RP_HPLC Initial Purity Screen LC_MS LC-MS Crude_Sample->LC_MS Identity Confirmation AAA Amino Acid Analysis Crude_Sample->AAA Net Content Chiral_HPLC Chiral HPLC Crude_Sample->Chiral_HPLC Enantiomeric Excess NMR NMR Spectroscopy Crude_Sample->NMR Structural Verification Decision Accept or Reject RP_HPLC->Decision LC_MS->Decision AAA->Decision Chiral_HPLC->Decision NMR->Decision

Caption: Experimental workflow for the purity assessment of crude this compound.

Detailed Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the primary technique for assessing the purity of the crude peptide.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 215 nm, which is optimal for detecting the peptide bond.[2]

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the target compound and to identify the mass of any impurities detected by HPLC.[1]

  • LC System: An ultra-high-performance liquid chromatography (UPLC) system is often used for its high resolution.

  • Column and Mobile Phases: Same as for RP-HPLC.

  • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The masses of other peaks can be used to tentatively identify impurities.

Amino Acid Analysis (AAA)

AAA is employed to determine the net peptide content, which is often between 60-80% of the gross weight due to the presence of water and counterions.

  • Hydrolysis: The protected amino acid is hydrolyzed in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acid.

  • Derivatization: The resulting amino acids are derivatized with a fluorescent tag, such as the Waters AccQ•Tag™ (AQC).

  • Separation: The derivatized amino acids are separated by RP-HPLC on a C18 column.

  • Quantification: The amount of the specific amino acid is quantified by comparing its peak area to that of a known standard. The net peptide content is then calculated based on the total weight of the initial sample.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This technique is crucial for determining the enantiomeric purity of the protected amino acid.[4]

  • Column: A protein-based or macrocyclic antibiotic-based chiral column is used. The Ultron Ovomucoid (OVM) column has been shown to be versatile for resolving protected amino acids without derivatization.[4]

  • Mobile Phase: The mobile phase composition will depend on the specific chiral column used and should be optimized for the separation of the L- and D-enantiomers of this compound.

  • Detection: UV absorbance at a suitable wavelength.

  • Analysis: The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers. For use in peptide synthesis, the enantiomeric purity should be very high, often exceeding 99.5%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the desired product and for identifying and quantifying any major impurities.

  • Solvent: A suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound. The presence of significant unexpected peaks can indicate impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample by comparing the integral of a signal from the analyte to that of a certified internal standard.

References

Mass Spectrometry Fragmentation of Dab-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) into peptides is a key strategy in modern drug development to enhance efficacy, stability, and targeting. Understanding the fragmentation behavior of these modified peptides in mass spectrometry is crucial for their structural characterization and sequencing. This guide provides a comparative overview of the major fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of Dab-containing peptides.

Due to the limited availability of direct experimental data on the fragmentation of Dab-containing peptides, this guide leverages established fragmentation principles and draws comparisons with structurally similar basic amino acids, such as lysine and ornithine.

Predicted Fragmentation Behavior: A Comparative Overview

The presence of the primary amine on the Dab side chain is expected to significantly influence peptide fragmentation. This additional basic site can sequester a proton, affecting charge-directed fragmentation in CID and HCD, and can also serve as a site for electron transfer in ETD.

Collision-Induced Dissociation (CID)

In low-energy CID, fragmentation is largely driven by the "mobile proton" model. The presence of a basic residue like Dab is expected to influence which backbone bonds are preferentially cleaved.

  • Predicted Dominant Ion Series: A mixture of b- and y-ions is expected. The relative abundance will likely depend on the position of the Dab residue. Fragment ions containing the basic Dab residue are predicted to be more intense[1].

  • Side Chain Fragmentation: Neutral loss of ammonia (NH₃) from the Dab side chain is a potential fragmentation pathway, especially at higher collision energies.

  • Positional Effects:

    • Internal Dab: When Dab is in the middle of a peptide, it may lead to a less complete series of fragment ions due to the sequestration of the proton on the side chain, which can reduce proton mobility along the peptide backbone[2].

    • N-terminal Dab: Peptides with a basic residue at the N-terminus, similar to those generated by Lys-N digestion, tend to produce a preponderance of b-ions[3][4].

    • C-terminal Dab: A Dab residue at the C-terminus would likely promote the formation of intense y-ions, as the charge would be retained on the C-terminal fragment containing the basic residue.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID that occurs in a higher-pressure cell, leading to more energetic fragmentation and typically providing higher resolution and accuracy for fragment ions.

  • Predicted Dominant Ion Series: Similar to CID, a mix of b- and y-ions is expected. However, HCD often produces a more complete fragmentation pattern with a higher abundance of immonium ions and internal fragment ions[5][6]. For doubly charged peptides, HCD may provide more peptide identifications than CID and ETD[7].

  • Side Chain Fragmentation: The higher energy of HCD is more likely to induce side-chain fragmentations, including the neutral loss of ammonia from the Dab side chain.

  • "Ornithine Effect" Analogy: Studies on ornithine, a homolog of Dab with one less methylene group, have shown a preferential cleavage C-terminal to the ornithine residue, known as the "ornithine effect"[8]. A similar preferential cleavage C-terminal to the Dab residue could be anticipated.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, leading to cleavage of the N-Cα backbone bond.

  • Predicted Dominant Ion Series: ETD is expected to produce predominantly c- and z-type fragment ions[9]. This is particularly advantageous as it provides complementary information to CID and HCD.

  • Preservation of Side Chains: A key advantage of ETD is its ability to preserve labile modifications on side chains[9]. While the Dab side chain itself is not particularly labile, this property is beneficial when Dab is part of a more complex modification.

  • Charge State Dependence: ETD is most effective for peptides with higher charge states (≥3+)[10][11]. The presence of the basic Dab side chain can help to increase the charge state of the peptide, making it more amenable to ETD fragmentation. For peptides containing a single basic residue like lysine, ETD spectra are often dominated by c-type ions. A similar trend may be observed for peptides with a single Dab residue.

  • Side Chain Fragmentation: While backbone cleavage is dominant, some characteristic side-chain neutral losses have been observed in ETD spectra of other amino acids, and it is possible that Dab could exhibit unique side-chain fragmentations under ETD[12].

Quantitative Data Summary

The following table summarizes the predicted performance of each fragmentation method for the analysis of Dab-containing peptides. These predictions are based on the behavior of peptides containing other basic amino acids.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Ion Types b- and y-ionsb- and y-ions (often more complete series)c- and z-ions
Side Chain Fragmentation Possible neutral loss of NH₃More prominent neutral loss of NH₃ and other side-chain fragmentsGenerally preserves side chains; potential for unique neutral losses
Positional Effects Strong influence on ion series (b-ion enhancement with N-terminal Dab)"Ornithine-like" effect (preferential cleavage C-terminal to Dab) is possibleLess dependent on position, but charge distribution matters
Charge State Requirement Effective for 2+ and higherEffective for 2+ and higherMost effective for 3+ and higher
Complementarity Provides basic backbone fragmentation informationHigh-resolution fragment data, good for quantificationOrthogonal fragmentation pattern, good for labile modifications

Experimental Protocols

Sample Preparation and LC-MS/MS
  • Peptide Synthesis and Purification: Synthesize Dab-containing peptides using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation for Mass Spectrometry:

    • Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.

    • Perform a final desalting step using a C18 StageTip or equivalent if necessary.

  • Liquid Chromatography (LC):

    • Use a nano-flow HPLC system coupled to the mass spectrometer.

    • Employ a C18 reverse-phase column with a gradient of increasing acetonitrile concentration to separate the peptides.

  • Mass Spectrometry (MS):

    • Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Perform a full MS scan to detect the precursor ion of the Dab-containing peptide.

    • Use a data-dependent acquisition (DDA) method to select the precursor ion for fragmentation by CID, HCD, and/or ETD in subsequent MS/MS scans.

Data Analysis
  • Database Searching: Use a protein database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptide. The database must be modified to include the mass of the Dab residue.

  • Manual Spectral Interpretation: Manually inspect the MS/MS spectra to confirm the peptide sequence and to characterize the specific fragmentation patterns of the Dab residue. Look for characteristic b-, y-, c-, and z-ions, as well as any neutral losses from the Dab side chain.

Visualizing Fragmentation and Workflows

Diagrams created using Graphviz (DOT language) can help visualize the complex relationships in mass spectrometry experiments.

Fragmentation_Pathways Predicted Fragmentation of a Dab-Containing Peptide cluster_CID_HCD CID / HCD cluster_ETD ETD Peptide Ion\n[M+nH]n+ Peptide Ion [M+nH]n+ b-ions b-ions Peptide Ion\n[M+nH]n+->b-ions y-ions y-ions Peptide Ion\n[M+nH]n+->y-ions Neutral Loss\n(e.g., -NH3 from Dab) Neutral Loss (e.g., -NH3 from Dab) Peptide Ion\n[M+nH]n+->Neutral Loss\n(e.g., -NH3 from Dab) Radical Cation\n[M+nH](n-1)+• Radical Cation [M+nH](n-1)+• Peptide Ion\n[M+nH]n+->Radical Cation\n[M+nH](n-1)+• + e- a-ions (-CO) a-ions (-CO) b-ions->a-ions (-CO) secondary fragmentation c-ions c-ions Radical Cation\n[M+nH](n-1)+•->c-ions z•-ions z•-ions Radical Cation\n[M+nH](n-1)+•->z•-ions Experimental_Workflow General Experimental Workflow for Dab-Peptide Analysis Peptide_Synthesis Dab-Peptide Synthesis & Purification (RP-HPLC) Sample_Prep Sample Preparation (Dissolving & Desalting) Peptide_Synthesis->Sample_Prep LC_MSMS LC-MS/MS Analysis (nanoLC-HRMS) Sample_Prep->LC_MSMS Data_Acquisition Data-Dependent Acquisition (CID, HCD, ETD) LC_MSMS->Data_Acquisition Data_Analysis Data Analysis (Database Search & Manual Interpretation) Data_Acquisition->Data_Analysis

References

Confirming Boc-Dab(Aloc)-OH Incorporation: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the precise confirmation of amino acid incorporation is a critical quality control step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for verifying the successful incorporation of the orthogonally protected, non-proteinogenic amino acid, Boc-Dab(Aloc)-OH.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive method for the structural confirmation of synthetic intermediates like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide unambiguous evidence of the covalent structure, confirming the presence and integrity of the Boc and Aloc protecting groups, as well as the diaminobutyric acid backbone.

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for this compound. These values are compiled from typical shifts for the individual protecting groups and the amino acid core. Actual experimental values may vary slightly based on the solvent, concentration, and instrument used.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Integration
Boc-(CH₃)₃1.4 - 1.5Singlet (s)9H
Dab-α-CH4.0 - 4.5Multiplet (m)1H
Dab-β-CH₂1.8 - 2.2Multiplet (m)2H
Dab-γ-CH₂3.1 - 3.5Multiplet (m)2H
Aloc-CH₂-O4.5 - 4.7Doublet (d)2H
Aloc-CH=5.8 - 6.0Multiplet (m)1H
Aloc-=CH₂5.2 - 5.4Multiplet (m)2H
NH (Boc)5.0 - 5.5Broad (br)1H
NH (Aloc)6.5 - 7.0Broad (br)1H
COOH10.0 - 12.0Broad (br)1H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Typical Chemical Shift (δ, ppm)
Boc-C(CH₃)₃~80
Boc-(CH₃)₃~28
Boc-C=O155 - 157
Dab-COOH170 - 175
Dab-α-C50 - 55
Dab-β-C25 - 30
Dab-γ-C38 - 42
Aloc-C=O156 - 158
Aloc-CH₂-O65 - 67
Aloc-CH=132 - 134
Aloc-=CH₂117 - 119

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, other techniques can offer complementary data, particularly regarding purity and molecular weight.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, and stereochemistry.Unambiguous structural confirmation.Lower sensitivity than MS; requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight confirmation.High sensitivity; requires minimal sample.Does not provide detailed structural information or distinguish isomers.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution and sensitivity for purity determination.Does not provide structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast and simple analysis.Provides limited structural detail; peak overlap can be an issue.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Mass Spectrometry (MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in the desired mass range to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

High-Performance Liquid Chromatography (HPLC) Analysis
  • Mobile Phase Preparation: Prepare and degas the appropriate mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile) with additives like trifluoroacetic acid (TFA).

  • Column: Use a suitable reversed-phase column (e.g., C18).

  • Sample Injection: Dissolve a small amount of the sample in the mobile phase and inject it into the HPLC system.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).

  • Analysis: Determine the purity of the sample by integrating the peak area of the main compound relative to any impurities.

Visualizing the Confirmation Process

The following diagrams illustrate the structure of this compound and a typical workflow for its analytical confirmation.

Caption: Structure of this compound.

cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound NMR NMR Analysis (¹H, ¹³C, 2D) Synthesis->NMR Primary Confirmation MS Mass Spectrometry Synthesis->MS Molecular Weight HPLC HPLC Analysis Synthesis->HPLC Purity Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Analytical workflow for confirmation.

A Comparative Guide to Aloc and Other Orthogonal Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of chemical synthesis, particularly in the construction of complex molecules like peptides and natural products, the strategic use of protecting groups is paramount.[1][2] These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to orchestrate a precise sequence of chemical transformations.[3] Among the carbamate-based protecting groups for amines, the allyloxycarbonyl (Aloc) group has emerged as a versatile tool, offering unique advantages in orthogonality compared to more traditional groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[4] This guide provides an objective comparison of the Aloc protecting group with these alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.

The Principle of Orthogonal Protection

Orthogonal protection is a foundational concept in modern organic synthesis that allows for the selective removal of one type of protecting group in the presence of others using specific, non-interfering chemical conditions.[1][3] This strategy is crucial for the synthesis of complex molecules with multiple reactive functional groups, enabling the precise and stepwise construction of the target structure.[1] The primary distinction between Aloc, Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality.[4][5]

Comparative Data of Key Protecting Groups

The selection of a protecting group is a critical decision in synthetic planning, with each group offering a unique profile of stability and lability. The following table summarizes the key characteristics of Aloc, Boc, Cbz, and Fmoc, providing a basis for comparison. It is important to note that yields and reaction times can vary significantly depending on the specific substrate and reaction conditions.

CharacteristicAloc (Allyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Lability Palladium(0)-catalyzed cleavageAcid-labileHydrogenolysisBase-labile
Typical Deprotection Reagents Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃, Me₂NH·BH₃)[4]Trifluoroacetic acid (TFA); HCl in Dioxane[6][7]H₂, Pd/C[6]20-50% Piperidine in DMF[4]
Stability Stable to mild/strong acids and bases[8]Stable to base and hydrogenolysis[7]Stable to mild acid and base[6]Stable to acid and hydrogenolysis[9]
Orthogonality Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolytically cleaved (Cbz) groups[4]Orthogonal to base-labile (Fmoc) and hydrogenolytically cleaved (Cbz) groupsOrthogonal to acid-labile (Boc) and base-labile (Fmoc) groupsOrthogonal to acid-labile (Boc) and hydrogenolytically cleaved (Cbz) groups
Key Advantages Excellent orthogonality, mild deprotection conditionsRobust and well-established, compatible with a wide range of chemistryStable, often crystalline derivatives, removable under neutral conditionsMild deprotection, suitable for automated synthesis, UV-monitoring of deprotection[]
Potential Side Reactions Allylation of nucleophiles if scavenger is inefficient, catalyst poisoningFormation of t-butyl cations can lead to side reactions with sensitive residues (e.g., Trp, Met)[11]Incomplete removal, catalyst poisoning, not suitable for sulfur-containing amino acidsDiketopiperazine formation at the dipeptide stage, aspartimide formation[7]
Typical Yields Generally high (often >90%)High, but can be sequence-dependentGenerally high, but can be affected by catalyst activityHigh, especially in automated SPPS (often >99% per cycle)[]

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are essential for successful implementation in the laboratory.

Aloc Group

Protection of a Primary Amine:

  • Reagents: Allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), base (e.g., NaHCO₃, pyridine), solvent (e.g., THF/water, CH₂Cl₂).

  • Procedure:

    • Dissolve the amine in a suitable solvent system (e.g., THF/water).

    • Add an excess of a base, such as sodium bicarbonate.

    • Add 1.1-1.5 equivalents of Alloc-Cl or Alloc₂O and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography if necessary.

Deprotection (Palladium-Catalyzed):

  • Reagents: Pd(PPh₃)₄ (catalyst), scavenger (e.g., phenylsilane (PhSiH₃), dimethylamine-borane complex (Me₂NH·BH₃)), solvent (e.g., CH₂Cl₂, DMF).

  • Procedure (On-Resin):

    • Swell the Aloc-protected peptide-resin in the chosen solvent (e.g., CH₂Cl₂).

    • Prepare a solution of the palladium catalyst (0.1-0.3 equivalents) and the scavenger (10-20 equivalents) in the solvent under an inert atmosphere.

    • Add the deprotection solution to the resin and agitate the mixture at room temperature for 20-60 minutes.[12]

    • Drain the solution and wash the resin thoroughly with the solvent to remove the catalyst and byproducts.

    • A second treatment may be necessary for complete deprotection.[12]

Boc Group

Protection of a Primary Amine:

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine (TEA), NaOH), solvent (e.g., THF, dioxane/water).

  • Procedure:

    • Dissolve the amine in the chosen solvent.[6]

    • Add 1.0-1.2 equivalents of a base.[6]

    • Add 1.1-1.5 equivalents of Boc₂O to the solution.[6]

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Perform an aqueous work-up, extract the product, dry the organic layer, concentrate, and purify if needed.[6]

Deprotection (Acidolysis):

  • Reagents: Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane).

  • Procedure:

    • Dissolve the Boc-protected compound in a suitable solvent like CH₂Cl₂.

    • Add an excess of TFA (typically 25-50% v/v) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature. Deprotection is usually rapid.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The deprotected amine is often obtained as a salt.[6]

Cbz Group

Protection of a Primary Amine:

  • Reagents: Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Na₂CO₃), solvent (e.g., dioxane/water, CH₂Cl₂).

  • Procedure:

    • Dissolve the amine in the chosen solvent system.

    • Add an aqueous solution of the base.

    • Cool the mixture to 0 °C and slowly add 1.1 equivalents of Cbz-Cl.[6]

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous work-up, extract the product, dry, concentrate, and purify as needed.[6]

Deprotection (Hydrogenolysis):

  • Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).

  • Procedure:

    • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

    • Add a catalytic amount of Pd/C (typically 5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) or add the transfer hydrogenation reagent.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected amine.

Fmoc Group

Protection of a Primary Amine:

  • Reagents: 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., dioxane/water, DMF).[6]

  • Procedure:

    • Dissolve the amine in the solvent system.[6]

    • Add an aqueous solution of the base.[6]

    • Add 1.05 equivalents of Fmoc-OSu or Fmoc-Cl and stir the reaction at room temperature.[6]

    • Perform an aqueous work-up, extract the product, dry, concentrate, and purify as necessary.[6]

Deprotection (Base-Mediated):

  • Reagents: 20% piperidine in N,N-dimethylformamide (DMF).

  • Procedure (in SPPS):

    • Treat the Fmoc-protected peptide-resin with a 20% solution of piperidine in DMF for 5-20 minutes at room temperature.[13]

    • Drain the solution.

    • Repeat the piperidine treatment to ensure complete deprotection.

    • Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[13]

Visualizing Synthetic Strategies

Graphical representations of experimental workflows and logical relationships can greatly aid in understanding complex synthetic strategies.

SPPS_Workflow Resin Solid Support (Resin) Load Load First Fmoc-AA-OH Resin->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotect n-1 cycles Cleave Cleavage & Global Deprotection (TFA) Repeat->Cleave Final Cycle Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy.

Cyclic_Peptide_Synthesis cluster_SPPS Solid-Phase Peptide Synthesis cluster_OnResin_Mod On-Resin Modification Start Start with Resin Linear Assemble Linear Peptide (e.g., with Lys(Aloc) and Asp(OAll)) Start->Linear Deprotect Orthogonal Deprotection (Pd(PPh₃)₄ / Scavenger) Linear->Deprotect Cyclize On-Resin Cyclization (Lactam Bridge Formation) Deprotect->Cyclize Cleave Final Cleavage from Resin Cyclize->Cleave Purify Purification Cleave->Purify Cyclic_Peptide Cyclic Peptide Purify->Cyclic_Peptide

Caption: Synthesis of a cyclic peptide using an orthogonal Aloc/Allyl strategy on solid support.[14][15]

Conclusion

The choice of a protecting group strategy is a critical decision in the design of any multi-step synthesis. While Boc, Cbz, and Fmoc each have well-established roles and advantages, the Aloc group provides a powerful tool for achieving orthogonality, particularly in complex synthetic routes where acid- and base-labile groups are already present.[4] Its mild, palladium-catalyzed deprotection conditions offer a distinct advantage for the synthesis of sensitive and complex molecules, such as cyclic peptides and glycopeptides.[14][16] A thorough understanding of the specific chemical properties, including stability, lability, and potential side reactions of each protecting group, is essential for researchers to develop robust and efficient synthetic strategies.

References

A Comparative Guide to Palladium Catalysts for Efficient Allyloxycarbonyl (Aloc) Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Aloc) protecting group is a valuable tool in modern organic synthesis, particularly in peptide and carbohydrate chemistry, due to its orthogonality with many other common protecting groups.[1][2] Its removal is typically achieved through palladium-catalyzed allylic cleavage. The choice of the palladium catalyst and reaction conditions is critical for achieving high efficiency, minimizing side reactions, and ensuring compatibility with sensitive substrates. This guide provides a comparative evaluation of different palladium catalysts for Aloc deprotection, supported by experimental data, to aid in the selection of the optimal catalytic system.

Performance Comparison of Palladium Catalysts

The efficiency of Aloc group removal is highly dependent on the palladium catalyst, the allyl scavenger, and the reaction conditions. Below is a summary of quantitative data for various palladium catalyst systems. It is important to note that direct comparison can be challenging due to variations in substrates, solvents, and reaction scales in the cited literature.

CatalystScavenger/ReagentSubstrate TypeReaction TimeYield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PhenylsilaneResin-bound peptide2 hours>980.2 eq.[3][4]
Pd(PPh₃)₄Tributyltin hydride/AcOHN-Alloc-amino acid derivativesNot specifiedGood to excellentCatalytic[5]
Pd(PPh₃)₄MorpholineNot specifiedNot specifiedQuantitativeCatalytic[2]
Pd(PPh₃)₂Cl₂Meldrum's acid/TriethylsilanePeptide10 minutesHigh0.2 eq.[6][7]
Pd₂(dba)₃Not specifiedNot specifiedNot specifiedNot specifiedNot specified[8]
Pd(OAc)₂Not specifiedNot specifiedNot specifiedNot specifiedNot specified[2][8]

Key Observations:

  • Pd(PPh₃)₄ is a widely used and effective catalyst for Aloc removal, often in combination with phenylsilane as an allyl scavenger.[3][9] It generally provides high yields, although it can be sensitive to air.[6]

  • The air-stable Pd(PPh₃)₂Cl₂ , when used with Meldrum's acid and triethylsilane, offers a rapid and high-yielding alternative, demonstrating complete removal in as little as 10 minutes.[6][7] This system is also cost-effective and compatible with automated synthesis.[6]

  • Different allyl scavengers, such as tributyltin hydride and morpholine, have been successfully employed with palladium catalysts, indicating flexibility in the choice of reagents.[2][5]

  • Microwave-assisted deprotection using Pd(PPh₃)₄ has been shown to significantly accelerate the reaction, with complete removal in two 5-minute intervals at 38°C.[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Aloc Removal using Pd(PPh₃)₄ and Phenylsilane on Solid Support

This protocol is adapted from a standard procedure for solid-phase peptide synthesis.[3]

  • Resin Preparation: The Aloc-protected peptide bound to the resin is swelled in dichloromethane (DCM).

  • Reagent Solution Preparation: A deprotection solution is prepared by dissolving Pd(PPh₃)₄ (0.2 equivalents relative to the substrate) and phenylsilane (20 equivalents) in DCM.

  • Deprotection Reaction: The deprotection solution is added to the resin, and the mixture is agitated at room temperature for 2 hours.

  • Washing: The resin is thoroughly washed sequentially with DCM, methanol, and again with DCM to remove the catalyst and byproducts.

  • Iteration (Optional): For complete removal, the deprotection step (steps 3 and 4) can be repeated.

  • Analysis: The extent of deprotection is typically determined by analytical techniques such as HPLC-MS after cleavage of the peptide from the resin.[9]

Protocol 2: Rapid Aloc Removal using Pd(PPh₃)₂Cl₂ with Meldrum's Acid and Triethylsilane

This protocol highlights a more recent, air-stable catalytic system.[6][7]

  • Substrate Preparation: The Aloc-protected substrate is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Scavenger Solution Preparation: A solution of Meldrum's acid (3 equivalents), a base such as diisopropylethylamine (DIPEA) (3 equivalents), and triethylsilane (3 equivalents) is prepared.

  • Catalyst Addition: A solution of Pd(PPh₃)₂Cl₂ (0.2 equivalents) in DMF is added to the substrate solution, followed by the scavenger solution.

  • Reaction Monitoring: The reaction is monitored by LC-MS for completion, which is typically achieved within 10 minutes at room temperature.

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the deprotected product.

Visualizing the Process

To better understand the experimental workflow and the logic behind catalyst evaluation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Aloc-Protected Substrate C Combine Substrate and Deprotection Solution A->C B Prepare Deprotection Solution (Catalyst + Scavenger) B->C D Incubate (Time, Temperature) C->D E Quench Reaction & Work-up D->E F Analyze Product (HPLC, LC-MS) E->F G Determine Yield & Purity F->G

Caption: Generalized workflow for palladium-catalyzed Aloc deprotection.

Catalyst_Evaluation_Logic cluster_catalyst Catalyst Selection cluster_parameters Performance Metrics cluster_decision Evaluation Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂) Efficiency Overall Efficiency Catalyst->Efficiency Scavenger Allyl Scavenger (e.g., Phenylsilane, Meldrum's Acid) Scavenger->Efficiency Yield Reaction Yield (%) Yield->Efficiency Time Reaction Time Time->Efficiency Loading Catalyst Loading (mol%) Loading->Efficiency Purity Product Purity Purity->Efficiency

Caption: Logical relationship for evaluating palladium catalyst efficiency.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending from the handling of chemical reagents to their ultimate disposal. This guide provides essential, procedural information for the proper and safe disposal of Boc-Dab(Aloc)-OH (N-α-tert-Butoxycarbonyl-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid), a specialized protected amino acid. Following these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, the appropriate Personal Protective Equipment (PPE) must be worn.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.
Respiratory Protection If handling the compound as a powder where dust generation is possible, use a NIOSH-approved respirator with a particulate filter.

All handling of solid this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[1] This chemical should not be disposed of in standard trash or poured down the drain.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation :

    • Unused/Expired Compound : Pure this compound should be treated as chemical waste.

    • Contaminated Disposables : Any materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and wipes, must also be disposed of as hazardous waste.

    • Reaction Waste : Waste generated from reactions involving this compound, particularly from the cleavage of the Aloc protecting group, requires special consideration (see Section on Palladium Waste).

  • Containerization :

    • Solid Waste : Collect unused this compound and contaminated solid disposables in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste : If the compound is in solution, collect it in a sealed, compatible container. The solvent should be compatible with the container material.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • List any solvents present in liquid waste containers.

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide an accurate description of the waste on all required documentation.

Special Consideration: Disposal of Aloc Group Cleavage Waste

The allyloxycarbonyl (Alloc) protecting group is frequently removed using a palladium catalyst (e.g., Pd(PPh₃)₄).[2][3] Consequently, the waste stream from such reactions will contain palladium residues.

Palladium-Containing Waste Disposal:

  • Hazardous Nature : Palladium-containing waste is considered hazardous and must be disposed of accordingly.[4][5]

  • Segregation : Collect palladium-containing waste in a separate, dedicated hazardous waste container. Do not mix it with other waste streams unless permitted by your institution's EHS office.

  • Precious Metal Reclamation : The most environmentally sound and often economically preferable disposal method for palladium waste is through a specialized chemical waste management company that can perform precious metal recovery.[5] Discuss this option with your EHS department.

  • Handling Palladium on Carbon : If palladium on carbon is used and recovered by filtration, it must be handled with extreme care. It is often saturated with hydrogen and can be pyrophoric (ignite spontaneously on exposure to air). The filter cake should never be allowed to dry and should be kept wet with water before being placed in a dedicated waste container.[6]

Spill Management

In the event of a spill:

  • Restrict Access : Secure the area to prevent unauthorized entry.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment :

    • For solid spills , carefully sweep the material to avoid generating dust.

    • For liquid spills , use an inert absorbent material (e.g., vermiculite, sand).

  • Collection : Scoop the contained material into a labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting : Report the spill to your institution's EHS department.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_pd_waste Palladium Waste Stream cluster_non_pd_waste Non-Palladium Waste Stream cluster_final Final Disposal start Unused Product, Contaminated PPE, or Reaction Waste assess_pd Does the waste contain Palladium catalyst residues? start->assess_pd pd_container Collect in dedicated, labeled Palladium Hazardous Waste container assess_pd->pd_container Yes assess_form Is waste Solid or Liquid? assess_pd->assess_form No pd_reclaim Prioritize for Precious Metal Reclamation via EHS pd_container->pd_reclaim storage Store securely in designated Waste Accumulation Area pd_reclaim->storage solid_container Collect in labeled Solid Hazardous Waste container assess_form->solid_container Solid liquid_container Collect in compatible, labeled Liquid Hazardous Waste container assess_form->liquid_container Liquid solid_container->storage liquid_container->storage ehs_pickup Arrange pickup by EHS or licensed waste contractor storage->ehs_pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-Dab(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prudent handling of Boc-Dab(Aloc)-OH is essential, even though it may not be classified as hazardous. The primary risks associated with similar powdered chemical reagents involve inhalation of dust and direct contact with skin and eyes.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards should be worn to prevent eye contact.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and dispose of them properly.[1][2]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is mandatory to protect against incidental skin contact.[1][2]
Respiratory Protection NIOSH-Approved RespiratorA type N95 dust mask or higher may be required if engineering controls are insufficient to prevent dust inhalation.[3]

Engineering Controls:

To minimize the risk of inhalation, all handling of solid this compound, especially weighing and transferring, should be conducted in a certified chemical fume hood or a well-ventilated enclosure.[2][4]

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing.[2]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure both the safety of the researcher and the integrity of the experiment.

1. Preparation:

  • Before starting, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling the Solid Compound:

  • When weighing the powdered compound, use a tared weigh boat or paper inside the fume hood to contain any dust.
  • Handle the container carefully to avoid generating airborne dust.
  • Transfer the weighed solid to the reaction vessel using a spatula, minimizing the potential for spillage.

3. Solution Preparation:

  • If preparing a solution, add the solvent to the solid in the reaction vessel slowly to avoid splashing.
  • Common solvents for similar compounds include Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).[5]

4. Reaction Setup:

  • All subsequent reaction steps involving this compound should be performed within the fume hood.

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Unused Compound: Dispose of any unused this compound as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, are considered hazardous waste and must be disposed of in a designated container.[4]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour chemical waste down the drain.

Experimental Protocol: General Procedure for Coupling Reaction

This protocol provides a general methodology for the use of this compound in a peptide coupling reaction.

  • Deprotection (if applicable): If starting with a resin-bound amine, perform the necessary deprotection step (e.g., Fmoc removal with piperidine in DMF).

  • Activation of this compound: In a separate vessel within the fume hood, dissolve this compound and an activating agent (e.g., HBTU, HATU) in an appropriate solvent like DMF. Add a base such as Diisopropylethylamine (DIPEA) to the mixture.

  • Coupling: Add the activated this compound solution to the deprotected amine on the solid support or in solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the coupling using a qualitative test (e.g., ninhydrin test for solid-phase synthesis).

  • Washing: After the reaction is complete, wash the solid support or perform a work-up for a solution-phase reaction to remove excess reagents.

  • Cleavage of the Alloc Group (if necessary): The Alloc group can be selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃) in a solvent such as DCM.[6][7] This allows for further modification at the Dab side chain while the Boc group remains intact.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling solid chemical reagents like this compound.

A Preparation B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Handling C->D E Weigh Compound Carefully D->E F Transfer to Reaction Vessel E->F G Cleanup and Disposal F->G H Decontaminate Work Surfaces G->H I Dispose of Contaminated Materials H->I J Remove PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling solid this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.